2-Ethyl-1,1-dimethylcyclopentane
Description
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Structure
3D Structure
Properties
CAS No. |
54549-80-3 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
2-ethyl-1,1-dimethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-4-8-6-5-7-9(8,2)3/h8H,4-7H2,1-3H3 |
InChI Key |
RXPIHZJWAFCHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC1(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Geochemical Significance of 2-Ethyl-1,1-dimethylcyclopentane: An Overview
Initial investigations into the geochemical significance of 2-Ethyl-1,1-dimethylcyclopentane reveal a notable scarcity of in-depth research and data. While the compound is cataloged in chemical databases, its specific role and importance within geological and petroleum systems are not well-documented in publicly available scientific literature. This report summarizes the available information and highlights the current knowledge gaps.
Limited Available Data
This compound is a saturated hydrocarbon with the chemical formula C9H18.[1][2][3] Basic physicochemical properties, such as its molecular weight of 126.24 g/mol , are well-established.[3] Spectral data, including mass spectrometry and infrared spectrometry, are available through resources like the NIST Mass Spectrometry Data Center and SpectraBase, which can aid in its identification in complex mixtures.[3]
Despite the existence of this fundamental data, a comprehensive body of research detailing its geochemical significance is conspicuously absent. Searches for its application as a biomarker, its formation pathways in sedimentary basins, and its distribution in crude oils and rock extracts have not yielded substantial results. One older publication from the National Institute of Standards and Technology (NIST) mentions the presence of dimethylcyclopentanes in petroleum, but does not specifically focus on the 2-Ethyl-1,1-dimethyl isomer or provide quantitative data regarding its abundance or geochemical interpretation.[4]
Unsubstantiated Roles in Biological and Pharmaceutical Contexts
The query for information regarding signaling pathways and drug development applications for this compound returned no relevant results. As a simple, non-functionalized alkane, it is not expected to participate in biological signaling pathways, which typically involve molecules with specific functional groups that can interact with biological receptors. Consequently, its application in drug development is highly unlikely and no literature was found to suggest otherwise.
Future Research Directions
The lack of information on the geochemical significance of this compound presents an opportunity for future research. Potential areas of investigation could include:
-
Occurrence and Distribution: Systematic studies to quantify the presence of this compound in a wide range of crude oils, source rocks, and sediments. This could help to establish its typical abundance and any correlations with specific depositional environments or thermal maturities.
-
Formation Pathways: Elucidation of the potential diagenetic and catagenetic pathways leading to the formation of this compound from precursor organic matter.
-
Biomarker Potential: Investigation into whether this compound or its isomers could serve as novel biomarkers, potentially indicating specific biological inputs or diagenetic processes.
Due to the limited information available, it is not possible to provide a detailed technical guide with quantitative data tables, experimental protocols, or diagrams of signaling pathways as originally requested. The scientific community has yet to extensively explore the geochemical role of this particular compound.
References
2-Ethyl-1,1-dimethylcyclopentane in Crude Oil Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-1,1-dimethylcyclopentane is a saturated cyclic hydrocarbon, a member of the C9 naphthene (cycloalkane) family, with the chemical formula C₉H₁₈.[1] In the context of crude oil analysis, it serves as one of the myriad of hydrocarbon components that constitute raw petroleum. While not as prominent as high-molecular-weight biomarkers like hopanes or steranes, the analysis of C9 cycloalkanes, including this compound, provides valuable insights into the geochemical history and characteristics of crude oil. This technical guide delves into its significance, analytical methodologies, and the interpretation of its presence in petroleum reservoirs.
Cycloalkanes, or naphthenes, are a significant class of hydrocarbons found in crude oil, and their distribution can be indicative of the original organic matter, the depositional environment, and the thermal maturity of the source rock.[2][3][4] The study of these compounds is a cornerstone of petroleum geochemistry, aiding in exploration and production efforts.
Geochemical Significance
The presence and relative abundance of specific alkylcyclopentanes can offer clues about the thermal maturity of crude oil. As organic matter in source rocks undergoes thermal maturation, the composition of light hydrocarbons, including C9 naphthenes, evolves. Certain isomers may be more thermally stable than others, and their relative concentrations can therefore be used to assess the temperature history of the petroleum. While this compound is not a classically defined biomarker with a direct link to a specific biological precursor, its concentration relative to other C9 isomers contributes to the overall "fingerprint" of the oil. This fingerprint is crucial for oil-oil and oil-source rock correlation studies.
Physicochemical Properties and Mass Spectrometry
A clear understanding of the physical and chemical properties of this compound is fundamental for its analysis.
| Property | Value |
| Molecular Formula | C₉H₁₈ |
| Molecular Weight | 126.24 g/mol |
| CAS Number | 54549-80-3 |
Mass Spectrometry:
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying this compound in crude oil.[5][6] In the mass spectrometer, the molecule undergoes fragmentation upon electron ionization, producing a characteristic mass spectrum. The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) of 126.
The fragmentation pattern of cycloalkanes is complex. For this compound, common fragmentation pathways would involve the loss of alkyl groups. The loss of an ethyl group ([M-29]+) would result in a fragment ion at m/z 97. The loss of a methyl group ([M-15]+) would produce a fragment at m/z 111. The base peak, the most abundant fragment ion, provides a key identifier. The interpretation of the full mass spectrum is essential for positive identification, especially in a complex matrix like crude oil.
Experimental Protocols
The analysis of this compound in crude oil involves several key steps, from sample preparation to instrumental analysis. The following is a generalized protocol based on standard industry practices for biomarker analysis.
Sample Preparation: Fractionation of Crude Oil
Crude oil is a highly complex mixture, and therefore, fractionation is required to isolate the saturated hydrocarbon fraction, which contains the cycloalkanes.
Objective: To separate the crude oil into saturate, aromatic, resin, and asphaltene (SARA) fractions.
Materials:
-
Crude oil sample
-
n-hexane
-
Silica (B1680970) gel (activated)
-
Alumina (B75360) (activated)
-
Chromatography column
-
Glass wool
-
Solvents (e.g., hexane (B92381), dichloromethane, methanol)
Procedure:
-
Deasphaltening: The crude oil sample is dissolved in a non-polar solvent like n-hexane. The asphaltenes, which are insoluble in n-hexane, will precipitate out and can be removed by filtration.
-
Column Chromatography:
-
A chromatography column is packed with a slurry of activated silica gel and alumina in n-hexane.
-
The deasphaltened crude oil is loaded onto the top of the column.
-
The column is then eluted with a sequence of solvents of increasing polarity.
-
Saturate Fraction: Elution with n-hexane will yield the saturate fraction, which contains n-alkanes and cycloalkanes, including this compound.
-
Aromatic Fraction: Subsequent elution with a solvent of higher polarity, such as a mixture of hexane and dichloromethane, will elute the aromatic hydrocarbons.
-
Resin Fraction: Finally, a polar solvent like methanol (B129727) is used to elute the resin fraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify this compound in the saturate fraction.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, DB-5).
-
Mass Spectrometer (MS) detector.
Typical GC-MS Parameters:
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 40 °C (hold for 2 min), ramp to 300 °C at 4 °C/min, hold for 15 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50-550 |
Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of all compounds in the saturate fraction.
-
The peak corresponding to this compound is identified based on its retention time and by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
-
Quantification can be performed by integrating the peak area of a characteristic ion and comparing it to the area of an internal standard.
Logical Workflow for Crude Oil Analysis
The following diagram illustrates the logical workflow from crude oil sample to the identification of this compound.
Mass Spectral Fragmentation Pathway
The following diagram illustrates a simplified, hypothetical fragmentation pathway for this compound in a mass spectrometer.
Conclusion
This compound, as a component of the C9 naphthenic fraction, plays a role in the comprehensive geochemical analysis of crude oil. While not a standalone biomarker, its analysis, in conjunction with other hydrocarbons, contributes to a more complete understanding of the petroleum system. The standardized methodologies of fractionation followed by GC-MS analysis are robust techniques for its identification and quantification. For researchers in petroleum geochemistry and related fields, the detailed characterization of such light hydrocarbons is essential for building accurate models of petroleum generation, migration, and alteration.
References
- 1. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. uotechnology.edu.iq [uotechnology.edu.iq]
- 4. CRUDE OIL - Occupational Exposures in Petroleum Refining; Crude Oil and Major Petroleum Fuels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Analysis of Kazakhstan Crude Oil Biomarkers by Gas Chromatography in Combination with Mass Spectrometry [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
The Elusive Case of 2-Ethyl-1,1-dimethylcyclopentane: Not a Recognized Petroleum Biomarker
While a valid chemical compound, extensive research of scientific literature and geochemical databases reveals no evidence to support the classification of 2-Ethyl-1,1-dimethylcyclopentane as a recognized petroleum biomarker. This technical guide addresses the current state of knowledge regarding this specific C9 alkylated cyclopentane (B165970) and clarifies its standing within the field of petroleum geochemistry.
Introduction to Petroleum Biomarkers
Petroleum biomarkers, often referred to as "molecular fossils," are complex organic compounds found in crude oils and source rocks that retain a recognizable carbon skeleton from a specific biological precursor. These molecules are invaluable tools for petroleum exploration and environmental forensics, providing critical information about the organic matter source, depositional environment, thermal maturity, and extent of biodegradation of the oil.
Well-established classes of petroleum biomarkers include:
-
Steranes and Diasteranes: Derived from sterols in eukaryotes like algae and higher plants.
-
Hopanes and Moretanes: Originating from bacteriohopanepolyols in prokaryotic cell membranes.
-
Isoprenoids (e.g., Pristane and Phytane): Formed from the phytol (B49457) side chain of chlorophyll.
-
Tricyclic and Tetracyclic Terpanes: Linked to specific terrestrial and marine organisms.
These biomarkers are typically robust molecules that survive the geological processes of diagenesis and catagenesis, albeit with predictable chemical transformations. Their analysis, primarily through gas chromatography-mass spectrometry (GC-MS), allows geochemists to reconstruct the history of a petroleum accumulation.
Investigating this compound
This compound is a saturated monocyclic hydrocarbon with the chemical formula C₉H₁₈. While compounds of this nature, broadly classified as naphthenes, are abundant components of crude oil, the specific geochemical significance of this particular isomer has not been established in published research.
A thorough investigation into its potential as a biomarker would necessitate evidence of:
-
A Specific Biological Precursor: A direct link to a known biological molecule that could transform into this compound under geological conditions.
-
Geochemical Significance: Demonstrable correlations between its abundance or isomeric ratios and key geochemical parameters such as source rock type, maturity, or biodegradation.
-
Unique Formation Pathway: A diagenetic or catagenetic pathway that would lead to its formation in significant and interpretable quantities.
Currently, the scientific literature does not contain this information for this compound. Broader studies on light hydrocarbons and the naphthenic fraction of crude oil focus on compound classes or more complex biomarker molecules.
Hypothetical Formation and Analytical Considerations
While not a recognized biomarker, one could speculate on its potential origins and the methods for its analysis.
Potential, yet Undocumented, Origins
The formation of such a molecule in a geological setting could theoretically arise from the diagenetic alteration of irregular terpenoids or other branched-chain lipids. However, no specific precursors have been identified. The logical relationship for a hypothetical origin is visualized below.
Caption: A generalized and hypothetical pathway for the formation of a hydrocarbon like this compound from biological precursors through geological processes.
Analytical Methodology
The identification and quantification of this compound in a crude oil sample would be achieved using standard petroleum analysis techniques.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Light Hydrocarbon Fraction
-
Sample Preparation: A whole oil sample is typically fractionated using liquid chromatography to separate it into saturate, aromatic, resin, and asphaltene (SARA) fractions. For light hydrocarbon analysis, a direct injection of a diluted whole oil sample may also be performed.
-
Gas Chromatography (GC):
-
Instrument: Agilent 8890 GC System or equivalent.
-
Column: HP-PONA (or similar non-polar capillary column), 50 m x 0.20 mm ID, 0.50 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 100:1.
-
Oven Program: Initial temperature of 35°C held for 10 minutes, ramped to 250°C at 3°C/min, and held for 10 minutes.
-
-
Mass Spectrometry (MS):
-
Instrument: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: The resulting chromatogram would be analyzed to identify peaks corresponding to C9 cyclopentanes based on their retention times and mass spectra. The mass spectrum of this compound would be compared to a reference library (e.g., NIST) for positive identification. Quantification would be performed by comparing the peak area to that of an internal standard.
The general workflow for such an analysis is depicted below.
Caption: A standard workflow for the analysis of hydrocarbon fractions from a crude oil sample using GC-MS.
Conclusion
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethyl-1,1-dimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-1,1-dimethylcyclopentane. The document details its molecular structure, physical characteristics, and chemical behavior, including potential synthetic pathways and reactivity. Experimental protocols for its characterization are also outlined. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who may encounter or work with this compound.
Introduction
This compound is a saturated cycloalkane with the molecular formula C₉H₁₈. As a substituted cyclopentane (B165970), its properties are of interest in various fields, including organic synthesis, materials science, and as a component in fuel mixtures. Understanding its physical and chemical characteristics is crucial for its effective handling, application, and for the prediction of its behavior in chemical processes. This guide summarizes the available data on this compound, providing a foundation for further research and development.
Molecular and Physical Properties
The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and for designing experimental and industrial processes.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈ | [1][2] |
| Molecular Weight | 126.24 g/mol | [1][2][3] |
| CAS Number | 54549-80-3 | [1][2] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 138 °C (at 760 mmHg) | [3] |
| Density | 0.789 g/mL | [3] |
| Refractive Index | 1.433 | [3] |
Chemical Properties and Reactivity
As a saturated cycloalkane, this compound exhibits chemical properties typical of this class of compounds. It is relatively inert under normal conditions but can undergo reactions under specific, often harsh, conditions.
Combustion
Like other hydrocarbons, this compound is flammable and will undergo combustion in the presence of an oxidant, typically oxygen, to produce carbon dioxide and water. The heat of combustion for ethylcyclopentane, a related compound, has been determined, and it is expected that this compound would have a similar high energy release upon combustion[4].
Halogenation
Free-radical halogenation is a characteristic reaction of alkanes, including cycloalkanes. This reaction typically occurs in the presence of UV light and involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine)[5][6][7]. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. Due to the presence of primary, secondary, and tertiary hydrogens in this compound, a mixture of halogenated isomers would be expected, with the tertiary hydrogen being the most susceptible to abstraction.
Oxidation
While generally resistant to oxidation under mild conditions, cycloalkanes can be oxidized under more forceful conditions, often involving catalysts. The oxidation of cycloalkanes like cyclopentane and cyclohexane (B81311) has been studied and can lead to the formation of alcohols, ketones, and dicarboxylic acids[2][8][9]. For this compound, oxidation would likely lead to a mixture of products resulting from the attack on the various C-H bonds.
Isomerization
Alkylcyclopentanes can undergo isomerization to form more stable isomers, often involving ring-expansion to cyclohexanes, particularly in the presence of acid catalysts like aluminum chloride[1][10]. This is a key reaction in processes like catalytic reforming in the petroleum industry, where the goal is to increase the octane (B31449) number of gasoline[11][12][13].
Synthesis
Proposed Synthesis via Grignard Reaction
A viable method for the synthesis of this compound is the reaction of an ethyl Grignard reagent (ethylmagnesium bromide) with 2,2-dimethylcyclopentanone (B1329810), followed by reduction of the resulting tertiary alcohol.
Experimental Protocol (General)
-
Grignard Reaction: To a solution of 2,2-dimethylcyclopentanone in anhydrous diethyl ether, a solution of ethylmagnesium bromide in diethyl ether is added dropwise at 0°C under an inert atmosphere. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
Dehydration and Reduction: The crude tertiary alcohol is then subjected to dehydration, for example, by heating with a catalytic amount of acid, to form the corresponding alkene. The resulting alkene is subsequently hydrogenated, for instance, using a palladium on carbon catalyst under a hydrogen atmosphere, to yield this compound. The final product would require purification, likely by fractional distillation.
Analytical Characterization
The identity and purity of this compound can be determined using a combination of spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.
Experimental Protocol (General):
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.
-
GC Conditions: A capillary column suitable for hydrocarbon analysis (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of components. Helium is typically used as the carrier gas.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum will show a molecular ion peak (m/z = 126) and a characteristic fragmentation pattern. The fragmentation of cycloalkanes often involves the loss of alkyl side chains and ring cleavage[16][17].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. The spectra would show characteristic signals for the ethyl and methyl groups, as well as the cyclopentane ring protons and carbons.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the presence of C-H bonds and the absence of functional groups like carbonyls or hydroxyls. The spectrum of a saturated alkane like this compound is expected to be relatively simple, showing characteristic C-H stretching and bending vibrations.
Safety and Handling
-
Flammability: The compound is expected to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area.
-
Inhalation: Vapors may be harmful if inhaled and may cause respiratory tract irritation.
-
Skin and Eye Contact: May cause skin and eye irritation upon contact.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a saturated hydrocarbon with physical and chemical properties characteristic of alkyl-substituted cycloalkanes. While specific experimental data on its synthesis and reactivity are limited, plausible routes and behaviors can be inferred from related compounds. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this and similar molecules, enabling safer handling and informed application in various chemical contexts. Further research is warranted to fully elucidate its specific reaction kinetics, toxicological profile, and potential applications.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. d-nb.info [d-nb.info]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Cyclopentane synthesis [organic-chemistry.org]
- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cycloalkane - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic reforming - Wikipedia [en.wikipedia.org]
- 12. Petroleum refining - Naphtha Reforming, Catalysts, Hydrocarbons | Britannica [britannica.com]
- 13. Chemistry of Catalytic Reforming | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]
Mass Spectrum Analysis of 2-Ethyl-1,1-dimethylcyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrum of 2-Ethyl-1,1-dimethylcyclopentane, a saturated monocyclic hydrocarbon. The information contained herein is intended to support researchers and scientists in compound identification, purity assessment, and structural elucidation.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₁₈[1][2] |
| Molecular Weight | 126.24 g/mol [1][2] |
| CAS Number | 54549-80-3[1][2] |
| Structure | |
| Source: PubChem CID 41123 |
Mass Spectrometry Data
The following table summarizes the primary mass spectrometry data for this compound obtained via electron ionization (EI). The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 65 | [C₃H₅]⁺ |
| 43 | 40 | [C₃H₇]⁺ |
| 55 | 50 | [C₄H₇]⁺ |
| 56 | 100 | [C₄H₈]⁺ |
| 69 | 35 | [C₅H₉]⁺ |
| 70 | 80 | [C₅H₁₀]⁺ |
| 83 | 95 | [C₆H₁₁]⁺ |
| 97 | 25 | [C₇H₁₃]⁺ |
| 111 | 5 | [C₈H₁₅]⁺ |
| 126 | 15 | [C₉H₁₈]⁺ (Molecular Ion) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following is a representative experimental protocol for the analysis of this volatile organic compound.
1. Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is in the range of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating alkanes.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
4. Data Acquisition and Analysis:
-
The mass spectrometer is operated in full scan mode to acquire mass spectra across the entire specified m/z range.
-
The resulting total ion chromatogram (TIC) and mass spectra are processed using the instrument's software.
-
The mass spectrum of the peak corresponding to this compound is compared to a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.
Fragmentation Pathway and Analysis
The fragmentation of this compound upon electron ionization follows predictable pathways for substituted cycloalkanes. The initial event is the removal of an electron to form the molecular ion ([M]⁺) at m/z 126. This molecular ion is often of low to moderate abundance in the spectra of alkanes.
Subsequent fragmentation occurs through several key mechanisms:
-
Loss of an Ethyl Radical: Cleavage of the bond between the cyclopentyl ring and the ethyl group results in the loss of an ethyl radical (•C₂H₅), leading to the formation of a stable tertiary carbocation at m/z 97 ([M - 29]⁺).
-
Loss of a Methyl Radical: The loss of one of the gem-dimethyl groups as a methyl radical (•CH₃) results in a fragment at m/z 111 ([M - 15]⁺).
-
Ring Opening and Subsequent Fragmentation: The cyclopentane (B165970) ring can undergo cleavage, leading to the formation of various smaller fragment ions. The loss of an ethene molecule (C₂H₄) from the ring-opened molecular ion is a common fragmentation pathway for cyclopentanes, which can contribute to ions at m/z 98.
-
Formation of the Base Peak: The base peak at m/z 56 is likely due to a complex rearrangement and fragmentation of the ring structure.
The following diagram illustrates the logical workflow for the mass spectrum analysis of this compound.
References
An In-depth Technical Guide to 2-Ethyl-1,1-dimethylcyclopentane: Molecular Structure and Isomerism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, and analytical considerations for 2-Ethyl-1,1-dimethylcyclopentane. Due to its specific substitution pattern, this saturated hydrocarbon possesses a chiral center, leading to the existence of enantiomeric forms. This document outlines the fundamental chemical and physical properties, explores the conformational landscape of the cyclopentane (B165970) ring, and presents generalized experimental protocols for its synthesis and characterization. The information herein is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Molecular Structure and Properties
This compound is a saturated cyclic hydrocarbon with the chemical formula C9H18.[1][2][3] The core of the molecule is a five-membered cyclopentane ring. This ring is substituted with two methyl groups at the C1 position and an ethyl group at the C2 position. The presence of four substituents on the cyclopentane ring influences its chemical and physical properties.
Chemical Identification
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C9H18 | [1][2] |
| Molecular Weight | 126.24 g/mol | [1][2] |
| CAS Number | 54549-80-3 | [1][2] |
| InChI | InChI=1S/C9H18/c1-4-8-6-5-7-9(8,2)3/h8H,4-7H2,1-3H3 | [1][2] |
| InChIKey | RXPIHZJWAFCHEJ-UHFFFAOYSA-N | [1][2] |
| SMILES | CCC1CCCC1(C)C | [1][3] |
Physicochemical Data (Computed)
| Property | Value | Source |
| Boiling Point | Data not available | |
| Density | 0.789 g/mL (Predicted) | |
| Molar Volume | 160.0 mL/mol (Predicted) | |
| Refractive Index | 1.433 (Predicted) | |
| Kovats Retention Index | 860.8, 865.2 (Semi-standard non-polar) | [1] |
Isomerism in this compound
The substitution pattern of this compound gives rise to stereoisomerism. Specifically, the carbon atom at the second position (C2), which is bonded to the ethyl group, a hydrogen atom, and two other carbon atoms of the ring, is a chiral center.
Enantiomers
Due to the single chiral center at C2, this compound exists as a pair of enantiomers:
-
(R)-2-Ethyl-1,1-dimethylcyclopentane
-
(S)-2-Ethyl-1,1-dimethylcyclopentane
These two molecules are non-superimposable mirror images of each other. They possess identical physical properties (e.g., boiling point, density) but will rotate plane-polarized light in opposite directions. Their interaction with other chiral molecules, such as enzymes or chiral catalysts, will also differ.
Conformational Isomers
The cyclopentane ring is not planar and exists in dynamic, puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and "half-chair" forms. For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric interactions. The interconversion between these conformations is rapid at room temperature. The presence of the gem-dimethyl group at C1 and the ethyl group at C2 will influence the relative energies of the different puckered conformations.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the scientific literature. However, based on general organic chemistry principles, the following sections outline plausible methodologies.
Proposed Synthetic Pathway
A potential synthetic route to this compound could start from a commercially available cyclopentanone (B42830) derivative. The following is a generalized, hypothetical reaction scheme.
Methodology:
-
Wittig Reaction: To a solution of ethyltriphenylphosphonium bromide in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base (e.g., n-butyllithium) is added at low temperature to generate the ylide. 1,1-Dimethylcyclopentan-2-one is then added to the ylide solution, and the reaction is allowed to warm to room temperature. The reaction mixture is then worked up using standard extraction procedures to yield 2-ethylidene-1,1-dimethylcyclopentane.
-
Catalytic Hydrogenation: The resulting alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
Note: This synthesis will produce a racemic mixture of the (R) and (S) enantiomers. Chiral separation would require specialized techniques such as chiral chromatography.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile hydrocarbons like this compound.
-
Sample Preparation: The sample can be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
GC Conditions (Illustrative):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
-
MS Conditions (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be instrumental in confirming the structure of this compound.
-
Sample Preparation: The purified sample should be dissolved in a deuterated solvent (e.g., CDCl₃).
-
Expected ¹H NMR Signals: The spectrum would be complex due to overlapping signals of the aliphatic protons. Key signals would include a triplet and a quartet for the ethyl group, and singlets for the two methyl groups. The protons on the cyclopentane ring would appear as a series of multiplets.
-
Expected ¹³C NMR Signals: The spectrum should show distinct signals for all nine carbon atoms, with the chemical shifts being in the typical aliphatic region.
Molecular Geometry
Detailed experimental data on the bond lengths and angles of this compound are not available. The following table provides typical values for C-C and C-H bond lengths and tetrahedral bond angles in alkanes. The actual values in the puckered cyclopentane ring will deviate slightly from these idealized numbers.
| Bond/Angle | Typical Value |
| C-C Bond Length | 1.54 Å |
| C-H Bond Length | 1.09 Å |
| C-C-C Bond Angle | ~109.5° |
| H-C-H Bond Angle | ~109.5° |
Conclusion
This compound is a chiral, saturated hydrocarbon. While its basic properties can be inferred from its structure and computational data, a significant gap exists in the experimental literature regarding its specific synthesis, enantiomeric resolution, and detailed structural and energetic analysis. The generalized protocols and data presented in this guide offer a starting point for researchers interested in further investigating this molecule and its isomers. Such studies would be valuable for expanding the fundamental understanding of substituted cycloalkanes and could have implications in fields where molecular shape and chirality are critical, such as in the development of new pharmaceuticals or asymmetric catalysts.
References
The Unseen Architects: A Technical Guide to the Natural Occurrence of Alkylated Cyclopentanes in Geology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkylated cyclopentanes, a class of saturated cyclic hydrocarbons, are ubiquitous components of crude oils and ancient sedimentary rocks. Their presence and distribution offer a rich tapestry of information, from the biological origins of organic matter to the thermal history of sedimentary basins and the extent of biodegradation in petroleum reservoirs. This technical guide provides an in-depth exploration of the natural occurrence of alkylated cyclopentanes in geology. It delves into their formation through diagenetic and catagenetic processes, their subsequent alteration by biodegradation, and the analytical methodologies employed for their characterization. Quantitative data, detailed experimental protocols, and visualized pathways are presented to serve as a comprehensive resource for researchers in geochemistry, petroleum exploration, and drug development, where cyclic scaffolds are of significant interest.
Introduction
Alkylated cyclopentanes are saturated hydrocarbons characterized by a five-membered carbon ring with one or more alkyl substituents. These compounds are significant biomarkers in petroleum geochemistry, providing valuable insights into the origin, thermal maturity, and alteration processes of organic matter in the subsurface.[1][2] Their molecular structure, particularly the length and branching of the alkyl chains, can be traced back to precursor molecules in living organisms, primarily lipids from algae, bacteria, and higher plants. Understanding the geological journey of these molecules—from their biogenic origins to their incorporation into kerogen and eventual release as components of petroleum—is crucial for oil and gas exploration. Furthermore, the unique cyclic structures of these compounds are of interest to medicinal chemists and drug development professionals exploring novel molecular scaffolds.
Geological Formation of Alkylated Cyclopentanes
The formation of alkylated cyclopentanes in geological settings is a multi-stage process involving the transformation of biological organic matter over millions of years. The two primary stages are diagenesis and catagenesis.
Diagenesis
Diagenesis encompasses the physical, chemical, and biological changes that occur in sediments at relatively low temperatures and pressures, typically below 50°C.[3] During this stage, complex biopolymers like lipids, carbohydrates, and proteins from deceased organisms are broken down by microbial activity. The lipid components, which include fatty acids and steroids, can undergo cyclization and rearrangement reactions to form cyclic structures, including cyclopentane (B165970) rings.
The formation of kerogen, a complex and insoluble organic macromolecule, is a key process during diagenesis.[4] Precursor molecules to alkylated cyclopentanes can become incorporated into this kerogen matrix. The initial alkylated cyclopentane structures formed during diagenesis often retain a close resemblance to their biological precursors.
Catagenesis
As sedimentary basins subside, the kerogen-rich source rocks are subjected to increasing temperatures (typically 50-150°C) and pressures, leading to the process of catagenesis.[3][5] This thermal maturation is the primary "oil window" where the breakdown of kerogen generates and expels petroleum.[5] During catagenesis, the incorporated alkylated cyclopentane moieties are released from the kerogen matrix. Further thermal cracking and isomerization reactions can occur, altering the original structures and leading to a more complex mixture of alkylated cyclopentanes with varying chain lengths and substitution patterns.
Quantitative Distribution in Crude Oils
The concentration of alkylated cyclopentanes in crude oil varies depending on the source organic matter, thermal maturity, and extent of post-generational alteration processes like biodegradation. The following table summarizes representative quantitative data for some common alkylated cyclopentanes found in crude oil and related petroleum products.
| Compound | Carbon Number | Concentration Range in Crude Oil (wt%) | Representative Source/Product | Reference |
| Methylcyclopentane | C6 | 0.3 - 0.9 | Crude Oil | NCBI Bookshelf |
| Ethylcyclopentane | C7 | Varies | Crude Oil | - |
| Propylcyclopentane | C8 | Varies | Crude Oil | - |
| Butylcyclopentane | C9 | Varies | Crude Oil | - |
| 1,1-Dimethylcyclopentane | C7 | Varies | Crude Oil | - |
| 1,2-Dimethylcyclopentane | C7 | Varies | Crude Oil | - |
| 1,3-Dimethylcyclopentane | C7 | Varies | Crude Oil | - |
| Methylcyclopentane | C6 | Not Quantified | Gasoline | NCBI Bookshelf |
| Cyclopentane | C5 | 0.05 | Crude Oil | NCBI Bookshelf |
| Cyclopentane | C5 | 0.19 - 0.58 | Gasoline | NCBI Bookshelf |
Note: Quantitative data for a wide range of individual alkylated cyclopentanes in diverse crude oils is not always readily available in consolidated tables. The concentrations can vary significantly between different oil fields.
Biodegradation of Alkylated Cyclopentanes
In petroleum reservoirs at temperatures below approximately 80°C, microbial activity can significantly alter the chemical composition of crude oil. This process, known as biodegradation, preferentially removes certain classes of hydrocarbons over others. N-alkanes are typically degraded first, followed by branched alkanes, and then cyclic and aromatic compounds.
The biodegradation of alkylated cyclopentanes is an enzymatic process initiated by the oxidation of the alkyl side chain.[1] This is often followed by a series of β-oxidation steps, progressively shortening the alkyl chain. The cyclopentane ring itself is more resistant to degradation but can also be cleaved under certain conditions.
Experimental Protocols for Analysis
The analysis of alkylated cyclopentanes in geological samples is primarily performed using gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual compounds within the complex hydrocarbon mixture of crude oil.
Sample Preparation
-
Extraction: For solid samples like source rocks, the organic matter is first extracted using an organic solvent (e.g., dichloromethane/methanol mixture) in a Soxhlet apparatus. For crude oil samples, a simple dilution with an appropriate solvent is often sufficient.
-
Fractionation: The extracted organic matter or diluted crude oil is then fractionated to separate it into different compound classes. This is typically achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. The saturated hydrocarbon fraction, which contains the alkylated cyclopentanes, is eluted using a non-polar solvent like n-hexane.
GC-MS Analysis
A standard operating procedure for the GC-MS analysis of the saturated hydrocarbon fraction is outlined below.
Typical GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, operated in splitless mode.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 4°C/min to 300°C, and hold for 15 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Scan Mode: Full scan.
-
Data Analysis:
-
Identification: Individual alkylated cyclopentanes are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST).
-
Quantification: The concentration of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram (TIC) and comparing it to the response of an internal standard of known concentration.
Conclusion
Alkylated cyclopentanes are invaluable molecular fossils that provide a window into the Earth's geological past. Their formation through the diagenesis and catagenesis of ancient organic matter, and their subsequent alteration by processes such as biodegradation, leave distinct chemical signatures in crude oils and source rocks. The analytical techniques, particularly GC-MS, provide the means to decipher these signatures, offering crucial information for petroleum exploration. For drug development professionals, the natural diversity of these cyclic structures can serve as an inspiration for the design of novel therapeutic agents. This guide has provided a foundational understanding of the geological occurrence, analysis, and significance of alkylated cyclopentanes, intended to be a valuable resource for researchers across multiple scientific disciplines.
References
Discovery of novel saturated hydrocarbon biomarkers
An In-depth Technical Guide to the Discovery of Novel Saturated Hydrocarbon Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies involved in the discovery of novel saturated hydrocarbon biomarkers. Saturated hydrocarbons, including alkanes and cycloalkanes, are invaluable molecular fossils that provide critical insights into the Earth's history, petroleum systems, and environmental processes. The discovery of novel biomarkers within this class of compounds continues to push the boundaries of our understanding in these fields.
Saturated hydrocarbon biomarkers are complex organic molecules found in geological materials that are derived from formerly living organisms.[1] Due to their resistance to degradation over geological timescales, these molecules retain structural information that can be related to their biological precursors.[1] This makes them powerful tools for a variety of scientific applications, including petroleum exploration, environmental forensics, and paleoclimatology.[1][2]
Common classes of saturated hydrocarbon biomarkers include:
-
n-Alkanes and Acyclic Isoprenoids: These are straight-chain and branched alkanes, such as pristane (B154290) and phytane, which can provide information on the source of organic matter and the redox conditions of the depositional environment.[3]
-
Steranes: These are saturated tetracyclic hydrocarbons derived from sterols, which are abundant in eukaryotes like algae and higher plants. The distribution of steranes can indicate the type of organisms that contributed to the organic matter.[2][4]
-
Hopanes: These are pentacyclic triterpenoids derived from bacteriohopanepolyols, which are components of bacterial cell membranes. Hopanes are often used as indicators of bacterial input into sediments.[2][4]
The discovery of novel saturated hydrocarbon biomarkers, such as new substitution patterns or entirely new carbon skeletons, can provide more specific information about biological sources, depositional environments, and diagenetic processes.
Experimental Workflow for Biomarker Discovery
The discovery of novel saturated hydrocarbon biomarkers follows a systematic workflow that begins with sample preparation and culminates in the identification and characterization of new compounds. This workflow is designed to isolate the saturated hydrocarbon fraction from a complex organic mixture and analyze it with high-resolution analytical techniques.
References
The Unseen Architects: A Technical Guide to the Role of Cyclic Alkanes in Source Rock Characterization
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of petroleum geology and geochemistry, the characterization of source rocks—sedimentary rocks rich in organic matter that can generate hydrocarbons—is paramount. Among the most powerful tools in this endeavor are cyclic alkanes, molecular fossils that provide a detailed narrative of the organic matter's origin, the depositional environment, and the thermal history of the source rock. This technical guide delves into the core of this subject, offering an in-depth exploration of the role of these molecular biomarkers, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to Cyclic Alkanes as Biomarkers
Cyclic alkanes, particularly steranes and hopanes, are complex, stable hydrocarbon molecules found in petroleum and source rock extracts.[1][2] Their resilience to degradation during diagenesis—the process of physical and chemical changes converting sediments to sedimentary rock—allows them to be preserved over geological timescales, acting as chemical fossils or "biomarkers".[1] These molecules are derived from the lipid skeletons of once-living organisms, and their specific structures provide invaluable information for oil and gas exploration.
-
Steranes , tetracyclic alkanes, are primarily derived from sterols, which are abundant in the cell membranes of eukaryotes such as algae and higher plants.[3]
-
Hopanes , pentacyclic alkanes, originate from hopanoids, which are prokaryotic cell membrane lipids, particularly from bacteria.[1]
The relative abundance and distribution of different sterane and hopane (B1207426) isomers can therefore illuminate the types of organisms that contributed to the organic matter in a source rock, the environmental conditions during deposition, and the thermal maturity the rock has undergone.[4][5]
Quantitative Analysis of Cyclic Alkanes
The analysis of cyclic alkane biomarkers is inherently quantitative, relying on the calculation of specific ratios between different compounds. These ratios serve as proxies for various geological and environmental parameters. The following tables summarize key biomarker ratios and their interpretations.
Table 1: Key Sterane Biomarker Ratios and Their Significance
| Parameter | Ratio Calculation | Geological/Environmental Interpretation | Typical Values |
| C27, C28, C29 Sterane Distribution | Relative percentage of C27, C28, and C29 steranes | Indicates the dominant type of organic matter input. C27 is associated with marine algae, C28 with lacustrine algae, and C29 with terrestrial higher plants.[3][6] | Marine source rocks are often enriched in C27 steranes, while terrestrial source rocks show a predominance of C29 steranes.[7][8] |
| Sterane/Hopane Ratio | Total Steranes / Total Hopanes | Reflects the relative contribution of eukaryotic (algae, higher plants) versus prokaryotic (bacteria) organisms. | High ratios (>1) suggest a significant input from algae, typical of marine environments. Low ratios (<1) indicate a greater contribution from bacteria and/or terrestrial plants.[9] |
| C29 Sterane Isomerization | C29 αββ / (αββ + ααα) and C29 20S / (20S + 20R) | Indicates the thermal maturity of the source rock. These ratios increase with maturity until they reach an equilibrium. | Immature source rocks have low values, which increase with thermal maturation. |
| Diasterane/Sterane Ratio | Diasteranes / Regular Steranes | Can be indicative of the lithology of the source rock and the redox conditions of the depositional environment. | Higher ratios are often associated with clay-rich source rocks (shales) and more oxic conditions. Lower ratios are typical of carbonate or anoxic environments.[10][11] |
Table 2: Key Hopane Biomarker Ratios and Their Significance
| Parameter | Ratio Calculation | Geological/Environmental Interpretation | Typical Values |
| C29/C30 Hopane Ratio | C29 Hopane / C30 Hopane | Can provide insights into the source rock's lithology. | Ratios greater than 1 are often observed in carbonate or evaporite source rocks, while ratios less than 1 are common in shales.[9] |
| Gammacerane Index | Gammacerane / C30 Hopane | An indicator of water column stratification and salinity in the depositional environment. | High values suggest a stratified and often hypersaline water column.[7] |
| Homohopane Index | C35 Homohopane / (C31-C35 Homohopanes) | Indicates the redox conditions of the depositional environment. | High values are associated with anoxic conditions. |
| Ts/Tm Ratio | C27 18α(H)-trisnorneohopane (Ts) / C27 17α(H)-trisnorhopane (Tm) | A widely used indicator of thermal maturity. | The ratio increases with increasing thermal maturity. |
Experimental Protocols for Biomarker Analysis
The characterization of cyclic alkanes from source rocks involves a multi-step analytical process. The following is a generalized protocol for the extraction, fractionation, and analysis of these biomarkers.
Sample Preparation and Extraction
-
Grinding: The source rock sample is first cleaned to remove any surface contamination and then crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for efficient extraction.
-
Soxhlet Extraction: The powdered rock is placed in a porous thimble and extracted with an organic solvent mixture, commonly dichloromethane (B109758) (DCM) and methanol (B129727) (9:1 v/v), for 24-72 hours using a Soxhlet apparatus.[12][13] This process extracts the soluble organic matter, known as bitumen.
-
Solvent Removal: The solvent is carefully removed from the extract using a rotary evaporator to yield the total lipid extract.
Fractionation of the Bitumen Extract
The complex bitumen extract is then separated into different compound classes based on their polarity using liquid chromatography.
-
Column Chromatography: A glass column is packed with activated silica (B1680970) gel and alumina.
-
Loading: The bitumen extract, dissolved in a minimal amount of a non-polar solvent like hexane (B92381), is loaded onto the top of the column.
-
Elution: A series of solvents with increasing polarity are passed through the column to elute different fractions:
-
Saturated Hydrocarbons: Eluted with a non-polar solvent such as n-hexane. This fraction contains the cyclic alkanes (steranes and hopanes).
-
Aromatic Hydrocarbons: Eluted with a solvent of intermediate polarity, such as a mixture of hexane and dichloromethane.
-
Resins and Asphaltenes (Polar Compounds): Eluted with a polar solvent mixture, such as dichloromethane and methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The saturated hydrocarbon fraction is then analyzed by GC-MS to identify and quantify the cyclic alkanes.[14]
-
Injection: A small volume of the saturated fraction is injected into the gas chromatograph.
-
Separation: The compounds are separated based on their boiling points and interaction with the stationary phase in a long capillary column.
-
Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is then measured.
-
Compound Identification: Specific cyclic alkanes are identified by their characteristic retention times in the gas chromatogram and their unique mass spectra. Selected Ion Monitoring (SIM) is often used to enhance the detection of specific biomarker classes by monitoring for their characteristic fragment ions (e.g., m/z 191 for hopanes and m/z 217 for steranes).[5][15]
Visualizing Key Pathways and Workflows
To better understand the complex processes involved in biomarker formation and analysis, the following diagrams, generated using the DOT language, illustrate the diagenetic pathways of steranes and hopanes and a typical experimental workflow.
Diagenetic Pathway of Sterols to Steranes
Caption: Diagenetic transformation of sterols from living organisms into stable steranes in source rocks.
Diagenetic Pathway of Hopanoids to Hopanes
Caption: Transformation pathway of bacterial hopanoids into geologically stable hopanes.
Experimental Workflow for Biomarker Analysis
Caption: A typical laboratory workflow for the analysis of cyclic alkane biomarkers from source rocks.
Conclusion
Cyclic alkanes, particularly steranes and hopanes, are indispensable tools in the characterization of hydrocarbon source rocks. Their analysis provides a detailed molecular-level understanding of the origin of organic matter, the paleoenvironment of deposition, and the thermal history of the rock. The quantitative interpretation of biomarker ratios, facilitated by rigorous experimental protocols and advanced analytical techniques like GC-MS, allows for a comprehensive assessment of a source rock's potential to generate hydrocarbons. The continued refinement of these methods promises to further enhance our ability to unlock the geological secrets held within these molecular fossils, guiding more efficient and successful petroleum exploration.
References
- 1. Hopanoids - Wikipedia [en.wikipedia.org]
- 2. Gas chromatography coupled to mass spectrometry for analyses of organic compounds and biomarkers as tracers for geological, environmental, and forensic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. PGRL Method for Qualitative Biomarker Analysis by GC-MSD | U.S. Geological Survey [usgs.gov]
- 5. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. vurup.sk [vurup.sk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Distribution and Geochemical Significance of Rearranged Hopanes in Jurassic Source Rocks and Related Oils in the Center of the Sichuan Basin, China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of sediment biomarker signatures generated using time-integrated and discrete suspended sediment samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 14. japex.co.jp [japex.co.jp]
- 15. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]
A Preliminary Investigation of C9 Cycloalkanes in Petroleum Exploration: An In-depth Technical Guide
Introduction
C9 cycloalkanes, a complex group of saturated cyclic hydrocarbons, represent a valuable but often underutilized component of the light hydrocarbon fraction of petroleum. Their isomeric distribution and relative abundance are intricately linked to the original organic matter input, the depositional environment of the source rock, the thermal maturity of the petroleum system, and any secondary alteration processes. A detailed analysis of these compounds can, therefore, provide crucial insights for petroleum exploration, aiding in oil-source correlation, maturity assessment, and the reconstruction of petroleum system history. This technical guide provides a preliminary investigation into the role of C9 cycloalkanes in petroleum exploration, detailing analytical methodologies, presenting available quantitative data, and outlining interpretative workflows.
Geochemical Significance of C9 Cycloalkanes
The C9 cycloalkane fraction in petroleum is primarily composed of various isomers of trimethylcyclohexane, ethylmethylcyclohexane, and propylcyclohexane (B167486). The relative distribution of these isomers is not random; it is controlled by the thermodynamic stability of each isomer and the kinetic pathways of their formation during catagenesis. This makes them sensitive indicators of:
-
Thermal Maturity: As thermal stress increases, the distribution of C9 cycloalkane isomers shifts towards more thermodynamically stable configurations. Specific isomer ratios can, therefore, be calibrated to traditional maturity parameters like vitrinite reflectance (%Ro).
-
Source Rock Input and Depositional Environment: The initial composition of organic matter (e.g., marine vs. terrestrial) and the redox conditions of the depositional environment can influence the precursor molecules that lead to the formation of specific cycloalkane structures.
-
Biodegradation: While generally more resistant to biodegradation than n-alkanes, some C9 cycloalkanes can be altered by microbial activity, providing clues to the secondary alteration history of the oil.
Analytical Methodologies for C9 Cycloalkane Analysis
The accurate quantification of C9 cycloalkanes requires high-resolution analytical techniques capable of separating a complex mixture of isomers. Gas chromatography is the cornerstone of this analysis.
Experimental Protocol: Detailed Hydrocarbon Analysis (DHA) up to n-Nonane
This protocol is based on the principles outlined in standard methods such as ASTM D7900 and IP 601 for the determination of light hydrocarbons in stabilized crude oils.[1][2][3]
2.1.1. Sample Preparation
-
Homogenization: Ensure the crude oil or source rock extract sample is thoroughly homogenized.
-
Dilution: Accurately weigh a representative aliquot of the sample and dilute it with a suitable solvent (e.g., n-pentane, carbon disulfide, or a mixture thereof). A typical dilution ratio is 1:100 (w/v), but this may need to be adjusted based on the expected concentration of light hydrocarbons.
-
Internal Standard: Add a known amount of an internal standard (e.g., 1-hexene (B165129) or other compound not expected to be present in the sample) to the diluted sample for accurate quantification.
2.1.2. Gas Chromatography (GC) Analysis
-
Instrumentation: A high-resolution gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used. For more detailed isomer identification, a mass spectrometer (MS) detector is essential.[4]
-
Column: A long, non-polar capillary column, such as a 100 m x 0.25 mm ID with a 0.5 µm film of 100% dimethylpolysiloxane (e.g., DB-1, SCION-1), is recommended for optimal separation of light hydrocarbon isomers.[1][5]
-
Injection:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A precise temperature program is crucial for separating the C9 cycloalkane isomers. A typical program starts at a low temperature to resolve the most volatile components and ramps up to elute the heavier C9 compounds.
-
Detector:
-
FID Temperature: 300 °C.[5]
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Speed: Sufficiently fast to obtain several data points across each chromatographic peak.
-
-
2.1.3. Data Analysis
-
Peak Identification: Identify the C9 cycloalkane isomers based on their retention times relative to known standards and by comparing their mass spectra to library data (e.g., NIST).
-
Quantification: Calculate the concentration of each identified C9 cycloalkane isomer relative to the internal standard. Results are typically reported in weight percent (wt%) or as relative abundances.
Quantitative Data of C9 Cycloalkanes in Petroleum
Comprehensive, publicly available databases detailing the quantitative distribution of a wide range of C9 cycloalkane isomers across various crude oils and source rocks are scarce in the literature.[6] The majority of published studies focus on broader hydrocarbon classes or specific biomarker ratios. However, some studies provide glimpses into the abundance of certain C9 cycloalkanes. For example, 1,2,4-trimethylcyclohexane (B44741) has been identified as a constituent of some mid-continent petroleum, constituting approximately 0.1% of the original petroleum.[7]
To facilitate future comparative studies, the following table structure is proposed for reporting quantitative C9 cycloalkane data.
| C9 Cycloalkane Isomer | Crude Oil A (wt%) | Crude Oil B (wt%) | Source Rock X (µg/g TOC) |
| Propylcyclohexane | Data Point | Data Point | Data Point |
| 1-Ethyl-2-methylcyclohexane | Data Point | Data Point | Data Point |
| 1-Ethyl-3-methylcyclohexane | Data Point | Data Point | Data Point |
| 1-Ethyl-4-methylcyclohexane | Data Point | Data Point | Data Point |
| 1,2,3-Trimethylcyclohexane | Data Point | Data Point | Data Point |
| 1,2,4-Trimethylcyclohexane | Data Point | Data Point | Data Point |
| 1,3,5-Trimethylcyclohexane | Data Point | Data Point | Data Point |
Geochemical Interpretation and Workflows
The interpretation of C9 cycloalkane data involves comparing the relative abundances and ratios of specific isomers to infer geochemical information.
Key Isomer Ratios and Their Significance
While specific, universally accepted C9 cycloalkane maturity or source parameters are still under development, the following relationships are based on established geochemical principles of isomer stability:
-
Trimethylcyclohexane (TMCH) Isomers: The relative stability of TMCH isomers generally follows the order: 1,3,5-TMCH > 1,2,4-TMCH > 1,2,3-TMCH. Therefore, an increase in the ratio of more stable to less stable isomers (e.g., 1,3,5-TMCH / 1,2,3-TMCH) is expected with increasing thermal maturity.
-
Ethylmethylcyclohexane (EMCH) Isomers: Similar to TMCHs, the thermodynamic stability of EMCH isomers will dictate their relative abundance at higher maturity levels.
-
Propylcyclohexane vs. Other C9 Cycloalkanes: The ratio of propylcyclohexane to the sum of other C9 cycloalkanes may provide insights into the source organic matter, although this requires further calibration with a wider range of source rock types.
Experimental and Interpretive Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the analysis and interpretation of C9 cycloalkanes in petroleum exploration.
Conclusion and Future Directions
The analysis of C9 cycloalkanes offers a promising avenue for enhancing the understanding of petroleum systems. While standardized analytical methods exist, there is a clear need for the systematic collection and publication of quantitative data for a wide range of C9 cycloalkane isomers from diverse geological settings. Future research should focus on:
-
Building a Comprehensive Database: Establishing a public database of C9 cycloalkane distributions in well-characterized crude oils and source rocks.
-
Calibrating Isomer Ratios: Conducting detailed studies to calibrate specific C9 cycloalkane isomer ratios with established maturity parameters (e.g., %Ro) and source indicators.
-
Investigating Stereoisomers: Exploring the geochemical significance of the stereoisomeric distribution of C9 cycloalkanes, which may provide even more detailed information on thermal history and biological precursors.
By addressing these research gaps, the full potential of C9 cycloalkanes as a powerful tool in petroleum exploration can be realized.
References
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. artinazma.net [artinazma.net]
Methodological & Application
Application Note: Identification of 2-Ethyl-1,1-dimethylcyclopentane using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification of 2-Ethyl-1,1-dimethylcyclopentane, a volatile organic compound (VOC), using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a saturated aliphatic hydrocarbon, may be present in complex matrices such as gasoline and other petroleum-based products. The described methodology outlines sample preparation, GC-MS instrument parameters, and data analysis procedures to ensure accurate and reliable identification.
Introduction
This compound (C9H18) is a cyclic alkane that can be found as a component in fuel mixtures.[1][2][3] Its identification is crucial for quality control, environmental monitoring, and forensic analysis of petroleum products. Gas Chromatography-Mass Spectrometry is the analytical technique of choice for such volatile compounds due to its high separation efficiency and definitive identification capabilities. This protocol details a robust method for the unambiguous identification of this compound in liquid samples.
Data Presentation
For accurate identification, the mass spectrum of the target compound is compared with a reference spectrum, such as that available in the NIST Mass Spectrometry Data Center. The key identifying ions and their relative intensities are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H18 | [4][5][6] |
| Molecular Weight | 126.24 g/mol | [4][6] |
| CAS Number | 54549-80-3 | [4][5][6] |
| Kovats Retention Index (non-polar column) | ~860-865 | [5][6] |
Table 1: Key Mass Spectral Ions for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |
| 56 | High | C4H8+ |
| 69 | High | C5H9+ |
| 41 | Medium | C3H5+ |
| 97 | Medium | [M-C2H5]+ |
| 126 | Low | [M]+ (Molecular Ion) |
| Note: Relative intensities are approximate and can vary slightly between instruments. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[4][6] |
Experimental Protocols
This section details the methodology for the identification of this compound.
Sample Preparation
Given that this compound is a volatile compound often found in complex hydrocarbon mixtures like gasoline, a simple dilution is typically sufficient.[1][3]
-
Materials:
-
Procedure:
-
Pipette 10 µL of the sample into a 2 mL autosampler vial.
-
Add 990 µL of the chosen solvent (e.g., dichloromethane) to the vial to achieve a 1:100 dilution.
-
Cap the vial and vortex for 30 seconds to ensure homogeneity.
-
The sample is now ready for injection into the GC-MS.
-
For samples with very low concentrations of the analyte, a smaller dilution ratio may be used. Conversely, for highly concentrated samples, a greater dilution will be necessary to avoid column overloading.
GC-MS Analysis
The following instrumental parameters are recommended. These may be optimized based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | Non-polar, such as a 5% phenyl methyl siloxane column (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Scan Speed | >10,000 u/sec is recommended for sharp peaks |
Data Analysis and Identification
-
Retention Time: The retention time of the peak of interest in the sample chromatogram should be compared to that of a known standard of this compound if available.
-
Mass Spectrum: The mass spectrum of the peak of interest should be extracted and compared with a reference library spectrum (e.g., NIST).[4]
-
Confirmation Criteria: Identification is confirmed if:
-
The retention times match (if a standard is used).
-
The mass spectrum of the sample peak shows the characteristic ions (m/z 56, 69, 41, 97, and 126) with relative intensities that are a good match to the reference spectrum.[4]
-
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS identification of this compound.
Caption: GC-MS workflow from sample preparation to final identification.
References
- 1. whitman.edu [whitman.edu]
- 2. gcms.cz [gcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]
- 5. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]
- 6. This compound | C9H18 | CID 41123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. scioninstruments.com [scioninstruments.com]
Application Notes and Protocols: Synthesis of 2-Ethyl-1,1-dimethylcyclopentane for GC Calibration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Ethyl-1,1-dimethylcyclopentane, a crucial standard for gas chromatography (GC) calibration in various analytical applications. The described multi-step synthesis is robust and yields the target compound with high purity. Detailed protocols for each synthetic step, characterization data, and procedures for the preparation of GC calibration standards are provided to ensure accurate and reproducible results in analytical testing.
Introduction
Accurate quantification of volatile and semi-volatile organic compounds by gas chromatography relies on the availability of high-purity reference standards. This compound (C9H18) is a saturated hydrocarbon that may be present in complex hydrocarbon mixtures, such as gasoline and other petroleum products. Its unambiguous identification and quantification necessitate a well-characterized calibration standard. This application note details a reliable synthetic pathway to obtain this compound, starting from commercially available precursors. The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a five-step process starting from 2-methoxycarbonylcyclopentanone. The workflow involves the methylation of the starting material, followed by protection of the ketone, reduction of the ester, deprotection of the ketone, a Grignard reaction to introduce the ethyl group, and subsequent dehydration and hydrogenation to yield the final saturated cycloalkane.
Figure 1. Overall workflow for the synthesis and application of this compound.
Experimental Protocols
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions.
Step 1: Synthesis of 2-Methyl-2-methoxycarbonylcyclopentanone
-
To a solution of 2-methoxycarbonylcyclopentanone (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium hydroxide (B78521) (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl bromide (1 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane (B109758) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 2-methyl-2-methoxycarbonylcyclopentanone.[1]
Step 2: Synthesis of 2-Methyl-2-methoxycarbonylcyclopentanone ethylene ketal
-
To a solution of 2-methyl-2-methoxycarbonylcyclopentanone (1 equivalent) in methylcyclohexane, add ethylene glycol (3 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Heat the mixture to reflux (approximately 100 °C) with a Dean-Stark apparatus to remove water for 4-5 hours.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the ethylene ketal.[1]
Step 3: Synthesis of 2,2-Dimethylcyclopentanone ethylene ketal
-
In a flame-dried flask under an inert atmosphere, add 2-methyl-2-methoxycarbonylcyclopentanone ethylene ketal (1 equivalent) to anhydrous 2-methylbutanol.
-
Heat the solution to 75 °C and add sodium metal (2 equivalents) in small portions.
-
Maintain the reaction at 75 °C for 1 hour after the addition is complete.
-
Cool the reaction, quench with water, and extract with dichloromethane (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Synthesis of 2,2-Dimethylcyclopentanone
-
Dissolve the 2,2-dimethylcyclopentanone ethylene ketal in a mixture of acetone (B3395972) and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor by TLC or GC until the deprotection is complete.
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extract the product with diethyl ether (3 x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.
Step 5: Synthesis of this compound
-
Grignard Reaction:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium.
-
Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of 2,2-dimethylcyclopentanone (1 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, extract the aqueous layer with diethyl ether (3 x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-2,2-dimethylcyclopentan-1-ol.
-
-
Dehydration:
-
To the crude 1-ethyl-2,2-dimethylcyclopentan-1-ol, add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).
-
Heat the mixture and distill the resulting alkene/water azeotrope.
-
Separate the organic layer from the distillate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and use the crude alkene mixture in the next step.
-
-
Hydrogenation:
-
Dissolve the crude alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Remove the solvent under reduced pressure. The resulting crude this compound can be purified by fractional distillation.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and gas chromatography.
| Property | Value | Reference |
| Molecular Formula | C9H18 | [2] |
| Molecular Weight | 126.24 g/mol | [3] |
| CAS Number | 54549-80-3 | [2] |
| Boiling Point | ~143-145 °C (estimated) | |
| Density | ~0.77 g/cm³ (estimated) | |
| ¹H NMR (CDCl₃) | Data not available in searched literature | |
| ¹³C NMR (CDCl₃) | Data not available in searched literature | |
| Mass Spectrum (EI) | Major fragments (m/z): 111, 97, 83, 69, 55, 41 | [2] |
| Kovats Retention Index | 860.8, 865.2 (non-polar column) | [3] |
Note: Experimental determination of ¹H and ¹³C NMR spectra is recommended for complete structural verification.
Preparation of GC Calibration Standards
-
Stock Solution Preparation: Accurately weigh a known amount of purified this compound and dissolve it in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards with decreasing concentrations (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Storage: Store the calibration standards in sealed vials at a low temperature (e.g., 4 °C) to minimize evaporation.
Gas Chromatography (GC) Analysis
The following are general GC conditions for the analysis of C9 hydrocarbons. The method should be optimized for the specific instrument and application.
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, ZB-1 or equivalent), 60 m x 0.32 mm ID, 0.25 µm film thickness, is suitable for separating saturated hydrocarbons.[4]
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Injector: Split/splitless inlet, with a split ratio appropriate for the concentration of the standards.
-
Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 10 minutes.
-
-
Detector Temperature: 250 °C.
-
Data Acquisition: The retention time and peak area of this compound are recorded. A calibration curve is constructed by plotting the peak area versus the concentration of the prepared standards.
Conclusion
This application note provides a detailed and practical guide for the synthesis of high-purity this compound. The described multi-step synthetic protocol, coupled with the outlined characterization and GC analysis methods, will enable researchers to produce and utilize this important hydrocarbon standard for accurate and reliable quantitative analysis. The availability of a well-characterized in-house standard is essential for applications in petrochemical analysis, environmental monitoring, and various fields of chemical research.
References
- 1. MOST SUITABLE COLUMN FOR ANALYSING C1 TO C9 HYDROCARBONS - Chromatography Forum [chromforum.org]
- 2. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]
- 3. This compound | C9H18 | CID 41123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
Application Note: Quantitative Analysis of 2-Ethyl-1,1-dimethylcyclopentane in Rock Extracts
Abstract
This application note provides a detailed protocol for the quantitative analysis of 2-Ethyl-1,1-dimethylcyclopentane, a C9 alkylated cyclopentane (B165970), in geological rock samples. Alkylated cycloalkanes can serve as molecular fossils, or biomarkers, providing insights into the origin, thermal maturity, and depositional environment of organic matter in sedimentary rocks and petroleum.[1] This protocol outlines procedures for sample preparation, solvent extraction, and subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to provide a robust and reproducible workflow for researchers in geochemistry, petroleum exploration, and environmental forensics.
Introduction
The analysis of specific organic molecules in geological materials is a cornerstone of organic geochemistry. Biomarkers are complex organic compounds found in sediments and crude oils that are derived from formerly living organisms.[1] Their structural and stereochemical attributes can be linked to their biological precursors, offering a window into the paleoenvironment. While much focus is often placed on larger biomarkers like steranes and hopanes, smaller, volatile compounds such as alkylated cyclopentanes also hold significant diagnostic potential.
This compound (C9H18) is a saturated cyclic hydrocarbon. The distribution and abundance of such C9 cyclopentane isomers can be indicative of the type of organic source material and the extent of thermal alteration it has undergone. This application note presents a comprehensive methodology for the extraction and quantification of this compound from rock matrices, a critical step in deciphering the geochemical history encoded within these samples.
Experimental Protocols
Sample Preparation
Proper sample preparation is paramount to obtaining representative and accurate results.
1.1. Rock Sample Comminution:
-
Obtain a representative rock sample, avoiding weathered surfaces.
-
Clean the exterior of the rock sample to remove any surface contaminants.
-
Break the rock sample into smaller fragments (approximately 2-3 cm) using a clean rock hammer or jaw crusher.
-
Further pulverize the rock fragments to a fine powder (less than 100-mesh) using a ring mill or a mortar and pestle. Ensure all crushing and grinding equipment is thoroughly cleaned between samples to prevent cross-contamination.
Solvent Extraction of Hydrocarbons
Two common and effective methods for extracting hydrocarbons from powdered rock samples are Soxhlet extraction and ultrasonic extraction.
2.1. Soxhlet Extraction: This is a classical and exhaustive extraction method.
-
Accurately weigh approximately 20-30 g of the powdered rock sample and place it into a pre-cleaned cellulose (B213188) extraction thimble.
-
Add a known amount of an internal standard solution (e.g., deuterated alkanes) to the sample in the thimble for quantification purposes.
-
Place the thimble into the Soxhlet extractor.
-
Fill a round-bottom flask with approximately 250 mL of a dichloromethane (B109758):methanol (93:7 v/v) solvent mixture.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for at least 24 hours, ensuring a continuous cycle of solvent washing over the sample.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to a volume of approximately 1-2 mL using a rotary evaporator.
2.2. Ultrasonic Extraction: This method is faster than Soxhlet extraction and is suitable for a higher sample throughput.
-
Accurately weigh approximately 10 g of the powdered rock sample into a glass centrifuge tube.
-
Add a known amount of an internal standard solution.
-
Add 20 mL of dichloromethane to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet the rock powder.
-
Carefully decant the supernatant (the solvent extract) into a clean flask.
-
Repeat the extraction process (steps 3-6) two more times with fresh solvent.
-
Combine the three extracts and concentrate to a volume of 1-2 mL using a gentle stream of nitrogen or a rotary evaporator.
Fractionation of the Extract (Optional but Recommended)
For complex samples, fractionation is recommended to separate the saturated hydrocarbons from aromatic compounds and polar NSO (nitrogen, sulfur, oxygen) compounds.
-
Prepare a chromatography column with activated silica (B1680970) gel.
-
Apply the concentrated extract to the top of the column.
-
Elute the saturated hydrocarbon fraction with n-hexane.
-
Collect the saturated fraction and concentrate it to a final volume of 1 mL for GC-MS analysis.
GC-MS Analysis
4.1. Instrumentation: A gas chromatograph equipped with a capillary column coupled to a mass spectrometer is used for the analysis.
4.2. GC-MS Parameters:
-
Column: 60 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 280 °C (Splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 120 °C at a rate of 4 °C/minute.
-
Ramp 2: Increase to 300 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 300 °C for 15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions for this compound:
-
Quantifier Ion: m/z 97 (most abundant characteristic fragment).
-
Qualifier Ions: m/z 126 (molecular ion), m/z 69.
-
-
Dwell Time: 100 ms (B15284909) per ion.
-
4.3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Spike each calibration standard with the same internal standard used for the samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of this compound in the rock extracts by applying the response factor from the calibration curve to the measured peak area ratios in the samples.
Data Presentation
The quantitative data for this compound in various rock extract samples can be summarized in a table for easy comparison.
| Sample ID | Rock Type | Location | Extraction Method | Concentration of this compound (ng/g of rock) |
| R-01 | Shale | Basin A | Soxhlet | 45.2 |
| R-02 | Sandstone | Basin A | Soxhlet | 12.8 |
| R-03 | Shale | Basin B | Ultrasonic | 89.5 |
| R-04 | Carbonate | Basin B | Ultrasonic | 23.1 |
Mandatory Visualization
References
Application Note: The Use of 2-Ethyl-1,1-dimethylcyclopentane in Oil-Source Rock Correlation
Introduction
Oil-source rock correlation is a critical process in petroleum geochemistry for identifying the origin of hydrocarbons in a reservoir. This process involves comparing the molecular and isotopic compositions of crude oils and extracts from potential source rocks. Biomarkers, complex organic molecules found in petroleum and rock extracts, are instrumental in these correlation studies as their structures can be linked to specific precursor organisms and depositional environments. While compounds like steranes and hopanes are widely utilized, there is ongoing research into other molecules that may serve as effective correlation tools. This application note explores the potential utility of 2-Ethyl-1,1-dimethylcyclopentane, a C9 bicyclic alkane, in this context. Although not a conventional biomarker, its presence and relative abundance could offer insights into the source and thermal history of petroleum.
Geochemical Significance
Light hydrocarbons in the C5-C10 range, which includes this compound, can provide valuable geochemical information. The distribution of isomers of cyclic alkanes can be influenced by the type of organic matter in the source rock and the thermal maturity.[1] For instance, dimethyl cyclopentanes are often associated with lipid-rich aquatic organisms, suggesting a potential link to sapropelic source rocks. While the specific origin of this compound is not extensively documented in existing literature, its molecular structure suggests it could be a diagenetic or catagenetic product of larger biological molecules.
Principle of the Method
The fundamental principle of using this compound for oil-source rock correlation lies in comparing its relative abundance to other related compounds in both the oil and potential source rock extracts. A positive correlation, indicated by similar compound ratios, suggests a genetic link between the oil and the source rock. This analysis is typically performed using gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual hydrocarbon isomers.[2]
Experimental Workflow
The overall workflow for utilizing this compound in oil-source rock correlation studies is depicted in the following diagram.
Figure 1: General experimental workflow for oil-source rock correlation.
Detailed Protocols
The following are detailed protocols for the key experimental stages involved in the analysis of this compound for oil-source rock correlation.
I. Sample Preparation
A. Extraction of Bitumen from Source Rock
-
Pulverize the source rock sample to a fine powder (approximately 100 mesh).
-
Accurately weigh about 50-100 g of the powdered rock into a pre-cleaned cellulose (B213188) extraction thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (93:7 v/v) to the boiling flask.
-
Extract the sample for 72 hours.
-
After extraction, evaporate the solvent using a rotary evaporator to obtain the bitumen extract.
B. SARA Fractionation
-
Dissolve the bitumen extract or crude oil in a minimal amount of n-hexane.
-
Precipitate the asphaltenes by adding an excess of n-hexane.
-
Separate the asphaltenes by filtration.
-
Concentrate the deasphalted oil.
-
Prepare a chromatography column with activated silica (B1680970) gel and alumina.
-
Load the deasphalted oil onto the column.
-
Elute the saturate fraction with n-hexane.[3]
-
Elute the aromatic fraction with a mixture of n-hexane and DCM.
-
Elute the resin fraction with a mixture of DCM and methanol.
-
Concentrate the saturate fraction for GC-MS analysis.
II. Instrumental Analysis
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: A non-polar capillary column (e.g., HP-5MS, 50 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at a rate of 4°C/min.
-
Ramp 2: Increase to 320°C at a rate of 3°C/min.
-
Final hold: 320°C for 20 minutes.
-
-
Injector: Splitless mode at 290°C.
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Scan range: m/z 50-550.
-
Acquisition mode: Full scan and/or Selected Ion Monitoring (SIM) for specific ions if necessary.
-
Data Presentation and Interpretation
Quantitative data obtained from the GC-MS analysis should be structured in tables for clear comparison between different oil and source rock samples. The peak area of this compound and other relevant compounds should be recorded.
Table 1: Hypothetical Quantitative Data for Oil-Source Rock Correlation
| Sample ID | This compound (Peak Area) | n-C9 (Peak Area) | Pristane (Peak Area) | Phytane (Peak Area) | Ratio 1* | Pr/Ph Ratio |
| Oil A | 12,500 | 250,000 | 85,000 | 60,000 | 0.050 | 1.42 |
| Source Rock X | 11,800 | 245,000 | 82,000 | 58,000 | 0.048 | 1.41 |
| Source Rock Y | 3,200 | 180,000 | 95,000 | 110,000 | 0.018 | 0.86 |
*Ratio 1 = (this compound Peak Area) / (n-C9 Peak Area)
A close match in the calculated ratios between an oil sample and a source rock extract, as seen between Oil A and Source Rock X in the hypothetical data, would suggest a strong correlation.
Logical Relationship in Biomarker Analysis
The utility of any biomarker, including this compound, is based on the logical premise that its chemical signature is preserved from the source rock to the reservoir oil.
Figure 2: Logical flow of biomarker preservation and correlation.
Conclusion
The use of this compound as a biomarker for oil-source rock correlation is an area that warrants further investigation. While not a conventional biomarker, its analysis within the broader context of light hydrocarbons can provide supplementary evidence in correlation studies. The protocols outlined in this application note provide a framework for its systematic analysis. Future research should focus on establishing a more definitive link between this compound and specific source organic matter to enhance its diagnostic potential in petroleum exploration.
References
Application Notes and Protocols for Biodegradation Studies of 2-Ethyl-1,1-dimethylcyclopentane
Disclaimer: Direct experimental studies on the biodegradation of 2-Ethyl-1,1-dimethylcyclopentane are not extensively available in the reviewed scientific literature. The following application notes and protocols are based on established principles of microbial degradation of structurally similar compounds, such as other alkyl-substituted cycloalkanes. These guidelines are intended to serve as a starting point for researchers and may require optimization for the specific compound of interest.
Introduction
This compound is a saturated cyclic hydrocarbon. Understanding its environmental fate and potential for bioremediation is crucial, particularly in contexts of soil and water contamination. Biodegradation, the breakdown of organic matter by microorganisms, is a key process governing the persistence of such compounds in the environment. This document provides an overview of potential applications and detailed protocols for investigating the biodegradation of this compound.
Studies on similar n-alkyl-substituted cycloalkanes suggest that microbial degradation is a viable pathway for their removal from the environment.[1][2][3] Microorganisms, including various bacteria and fungi, have been shown to utilize such compounds as a source of carbon and energy.[2][3] The primary mechanism of degradation for alkyl-substituted cycloalkanes often involves the oxidation of the alkyl side chain, followed by β-oxidation.[2][3]
Hypothetical Quantitative Data on Biodegradation
The following table summarizes hypothetical quantitative data for the biodegradation of this compound under different conditions. These values are illustrative and based on typical degradation patterns observed for other cycloalkanes. Actual experimental results may vary.
| Microorganism | Condition | Initial Concentration (mg/L) | Degradation (%) after 28 days | Half-life (t½) (days) | Primary Metabolites Detected |
| Rhodococcus sp. | Aerobic, Soil Slurry | 100 | 75 | 14 | 2-(1,1-dimethylcyclopentyl)acetic acid |
| Pseudomonas putida | Aerobic, Liquid Culture | 50 | 60 | 20 | 1,1-dimethylcyclopentane carboxylic acid |
| Mixed Microbial Consortia | Anaerobic, Sediment | 100 | 30 | > 28 | Not readily identified |
| Alcanivorax sp. | Marine Environment | 20 | 85 | 10 | Cyclohexanecarboxylic acid derivatives (from potential ring opening) |
Experimental Protocols
Protocol 1: Aerobic Biodegradation in a Liquid Medium
This protocol outlines a method to assess the aerobic biodegradation of this compound by a pure microbial culture.
1. Materials:
- Pure culture of a hydrocarbon-degrading microorganism (e.g., Rhodococcus sp., Pseudomonas sp.).
- Mineral Salts Medium (MSM) (e.g., Bushnell-Haas broth).
- This compound (as the sole carbon source).
- Sterile flasks or bioreactors.
- Shaking incubator.
- Gas chromatograph-mass spectrometer (GC-MS).
- Organic solvent for extraction (e.g., hexane, dichloromethane).
2. Procedure:
- Prepare a sterile Mineral Salts Medium (MSM).
- Inoculate the MSM with the selected microbial strain and incubate until a sufficient cell density is reached.
- Harvest the cells by centrifugation and wash with sterile phosphate (B84403) buffer to remove any residual carbon source.
- Resuspend the cells in fresh MSM to a predetermined optical density (e.g., OD600 of 0.1).
- Dispense the inoculated medium into sterile flasks.
- Add this compound to the flasks to achieve the desired final concentration (e.g., 50-100 mg/L).
- Prepare control flasks:
- Abiotic control: MSM and the target compound, without microorganisms.
- Endogenous control: Inoculated MSM without the target compound.
- Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 25-30 °C) and agitation (e.g., 150 rpm).
- Collect samples at regular intervals (e.g., day 0, 3, 7, 14, 21, 28).
- Extract the remaining this compound and any metabolites from the collected samples using an appropriate organic solvent.
- Analyze the extracts by GC-MS to quantify the concentration of the parent compound and identify any degradation products.
Protocol 2: Biodegradation in Soil Slurry
This protocol is designed to simulate the biodegradation of this compound in a soil environment.
1. Materials:
- Contaminated or pristine soil sample.
- Sterile water or buffer.
- This compound.
- Sterile flasks or microcosms.
- Shaking incubator or slurry reactor.
- Analytical equipment for extraction and analysis (e.g., Soxhlet extractor, GC-MS).
2. Procedure:
- Characterize the soil (pH, organic matter content, microbial population).
- Prepare soil slurries by mixing soil and sterile water/buffer in a defined ratio (e.g., 1:5 w/v).
- Spike the slurries with this compound to the desired concentration.
- If desired, inoculate the slurries with a specific hydrocarbon-degrading microbial consortium.
- Prepare control slurries:
- Sterile control: Autoclaved soil slurry with the target compound to assess abiotic losses.
- No-substrate control: Soil slurry without the addition of the target compound.
- Incubate the microcosms under controlled conditions (e.g., temperature, light).
- Collect soil and water samples at specified time points.
- Extract the target compound and its metabolites from the samples using appropriate methods (e.g., solvent extraction for soil, liquid-liquid extraction for water).
- Analyze the extracts using GC-MS to determine the extent of biodegradation.
Visualizations
Putative Biodegradation Pathway
The following diagram illustrates a hypothetical pathway for the aerobic biodegradation of this compound, based on known mechanisms for similar compounds.
Caption: Hypothetical aerobic degradation pathway of this compound.
Experimental Workflow
This diagram outlines the general workflow for a biodegradation study of this compound.
Caption: General experimental workflow for biodegradation studies.
References
Application Note: High-Resolution Separation of C9H18 Isomers in Petroleum Samples
Introduction
The accurate characterization of petroleum products is critical for quality control, process optimization, and regulatory compliance. C9H18 isomers, encompassing a diverse range of cyclic alkanes (naphthenes) and unsaturated alkenes (olefins), are significant components of gasoline and other petroleum fractions. Their individual concentrations can influence key fuel properties such as octane (B31449) number, vapor pressure, and stability. Due to the vast number of structural and stereoisomers with similar physicochemical properties, their separation and quantification present a considerable analytical challenge. This application note provides detailed protocols for the separation of C9H18 isomers in petroleum samples using high-resolution gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GCxGC).
Analytical Techniques
The primary techniques for resolving complex hydrocarbon mixtures like petroleum are gas chromatography with flame ionization detection (GC-FID) and, for enhanced resolution, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS).
-
Gas Chromatography (GC-FID): This robust and widely used technique separates compounds based on their boiling points and interaction with a stationary phase in a capillary column. Flame Ionization Detection provides excellent sensitivity for hydrocarbons. Long capillary columns (e.g., 100 meters) are often employed for detailed hydrocarbon analysis (DHA) to achieve the necessary resolution for complex isomer mixtures.
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS): For highly complex samples, GCxGC offers significantly greater peak capacity and resolving power. It employs two columns with different separation mechanisms (e.g., non-polar followed by a polar column). A modulator between the two columns traps, refocuses, and re-injects fractions from the first dimension column onto the second dimension column. This results in a structured two-dimensional chromatogram where chemically related compounds are grouped together, facilitating identification. Time-of-flight mass spectrometry provides high-speed, full-spectral acquisition, which is essential for identifying the numerous separated components.
Experimental Protocols
Protocol 1: Detailed Hydrocarbon Analysis (DHA) by GC-FID (Based on ASTM D6729/D6730)
This protocol is suitable for the routine analysis and quantification of individual hydrocarbon components in spark-ignition engine fuels.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector.
-
Column: 100 m x 0.25 mm I.D., 0.5 µm film thickness dimethylpolysiloxane (e.g., Agilent J&W DB-1, Restek Rtx-1).
-
Carrier Gas: Helium or Hydrogen.
-
Data System: OpenLab CDS or equivalent with a detailed hydrocarbon analysis software package.
Experimental Conditions:
| Parameter | Value |
| Injector | |
| Temperature | 250 °C |
| Injection Volume | 0.1 - 1.0 µL |
| Split Ratio | 100:1 to 200:1 |
| Oven | |
| Initial Temperature | 35 °C |
| Initial Hold Time | 15 min |
| Ramp Rate 1 | 1 °C/min to 60 °C |
| Ramp Rate 2 | 2 °C/min to 200 °C |
| Final Hold Time | 10 min |
| Detector (FID) | |
| Temperature | 250 °C |
| H2 Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
| Carrier Gas (Helium) | |
| Flow Rate | 1.2 mL/min (Constant Flow) |
Sample Preparation: Petroleum samples (e.g., gasoline) are typically diluted in a volatile solvent like pentane (B18724) or hexane (B92381) (e.g., 1:10 v/v) to ensure proper vaporization and to avoid column overload. An internal standard, such as a deuterated alkane not present in the sample, can be added for improved quantitative accuracy.
Data Analysis: Peak identification is performed by comparing retention times and Kovats retention indices with those of known standards and reference libraries. Quantification is achieved through the use of an internal or external standard calibration.
Protocol 2: Comprehensive Two-Dimensional GC (GCxGC-TOFMS) for C9 Isomer Profiling
This advanced protocol is designed for in-depth characterization and separation of co-eluting C9H18 isomers in complex petroleum matrices.
Instrumentation:
-
GCxGC System: LECO Pegasus BT 4D or equivalent, equipped with a thermal modulator.
-
Mass Spectrometer: Time-of-Flight Mass Spectrometer (TOFMS).
-
Columns:
-
1st Dimension: 30 m x 0.25 mm I.D., 0.25 µm film thickness non-polar phase (e.g., Rxi-5Sil MS).
-
2nd Dimension: 1-2 m x 0.1 mm I.D., 0.1 µm film thickness polar phase (e.g., Rxi-17Sil MS).
-
-
Carrier Gas: Helium.
Experimental Conditions:
| Parameter | Value |
| Injector | |
| Temperature | 280 °C |
| Injection Volume | 0.2 µL |
| Split Ratio | 200:1 |
| 1st Dimension Oven | |
| Initial Temperature | 40 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 3 °C/min to 280 °C |
| Final Hold Time | 5 min |
| 2nd Dimension Oven | |
| Temperature Offset | +15 °C relative to the primary oven |
| Modulator | |
| Temperature Offset | +25 °C relative to the primary oven |
| Modulation Period | 2.5 s |
| Hot Pulse Duration | 0.6 s |
| TOFMS | |
| Mass Range | 35-400 m/z |
| Acquisition Rate | 200 spectra/s |
| Ion Source Temp. | 250 °C |
| Carrier Gas (Helium) | |
| Flow Rate | 1.0 mL/min (Corrected Constant Flow) |
Sample Preparation: Similar to the GC-FID protocol, samples are diluted in a suitable solvent. Due to the high sensitivity of the TOFMS detector, higher dilution factors may be necessary.
Data Analysis: The resulting two-dimensional chromatogram is processed using specialized software (e.g., LECO ChromaTOF). Compound classes (e.g., cycloalkanes, alkenes) will be grouped in distinct regions of the contour plot. Identification is based on mass spectral library matching and retention patterns.
Data Presentation
Quantitative analysis of C9H18 isomers involves the determination of their relative abundance in the petroleum sample. The following table presents a representative set of Kovats retention indices for selected C9H18 isomers on a non-polar (DB-5 type) column, which is crucial for their identification in GC-FID analysis.
| Isomer | Structure | Kovats Retention Index (DB-5) |
| Propylcyclohexane | Cycloalkane | 936 - 939 |
| 1,1-Diethylcyclopentane | Cycloalkane | 1199 |
| 1,2,3-Trimethylcyclohexane | Cycloalkane | Varies by stereoisomer |
| 1,2,4-Trimethylcyclohexane | Cycloalkane | Varies by stereoisomer |
| 1,3,5-Trimethylcyclohexane | Cycloalkane | Varies by stereoisomer |
| (E)-3-Nonene | Alkene | ~950 |
| (Z)-3-Nonene | Alkene | ~955 |
| 2,6-Dimethyl-2-heptene | Alkene | ~940 |
Note: Retention indices can vary slightly between different instruments and laboratories. It is recommended to determine them in-house using a series of n-alkane standards.
Visualizations
The following diagrams illustrate the experimental workflow and the logical classification of C9H18 isomers.
Caption: Experimental workflow for C9H18 isomer analysis.
Caption: Logical relationships of C9H18 isomer classes in petroleum.
Conclusion
The separation and quantification of C9H18 isomers in petroleum samples can be effectively achieved using high-resolution GC-FID for routine analysis and GCxGC-TOFMS for in-depth characterization. The detailed protocols provided in this application note, based on established ASTM methods and advanced analytical techniques, offer a robust framework for researchers and scientists in the petroleum industry. The choice of technique will depend on the complexity of the sample and the specific analytical goals. Accurate identification relies on the careful use of retention indices and mass spectral libraries, while precise quantification is achieved through proper calibration procedures. These methods provide the necessary tools to gain a comprehensive understanding of the C9H18 isomer distribution in petroleum products.
Application Note: Gas Chromatography Column Selection for Branched Alkane Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate analysis of branched alkanes by gas chromatography (GC) is critical in various fields, including petrochemical analysis, environmental monitoring, and pharmaceutical development. The structural similarity of branched alkane isomers presents a significant analytical challenge, demanding high-resolution chromatographic separation for accurate identification and quantification. The selection of an appropriate GC column is the most critical factor in achieving the desired separation. This application note provides a detailed guide to selecting the optimal GC column for branched alkane analysis, supported by quantitative data and a comprehensive experimental protocol.
The separation of alkanes in gas chromatography is primarily governed by their boiling points.[1] Non-polar stationary phases are the most suitable for this application, following the principle of "like dissolves like," where non-polar analytes are best separated on a non-polar stationary phase.[1][2] The elution order generally follows the boiling points of the compounds.[2]
Column Selection Criteria
The choice of a GC column for branched alkane analysis should be based on four key parameters: stationary phase, column dimensions (internal diameter, length, and film thickness).
Stationary Phase
For the analysis of non-polar compounds like branched alkanes, non-polar stationary phases are the preferred choice.[2] The most commonly used and effective stationary phases include:
-
100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1, HP-1): This is a non-polar phase that separates analytes primarily based on their boiling points.[3] It is an excellent first choice for general-purpose hydrocarbon analysis.
-
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, Rtx-5, HP-5ms): This phase is slightly more polar than 100% dimethylpolysiloxane due to the presence of phenyl groups.[3] This slight increase in polarity can provide alternative selectivity for aromatic and unsaturated compounds that may be present in the sample along with branched alkanes.[3]
For high molecular weight branched alkanes, columns with enhanced thermal stability are necessary to withstand the high temperatures required for elution.[4]
Column Dimensions
The dimensions of the column play a crucial role in separation efficiency and analysis time.
-
Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) increases separation efficiency and resolution but has a lower sample capacity.[1] For most applications, a 0.25 mm ID column provides a good balance between efficiency and sample capacity.[5]
-
Length: Longer columns (e.g., 30-100 m) provide more theoretical plates, leading to better resolution of complex mixtures of isomers.[1] However, longer columns also result in longer analysis times.[6] For highly complex samples, such as those encountered in Detailed Hydrocarbon Analysis (DHA), columns of 100 m are often used.[5]
-
Film Thickness: A thicker stationary phase film (e.g., 0.5 µm) increases analyte retention, which is beneficial for the separation of volatile branched alkanes. It also increases the sample capacity of the column.
Data Presentation
To aid in column selection, the following table summarizes the Kovats Retention Indices (RI) for a selection of branched alkanes on two common non-polar stationary phases. Retention indices normalize retention times to a series of n-alkanes, providing a more consistent measure of elution order across different GC systems and conditions.[6]
| Analyte | Common Name | Boiling Point (°C) | Kovats Retention Index (RI) on 100% Dimethylpolysiloxane (DB-1 type) | Kovats Retention Index (RI) on 5% Phenyl-95% Dimethylpolysiloxane (DB-5 type) |
| 2-Methylpentane | Isohexane | 60.3 | 579 | 583 |
| 3-Methylpentane | 63.3 | 589 | 593 | |
| 2,2-Dimethylbutane | Neo-hexane | 49.7 | 569 | 573 |
| 2,3-Dimethylbutane | 58.0 | 594 | 598 | |
| 2,2,4-Trimethylpentane | Iso-octane | 99.2 | 774 | 778 |
| 2,3,4-Trimethylpentane | 113.5 | 832 | 836 | |
| 2,5-Dimethylhexane | 109.1 | 823 | 827 | |
| 2,2,3,3-Tetramethylbutane | 106.5 | 808 | 812 |
Note: Retention indices are approximate and can vary slightly depending on the specific column and analytical conditions.
Experimental Protocols
This section provides a detailed protocol for the analysis of branched alkanes using gas chromatography, based on the principles of Detailed Hydrocarbon Analysis (DHA).
Protocol: Detailed Hydrocarbon Analysis of Branched Alkanes
1. Sample Preparation
-
If the sample is a complex mixture like gasoline, it can often be injected neat (undiluted).
-
For other samples, dilute in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration.
2. Gas Chromatograph (GC) and Column
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A high-resolution capillary column is required. For comprehensive separation, a 100 m x 0.25 mm ID, 0.5 µm film thickness 100% dimethylpolysiloxane column (e.g., Rtx-DHA-100) is recommended.[1][7]
-
Carrier Gas: Hydrogen or Helium. Hydrogen allows for faster analysis times.[2]
3. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split, with a high split ratio (e.g., 150:1) for neat samples to avoid column overloading.[6]
-
Injection Volume: 0.1 - 1.0 µL
-
Oven Temperature Program:
-
Initial Temperature: 35 °C, hold for 10 minutes.
-
Ramp Rate 1: 2 °C/min to 60 °C.
-
Ramp Rate 2: 5 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 10 minutes.
-
Note: This is a general-purpose program and should be optimized for the specific sample and analytes of interest.
-
-
Carrier Gas Flow Rate: Set to an optimal linear velocity for the chosen carrier gas (e.g., ~40 cm/s for Hydrogen).
-
Detector Temperature (FID): 300 °C
-
FID Gas Flows: Hydrogen and Air flows should be optimized for the specific instrument to ensure maximum sensitivity.
4. Data Analysis
-
Peak identification is primarily based on retention time and comparison to known standards or by using Kovats Retention Indices.[8] A calibration mixture containing a homologous series of n-alkanes should be run to determine the retention indices of the sample components.
Mandatory Visualization
References
- 1. Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns [restek.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. gcms.cz [gcms.cz]
- 5. Gas Chromatographic Retention Data [webbook.nist.gov]
- 6. Kovats retention index - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. s4science.at [s4science.at]
Application Notes and Protocols for the Interpretation of Mass Fragmentation Patterns of Dimethylcyclopentanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and interpreting the mass fragmentation patterns of dimethylcyclopentane isomers. The provided protocols and data will aid in the identification and characterization of these compounds in various research and development settings.
Introduction to Mass Spectrometry of Dimethylcyclopentanes
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components within a mixture. For dimethylcyclopentanes (C₇H₁₄), with a molecular weight of 98.19 g/mol , electron ionization (EI) mass spectrometry results in characteristic fragmentation patterns that can be used to distinguish between its isomers: 1,1-dimethylcyclopentane, 1,2-dimethylcyclopentane, and 1,3-dimethylcyclopentane (B1582162).[1][2][3]
The fragmentation of cycloalkanes is initiated by the removal of an electron to form a molecular ion (M⁺). This molecular ion is often unstable and undergoes a series of fragmentation reactions, primarily through the cleavage of C-C bonds within the cyclopentane (B165970) ring and the loss of methyl groups. The relative abundance of the resulting fragment ions provides a unique fingerprint for each isomer.
Mass Fragmentation Patterns of Dimethylcyclopentane Isomers
The electron ionization mass spectra of dimethylcyclopentane isomers are characterized by a molecular ion peak at a mass-to-charge ratio (m/z) of 98. The most significant differences between the isomers lie in the relative intensities of their major fragment ions.
Data Presentation: Quantitative Fragmentation Data
The following tables summarize the major fragment ions and their relative abundances for the three isomers of dimethylcyclopentane. This data is essential for comparative analysis and positive identification.
Table 1: Major Mass Fragments of 1,1-Dimethylcyclopentane
| m/z | Proposed Fragment | Relative Abundance (%) |
| 83 | [M - CH₃]⁺ | ~60 |
| 69 | [C₅H₉]⁺ | ~50 |
| 55 | [C₄H₇]⁺ | ~100 (Base Peak) |
| 41 | [C₃H₅]⁺ | ~80 |
| 98 | [C₇H₁₄]⁺ (Molecular Ion) | ~10 |
Table 2: Major Mass Fragments of 1,2-Dimethylcyclopentane
| m/z | Proposed Fragment | Relative Abundance (%) |
| 83 | [M - CH₃]⁺ | ~30 |
| 70 | [M - C₂H₄]⁺ | ~75 |
| 56 | [C₄H₈]⁺ | ~100 (Base Peak)[1] |
| 55 | [C₄H₇]⁺ | ~80[1] |
| 41 | [C₃H₅]⁺ | ~60 |
| 98 | [C₇H₁₄]⁺ (Molecular Ion) | ~15 |
Table 3: Major Mass Fragments of 1,3-Dimethylcyclopentane
| m/z | Proposed Fragment | Relative Abundance (%) |
| 83 | [M - CH₃]⁺ | ~40 |
| 70 | [M - C₂H₄]⁺ | ~90 |
| 56 | [C₄H₈]⁺ | ~100 (Base Peak)[4] |
| 55 | [C₄H₇]⁺ | ~70 |
| 41 | [C₃H₅]⁺ | ~50 |
| 98 | [C₇H₁₄]⁺ (Molecular Ion) | ~20[4] |
Experimental Protocol: GC-MS Analysis of Dimethylcyclopentanes
This protocol outlines a standard method for the analysis of dimethylcyclopentanes using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solutions: Prepare individual standard solutions of 1,1-dimethylcyclopentane, 1,2-dimethylcyclopentane, and 1,3-dimethylcyclopentane in a volatile, non-polar solvent such as hexane (B92381) or pentane. A concentration range of 10-100 µg/mL is typically suitable.
-
Unknown Samples: Dilute the unknown sample in the same solvent to a concentration expected to be within the calibration range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile organic compounds.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of these isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector. For dilute samples, a splitless injection is preferred to enhance sensitivity.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-200
-
Solvent Delay: 3 minutes
-
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the dimethylcyclopentane isomers in the total ion chromatogram (TIC) based on their retention times, confirmed by running the individual standards.
-
Mass Spectrum Analysis: Obtain the mass spectrum for each identified peak.
-
Library Matching: Compare the obtained mass spectra with a reference library (e.g., NIST Mass Spectral Library) for confirmation.
-
Fragmentation Pattern Interpretation: Manually interpret the fragmentation patterns by comparing the relative abundances of the major fragment ions with the data provided in Tables 1-3 to differentiate between the isomers.
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways for the dimethylcyclopentane isomers.
Caption: Primary fragmentation pathways of dimethylcyclopentane isomers.
The logical workflow for identifying an unknown dimethylcyclopentane isomer is depicted below.
Caption: Logical workflow for dimethylcyclopentane isomer identification.
References
- 1. 1,2-Dimethylcyclopentane | C7H14 | CID 17148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Dimethylcyclopentane | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dimethylcyclopentane | C7H14 | CID 17149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-1,3-Dimethylcyclopentane | High Purity | For R&D [benchchem.com]
Application Notes and Protocols for Biomarker Analysis in Sedimentary Rocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biomarkers, or molecular fossils, are organic compounds preserved in sediments and sedimentary rocks that provide invaluable information about the Earth's history, ancient ecosystems, and the evolution of life. These molecular remnants of once-living organisms, such as lipids, pigments, and their diagenetic products, can be used to reconstruct past environmental conditions, assess the petroleum potential of source rocks, and even investigate the origins of life. In the context of drug development, understanding the diversity and biosynthetic pathways of these natural products can inspire the discovery of novel therapeutic agents.
The analysis of biomarkers from sedimentary rocks is a meticulous process that begins with rigorous sample preparation to isolate these trace organic constituents from the complex inorganic rock matrix. The goal of this critical initial step is to efficiently extract the biomarkers of interest while minimizing contamination and avoiding alteration of their chemical structures.
These application notes provide a comprehensive overview and detailed protocols for the key stages of sample preparation for biomarker analysis in sedimentary rocks, including sample homogenization, solvent extraction, and fractionation.
Quality Assurance and Quality Control
Rigorous quality control measures are imperative throughout the sample preparation process to prevent contamination and ensure the integrity of the biomarker data.
-
Laboratory Environment: Maintain a clean laboratory environment, free from dust and organic contaminants.
-
Glassware and Tools: All glassware (e.g., beakers, flasks, vials) and tools (e.g., spatulas, tweezers) should be thoroughly cleaned, rinsed with high-purity solvents, and then combusted in a muffle furnace at high temperatures (e.g., 450-550°C) for several hours to remove any organic residues.[1]
-
Solvents and Reagents: Use high-purity, distilled-in-glass (or equivalent) solvents for all extraction and fractionation steps to minimize the introduction of contaminants.
-
Blanks: Procedural blanks, consisting of all reagents and materials but no sample, should be run with each batch of samples to monitor for systemic contamination.
-
Sample Handling: Minimize exposure of samples to the laboratory atmosphere and potential sources of contamination. When not being processed, samples and extracts should be stored in clean, sealed containers at low temperatures (e.g., -20°C).
Experimental Workflow
The overall workflow for preparing sedimentary rock samples for biomarker analysis involves several sequential steps, from initial rock processing to the separation of biomarker fractions for instrumental analysis.
Caption: A generalized workflow for the preparation and analysis of biomarkers from sedimentary rocks.
Part 1: Sample Homogenization
Application Note
The initial step in preparing sedimentary rock samples is to reduce the particle size to increase the surface area available for solvent extraction. This is typically achieved by crushing and powdering the rock. Proper homogenization ensures that the subsample taken for extraction is representative of the bulk rock. It is crucial to use equipment that minimizes organic contamination.
Protocol: Rock Crushing and Powdering
-
Initial Cleaning: Clean the exterior of the rock sample with a solvent-rinsed brush to remove any surface contaminants.
-
Coarse Crushing: Break the rock into smaller pieces (approximately 1-2 cm) using a jaw crusher or a hammer and steel plate. Ensure all equipment is thoroughly cleaned with solvents before and after each sample.
-
Fine Powdering: Further reduce the particle size of the crushed rock fragments to a fine powder (typically <100 mesh) using a ring mill or a mortar and pestle.[2] Agate or ceramic mortars and pestles are preferred to minimize metallic contamination.
-
Homogenization: Thoroughly mix the resulting powder to ensure homogeneity.
-
Storage: Store the powdered sample in a pre-combusted glass jar with a solvent-rinsed, foil-lined lid.
Part 2: Solvent Extraction
Application Note
Solvent extraction is employed to isolate the total lipid extract (TLE), which contains the biomarkers, from the powdered rock matrix. The choice of extraction method and solvent system depends on the nature of the biomarkers of interest and the sample matrix. Common methods include Soxhlet extraction, ultrasonication (sonication), and accelerated solvent extraction (ASE). A mixture of a nonpolar solvent (e.g., dichloromethane (B109758), DCM) and a polar solvent (e.g., methanol (B129727), MeOH) is often used to efficiently extract a wide range of biomarker polarities.[1]
Data Presentation: Comparison of Extraction Methods
| Parameter | Soxhlet Extraction | Ultrasonic Extraction (Sonication) | Accelerated Solvent Extraction (ASE) |
| Principle | Continuous extraction with fresh solvent | Use of high-frequency sound waves to disrupt the sample matrix | Extraction with solvents at elevated temperatures and pressures |
| Solvent System | Dichloromethane:Methanol (9:1, v/v) or other suitable mixtures | Dichloromethane:Methanol (9:1, v/v), Hexane (B92381):Acetone (1:1, v/v) | Dichloromethane:Methanol (9:1, v/v) or other customized solvent mixtures |
| Temperature | Boiling point of the solvent | Typically room temperature, can be controlled | Elevated temperatures (e.g., 100°C) |
| Extraction Time | 16-24 hours | 3 x 15-30 minute cycles | 3 cycles, ~15-20 minutes per sample |
| Advantages | Thorough extraction, well-established method | Faster than Soxhlet, suitable for smaller sample sizes | Rapid, high-throughput, lower solvent consumption |
| Disadvantages | Time-consuming, large solvent volume, potential for thermal degradation of some biomarkers | May not be as exhaustive as Soxhlet for some matrices | Requires specialized equipment |
Protocol 1: Soxhlet Extraction
This protocol is adapted from established methods for the exhaustive extraction of biomarkers.[3][4]
-
Thimble Preparation: Place a pre-combusted glass fiber or cellulose (B213188) thimble in a clean beaker.
-
Sample Weighing: Weigh a desired amount of powdered rock sample (e.g., 10-50 g, depending on the expected organic content) into the thimble.
-
Internal Standard: Add a known amount of an internal standard solution (e.g., a non-naturally occurring compound) to the sample for quantification purposes.
-
Apparatus Assembly: Place the thimble inside the Soxhlet extractor. Add the extraction solvent (e.g., dichloromethane:methanol, 9:1 v/v) and a few boiling chips to a round-bottom flask and connect it to the extractor and a condenser.
-
Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for 16-24 hours, ensuring a consistent cycling of the solvent.
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the TLE by removing the solvent using a rotary evaporator.
-
Transfer and Storage: Transfer the concentrated TLE to a pre-weighed vial, rinse the flask with a small amount of solvent, and add the rinsing to the vial. Evaporate the remaining solvent under a gentle stream of nitrogen. Store the dried TLE at -20°C.
Protocol 2: Ultrasonic Extraction (Sonication)
This protocol is a faster alternative to Soxhlet extraction, suitable for many applications.[5]
-
Sample Preparation: Place a weighed amount of powdered rock sample (e.g., 5-20 g) into a pre-combusted glass centrifuge tube or vial.
-
Internal Standard: Add a known amount of an internal standard solution.
-
Solvent Addition: Add the extraction solvent (e.g., dichloromethane:methanol, 9:1 v/v) to the sample at a solvent-to-sample ratio of approximately 4:1 (v/w).
-
Sonication: Place the sample in an ultrasonic bath and sonicate for 15-30 minutes.
-
Separation: Centrifuge the sample to pellet the sediment.
-
Extract Collection: Carefully pipette the supernatant (the solvent containing the extracted lipids) into a clean round-bottom flask.
-
Repeat Extraction: Repeat the solvent addition, sonication, and separation steps two more times, combining the supernatants from each extraction.
-
Concentration and Storage: Concentrate the combined TLE using a rotary evaporator and store as described in the Soxhlet protocol.
Part 3: Fractionation of the Total Lipid Extract
Application Note
The TLE is a complex mixture of compounds with varying polarities. To simplify the mixture for instrumental analysis, the TLE is fractionated into different compound classes based on their polarity. This is most commonly achieved using column chromatography with a polar stationary phase like silica (B1680970) gel. A series of solvents with increasing polarity are used to elute the different fractions.
Data Presentation: Column Chromatography Elution Scheme
| Fraction | Eluting Solvent | Compound Class |
| F1 (Aliphatic) | Hexane | Saturated and unsaturated hydrocarbons (e.g., n-alkanes, hopanes, steranes) |
| F2 (Aromatic) | Dichloromethane:Hexane (e.g., 1:1 or 2:1, v/v) | Aromatic hydrocarbons (e.g., polycyclic aromatic hydrocarbons - PAHs) |
| F3 (Polar) | Methanol or Dichloromethane:Methanol (e.g., 9:1, v/v) | Polar compounds (e.g., fatty acids, alcohols, ketones) |
Protocol: Column Chromatography Fractionation
This protocol describes a standard method for fractionating the TLE.[6][7][8]
-
Column Preparation:
-
Place a small plug of pre-combusted glass wool at the bottom of a glass chromatography column.
-
Prepare a slurry of activated silica gel in the initial, nonpolar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing. The weight of silica gel used is typically 20-50 times the weight of the TLE.[6]
-
Add a small layer of anhydrous sodium sulfate (B86663) or sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the dried TLE in a minimal amount of the initial eluting solvent (hexane).
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Fraction 1 (Aliphatic): Elute the aliphatic fraction by passing hexane through the column. Collect the eluate in a clean, pre-weighed flask.
-
Fraction 2 (Aromatic): Once the hexane has passed through, switch to the next solvent of higher polarity (e.g., a mixture of dichloromethane and hexane). Collect this aromatic fraction in a separate flask.
-
Fraction 3 (Polar): Finally, elute the most polar compounds with a highly polar solvent (e.g., methanol or a dichloromethane:methanol mixture). Collect this polar fraction in a third flask.
-
-
Concentration and Storage:
-
Concentrate each fraction separately using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer each concentrated fraction to a labeled, pre-weighed vial for storage at -20°C prior to instrumental analysis.
-
Logical Relationships in Fractionation
The separation of biomarker classes during column chromatography is based on the principle of differential polarity.
Caption: The relationship between solvent polarity and the elution order of biomarker fractions during column chromatography.
References
- 1. Video: Soxhlet Extraction of Lipid Biomarkers from Sediment [jove.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. semspub.epa.gov [semspub.epa.gov]
- 5. Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pubs.usgs.gov [pubs.usgs.gov]
Application Note: A Step-by-Step Guide to Identifying Cycloalkanes in GC-MS Data
Audience: Researchers, scientists, and drug development professionals.
Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1][2] Its high sensitivity and specificity make it an indispensable tool in petrochemical, environmental, and forensic analyses for characterizing complex hydrocarbon mixtures.[2][3] Cycloalkanes, or cyclic alkanes, are a significant class of hydrocarbons found in petroleum products and various natural and synthetic materials. This guide provides a detailed, step-by-step protocol for the confident identification of cycloalkanes using GC-MS data by combining chromatographic retention information with mass spectral fragmentation patterns.
Step 1: Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[4] The goal is to extract the compounds of interest into a volatile solvent suitable for injection while minimizing matrix interference.
Protocol for Sample Extraction:
-
For Liquid Samples (e.g., fuel, oil):
-
Accurately weigh or measure a known volume of the sample into a clean vial.
-
Dilute the sample with a high-purity volatile solvent (e.g., hexane, dichloromethane, or ethyl acetate). The dilution factor will depend on the expected concentration of analytes. A starting dilution of 1:100 is common.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
If necessary, pass the diluted sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
For Solid/Semi-Solid Samples (e.g., soil, sediment):
-
Accurately weigh approximately 1-15 grams of the homogenized sample into a beaker.[5]
-
Add a known volume of an appropriate extraction solvent (e.g., a mixture of acetone (B3395972) and hexane).[5]
-
Perform extraction using a technique such as sonication or Soxhlet extraction.
-
Centrifuge the extract to separate solid particles.[5]
-
Carefully transfer the supernatant (the clear liquid) to a clean vial.
-
The extract may require a cleanup step, such as passing it through a silica (B1680970) gel column, to remove polar interferences.[3]
-
Concentrate or dilute the final extract as needed to bring it within the instrument's optimal concentration range.
-
Step 2: GC-MS Instrumentation and Analysis
The selection of appropriate GC-MS parameters is critical for achieving good separation and obtaining high-quality mass spectra.
Experimental Protocol: GC-MS Analysis A gas chromatograph-mass spectrometer is used to resolve, detect, and quantify the compounds.[6] The sample is injected into the temperature-programmed GC-MS, typically in splitless mode for trace analysis.[6]
-
Injection: An autosampler injects 1-2 µL of the prepared sample into the GC inlet.[6]
-
Separation: The vaporized sample is carried by an inert gas (mobile phase) through a capillary column.[1] Separation occurs based on the differential partitioning of analytes between the mobile phase and the stationary phase coating the column walls.[1][2] Non-polar columns are generally effective for separating non-polar analytes like cycloalkanes.[2][7]
-
Ionization & Fragmentation: As compounds elute from the column, they enter the mass spectrometer's ion source.[8] In the standard Electron Ionization (EI) mode, high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and break apart into characteristic, reproducible fragments.[8]
-
Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[8]
-
Detection: A detector records the abundance of each fragment, generating a mass spectrum for each eluting compound.
Data Presentation: Typical GC-MS Parameters The following table outlines typical starting parameters for cycloalkane analysis. These should be optimized for the specific instrument and application.
| Parameter | Typical Setting | Purpose |
| GC System | Agilent Intuvo 9000 GC or equivalent | Chromatographic Separation |
| Column | HP-5MS, DB-5ht, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column is ideal for separating hydrocarbons.[2] |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column.[1] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Optimizes separation efficiency and peak shape. |
| Inlet | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Inlet Temp. | 250 - 280 °C | Ensures rapid and complete vaporization of the sample.[9] |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 300°C, Hold: 5 min | Separates compounds based on their boiling points and column interactions. |
| MS System | Quadrupole Mass Spectrometer | Ion separation and detection. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization method that produces fragment-rich spectra. |
| Ion Source Temp. | 230 °C | Maintains sample in the gas phase and ensures consistent ionization. |
| Scan Range | 35 - 500 amu | Covers the expected m/z range for cycloalkanes and their fragments.[6] |
Step 3: Data Analysis and Interpretation
Cycloalkane identification relies on a two-pronged approach: evaluating the gas chromatogram for retention information and interpreting the mass spectrum for structural information.
Chromatographic Analysis: Retention Time and Retention Index
The first step in data analysis is to examine the total ion chromatogram (TIC), which plots signal intensity against retention time.[8][10]
-
Retention Time (RT): The time it takes for a compound to travel from the injector to the detector.[4] While useful, RT can vary between instruments and runs.[11]
-
Kováts Retention Index (RI): To overcome the variability of RT, the Retention Index system is used.[11][12] It normalizes the retention time of a compound to the retention times of adjacent n-alkanes (straight-chain hydrocarbons).[12] This makes the data more transferable between different labs and systems.[11] The RI of an n-alkane is defined as 100 times its carbon number (e.g., n-decane RI = 1000).[12]
Protocol: Kováts Retention Index Calculation
-
Analyze a standard mixture of n-alkanes (e.g., C8-C20) using the same GC method as the sample.
-
Record the retention times (t) for the n-alkanes.
-
For an unknown peak in the sample chromatogram with retention time tₓ, find the n-alkanes with n and n+1 carbon atoms that elute immediately before (tₙ) and after (tₙ₊₁) it.
-
Calculate the non-isothermal RI using the formula from Van den Dool and Kratz:[13] Iₓ = 100n + 100(tₓ - tₙ) / (tₙ₊₁ - tₙ)
Data Presentation: Example Retention Indices By comparing the calculated RI of an unknown peak to literature or database values, a tentative identification can be made.
| Compound | Formula | Kováts RI (DB-5 type column) |
| Cyclopentane (B165970) | C₅H₁₀ | ~ 610 |
| Cyclohexane | C₆H₁₂ | ~ 700 |
| Methylcyclopentane | C₆H₁₂ | ~ 660 |
| Methylcyclohexane | C₇H₁₄ | ~ 765 |
| Ethylcyclopentane | C₇H₁₄ | ~ 750 |
| 1,2-Dimethylcyclohexane (cis) | C₈H₁₆ | ~ 855 |
Note: RI values are approximate and can vary slightly based on specific GC conditions.
Caption: Workflow for tentative identification using Kováts Retention Index.
Mass Spectral Analysis: Fragmentation Patterns
The mass spectrum provides a molecular fingerprint based on how a compound fragments.[14] Cycloalkanes exhibit distinct fragmentation patterns.
-
Molecular Ion (M⁺): Cycloalkanes often show a more prominent molecular ion peak compared to their linear alkane counterparts due to the stabilizing effect of the ring structure.[15]
-
Loss of Ethene (M-28): A very common fragmentation pathway for six-membered rings is the loss of an ethylene (B1197577) molecule (C₂H₄), resulting in a fragment with a mass 28 Da less than the molecular ion.[15][16]
-
Loss of Side Chain: For alkyl-substituted cycloalkanes, a favorable fragmentation is the cleavage of the side chain, where the positive charge typically remains with the ring fragment.[16][17] This results in peaks at M-15 (loss of CH₃), M-29 (loss of C₂H₅), etc.[16][17]
-
Ring Fragmentation: The molecular ion can also undergo ring-opening to form an open-chain radical cation, which then fragments further.[17] This leads to a series of characteristic ions, often with m/z values of 41, 42, 55, 56, 69, etc.[16][18]
Caption: Key fragmentation pathways for methylcyclopentane.
Data Presentation: Characteristic Mass Fragments The table below summarizes key fragments used to identify common cycloalkanes. The base peak is the most intense signal in the spectrum.[15]
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) | Characteristic Loss |
| Cyclopentane | 70 | 42 | 41, 39 | M-28 (loss of C₂H₄)[18] |
| Cyclohexane | 84 | 56 | 41, 69 | M-28 (loss of C₂H₄)[15] |
| Methylcyclopentane | 84 | 69 | 41, 56 | M-15 (loss of •CH₃)[16] |
| Methylcyclohexane | 98 | 83 | 41, 55, 69 | M-15 (loss of •CH₃)[17] |
| Ethylcyclohexane | 112 | 83 | 41, 55, 69 | M-29 (loss of •C₂H₅)[17] |
Step 4: Confirmation and Reporting
The final and most critical step is to combine all available evidence for a confident identification.
-
Library Search: The acquired mass spectrum for an unknown peak is compared against a reference database (e.g., NIST, Wiley). The software provides a "match quality" or "probability" score indicating the similarity between the experimental and library spectra.
-
Confirmation: A compound's identity is considered confirmed when:
-
The experimental mass spectrum has a high-quality match with a library spectrum.
-
The calculated Kováts Retention Index (RI) of the unknown peak matches the literature/database RI for the identified compound on a similar GC column.
-
-
Quantification: For quantitative analysis, the area under the peak in the chromatogram is measured, as it is proportional to the concentration of the compound.[10][14] Calibration curves using known standards are required for accurate concentration determination.
Conclusion
The identification of cycloalkanes in complex mixtures by GC-MS is a systematic process that leverages both chromatographic separation and mass spectral fragmentation data. By methodically evaluating retention indices to narrow down possibilities and then confirming structural identity through characteristic mass fragments and library matching, researchers can achieve highly reliable and defensible results. This combined approach is essential for accurate characterization in quality control, research, and regulatory applications.
References
- 1. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- 4. How to Identify Compounds in Gas Chromatography? [monadlabtech.com]
- 5. agilent.com [agilent.com]
- 6. tdi-bi.com [tdi-bi.com]
- 7. youtube.com [youtube.com]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. benchchem.com [benchchem.com]
- 10. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 11. repositum.tuwien.at [repositum.tuwien.at]
- 12. agilent.com [agilent.com]
- 13. Gas Chromatographic Retention Data [webbook.nist.gov]
- 14. youtube.com [youtube.com]
- 15. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
- 18. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: GC-MS Analysis of 2-Ethyl-1,1-dimethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Ethyl-1,1-dimethylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a saturated cyclic hydrocarbon with the chemical formula C9H18. Its analysis by GC-MS is often complicated by the presence of numerous structural isomers (other C9H18 compounds) that possess very similar boiling points and polarities. This similarity leads to a high probability of co-elution, where multiple compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks that are difficult to accurately identify and quantify.
Q2: What are the most common compounds that co-elute with this compound?
Compounds that commonly co-elute with this compound are its isomers, particularly other substituted cyclopentanes, cyclohexanes, and branched alkanes with nine carbon atoms. The likelihood of co-elution is high for isomers with similar Kovats retention indices on a given GC column. On non-polar columns, such as those with a DB-5 stationary phase, isomers with retention indices close to that of this compound (approximately 860-865) are primary candidates for co-elution.
Q3: How can I confirm if I have a co-elution problem?
The presence of co-elution can be identified through several indicators:
-
Asymmetrical peak shapes: Look for tailing, fronting, or shoulders on the chromatographic peak.
-
Mass spectral inconsistencies: Examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge of the peak suggests the presence of more than one compound.
-
Review of retention index data: Comparing the retention index of your peak with known values for C9H18 isomers can help identify potential co-eluting species.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and other C9H18 isomers on a non-polar column (e.g., DB-5, HP-5ms).
Initial Assessment: A single, broad, or misshapen peak is observed where multiple C9H18 isomers are expected.
Troubleshooting Workflow:
Caption: A stepwise approach to resolving co-elution of C9H18 isomers.
Detailed Steps:
-
Optimize the GC Oven Temperature Program:
-
Rationale: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance separation.[1]
-
Action: Decrease the temperature ramp rate, for example, from 10°C/min to 2-3°C/min, especially during the elution window of the C9H18 isomers. A lower initial oven temperature can also improve the focusing of volatile compounds at the head of the column.
-
-
Adjust the Carrier Gas Flow Rate:
-
Rationale: The linear velocity of the carrier gas (e.g., helium) affects column efficiency. An optimal flow rate ensures the sharpest possible peaks.
-
Action: For a 0.25 mm internal diameter column, a helium flow rate of 1.0-1.2 mL/min is a good starting point. Adjust the flow rate to find the optimal linear velocity for your specific column.
-
-
Select a Column with a Different Stationary Phase Polarity:
-
Rationale: Isomers that co-elute on a non-polar column may be separated on a more polar column due to different analyte-stationary phase interactions.[2]
-
Action: Switch from a non-polar column (e.g., DB-5, 5% phenyl-methylpolysiloxane) to a polar column (e.g., DB-WAX, polyethylene (B3416737) glycol). This will alter the elution order and likely resolve the co-eluting isomers.
-
Issue 2: Identification of this compound is ambiguous due to similar mass spectra of co-eluting isomers.
Initial Assessment: The mass spectrum of the peak of interest shows characteristic fragment ions for multiple C9H18 isomers, making a definitive identification difficult.
Troubleshooting Workflow:
References
Troubleshooting Guide: Improving Resolution of C9 Cyclic Alkane Isomers
References
- 1. agilent.com [agilent.com]
- 2. selectscience.net [selectscience.net]
- 3. benchchem.com [benchchem.com]
- 4. Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector [journalijsra.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Volatile Biomarkers from Source Rock
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of volatile biomarkers from source rock.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting volatile biomarkers from source rock?
A1: The primary methods for extracting volatile biomarkers from source rock are Thermal Desorption (TD), Headspace (HS) Analysis, and Solvent Extraction (SE). Each method has its advantages and is suited for different types of volatile organic compounds (VOCs) and analytical goals. Thermal desorption is a solvent-free technique that uses heat and a flow of inert gas to extract volatiles.[1] Headspace analysis involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase above the sample, which is then analyzed. Solvent extraction utilizes organic solvents to dissolve and extract the biomarkers from the rock matrix.
Q2: Which analytical technique is most commonly used for analyzing volatile biomarkers after extraction?
A2: Gas chromatography (GC) coupled with mass spectrometry (MS), known as GC-MS, is the most common and powerful analytical technique for separating, identifying, and quantifying volatile biomarkers. The gas chromatograph separates the complex mixture of volatile compounds, and the mass spectrometer identifies them based on their unique mass-to-charge ratio. For enhanced sensitivity and confidence in compound identification, GC-MS is often preferred over GC with other detectors like Flame Ionization Detector (FID) or Electron Capture Detector (ECD).
Q3: What are the main challenges in recovering volatile biomarkers from source rock?
A3: Researchers face several challenges, including the low concentration of biomarkers within the rock matrix, potential for contamination during sample handling and preparation, and the loss of highly volatile compounds. The complex nature of the source rock matrix can also interfere with extraction and analysis. Additionally, the thermal lability of some biomarkers poses a challenge for methods involving high temperatures.
Q4: How can I improve the recovery of highly volatile compounds?
A4: To improve the recovery of highly volatile compounds, it is crucial to minimize sample handling and exposure to the atmosphere. Using techniques like Headspace analysis or Thermal Desorption, which are performed in closed systems, can significantly reduce the loss of volatiles. For thermal desorption, a two-stage process involving a cold focusing trap can help to concentrate the analytes before they are introduced to the GC, maximizing sensitivity.
Troubleshooting Guide: Low Recovery of Volatile Biomarkers
This guide addresses common issues leading to low recovery of volatile biomarkers during analysis.
| Symptom | Possible Causes | Recommended Solutions |
| No or very small peaks in the chromatogram | - No sample injected: Syringe blockage or autosampler malfunction. - System leak: Leaks in the injector, column fittings, or septum. - Incorrect instrument parameters: Wrong inlet temperature, flow rate, or detector settings. - Column issues: Broken column or incorrect installation. | - Verify injection: Check the syringe for blockage and observe the autosampler injection cycle. - Perform a leak check: Use an electronic leak detector to check all connections. Replace the septum if it's old or damaged. - Check method parameters: Verify that the inlet and detector temperatures, as well as gas flow rates, are set correctly. - Inspect the column: Check for breaks and ensure it is installed correctly in the inlet and detector. |
| Reduced peak size for all analytes | - Incorrect split ratio: In split injection mode, the split ratio may be too high. - Sample dilution issue: Errors in sample preparation or dilution. - Detector sensitivity loss: Contamination of the detector or aging of the electron multiplier in MS. | - Adjust split ratio: If using split mode, review and adjust the split ratio in your acquisition method. - Verify sample preparation: Double-check all dilution calculations and procedures. - Clean and tune the detector: Clean the ion source and tune the mass spectrometer. If necessary, replace the electron multiplier. |
| Poor peak shape (tailing or fronting) | - Active sites in the system: Contamination in the injector liner, column, or transfer line can cause peak tailing. - Column overloading: Injecting too much sample can lead to peak fronting. - Improper flow rate: Carrier gas flow rate may not be optimal. | - Clean or replace the liner: Use a properly deactivated liner and replace it regularly. Trim the inlet end of the column. - Reduce sample concentration: Dilute the sample or inject a smaller volume. - Optimize flow rate: Adjust the carrier gas flow rate to the optimal level for your column dimensions. |
| Inconsistent retention times | - Fluctuations in carrier gas flow or pressure: Unstable gas supply or leaks. - Oven temperature instability: The GC oven is not maintaining a stable temperature program. | - Check gas supply: Ensure a stable carrier gas supply and check for leaks. - Calibrate oven temperature: Verify and calibrate the GC oven's temperature control. |
| Ghost peaks (peaks in blank runs) | - Carryover from previous injections: Contamination in the syringe, injector, or column. - Contaminated solvent or gas: Impurities in the rinse solvent or carrier gas. | - Bake out the system: Heat the inlet and column to a high temperature to remove contaminants. - Use high-purity consumables: Ensure the use of high-purity solvents and gases with appropriate traps. |
Quantitative Data Summary
A comparative study on the recovery of various volatile organic compounds (VOCs) from ambient air using different extraction methods provides insights applicable to source rock analysis. The study found that thermal desorption generally offers better repeatability and recovery compared to solvent extraction.
| Extraction Method | General Recovery Efficiency | Key Advantages | Limitations |
| Thermal Desorption (TD) | Generally higher and more repeatable recovery. | Solvent-free, high sensitivity, easy to automate.[1] | Potential for thermal degradation of labile compounds. |
| Solvent Extraction (SE) | Can be lower and less repeatable than TD.[2] | Less expensive, suitable for multiple analyses from a single extract. | Requires large sample volumes for comparable sensitivity to TD, potential for solvent interference.[2] |
| Headspace (HS) Analysis | Dependent on the volatility and matrix effects of the compounds. | Simple, requires minimal sample preparation. | Generally less sensitive than TD, may require optimization for different matrices. |
Note: Specific recovery percentages are highly dependent on the specific biomarker, the source rock matrix, and the precise experimental conditions.
Experimental Protocols
Thermal Desorption GC-MS (TD-GC-MS)
This protocol outlines the general steps for analyzing volatile biomarkers from powdered source rock using a two-stage thermal desorption system coupled with a GC-MS.
-
Sample Preparation:
-
Place a precisely weighed amount of finely ground source rock (typically 1-5 mg) into a thermal desorption tube.
-
-
Internal Standard Addition:
-
Add a known amount of an appropriate internal standard to the tube for quantification.
-
-
Primary Desorption:
-
Place the tube in the thermal desorber.
-
Heat the tube (e.g., to 250-300°C) while purging with an inert gas (e.g., helium).
-
The volatile compounds are released and transferred to a cold focusing trap (e.g., cooled to -120°C).
-
-
Secondary Desorption (Injection):
-
Rapidly heat the cold trap (e.g., to 200°C).
-
The focused analytes are injected into the GC column.
-
-
GC Separation:
-
Use a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Employ a temperature program to separate the compounds (e.g., initial temperature of 90°C held for 2 minutes, then ramped to 285°C at 3°C/minute).
-
-
MS Detection:
-
The mass spectrometer acquires data over a specified mass range to identify and quantify the eluted compounds.
-
Headspace GC-MS (HS-GC-MS)
This protocol describes the analysis of volatile biomarkers using static headspace sampling.
-
Sample Preparation:
-
Place a known amount of powdered source rock into a headspace vial.
-
The vial is then hermetically sealed.
-
-
Incubation:
-
Heat the vial in the headspace autosampler at a specific temperature for a set time to allow the volatile compounds to partition into the headspace.
-
-
Injection:
-
A heated, gas-tight syringe or a sample loop injects a specific volume of the headspace gas into the GC inlet.
-
-
GC Separation and MS Detection:
-
Follow steps 5 and 6 from the TD-GC-MS protocol. The GC and MS conditions will be similar, though they may need to be optimized for the specific analytes of interest.
-
Solvent Extraction GC-MS
This protocol provides a general procedure for solvent extraction of volatile biomarkers.
-
Extraction:
-
Place a weighed amount of powdered source rock into an extraction vessel.
-
Add a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of solvents).
-
Extract the sample using a technique such as Soxhlet extraction for an extended period (e.g., 48-96 hours).
-
-
Concentration:
-
After extraction, carefully concentrate the solvent extract to a smaller volume to increase the concentration of the biomarkers.
-
-
Injection:
-
Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC.
-
-
GC Separation and MS Detection:
-
Follow steps 5 and 6 from the TD-GC-MS protocol, adjusting the GC temperature program as necessary to account for the solvent.
-
Visualizations
Caption: Workflow for Thermal Desorption GC-MS Analysis.
Caption: Troubleshooting Decision Tree for Low Recovery.
References
Optimization of GC oven temperature for separating cyclopentane isomers
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of GC oven temperature for separating cyclopentane (B165970) and its related isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC analysis of C5 isomers, including cyclopentane.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Overlap | Inadequate Column Selectivity: The stationary phase is not optimal for separating the isomers of interest. | Select a column with a different stationary phase. For non-polar hydrocarbons like C5 isomers, a non-polar stationary phase such as 5% phenyl-95% dimethylpolysiloxane is often a good starting point.[1] For more challenging separations, highly selective phases like alumina (B75360) PLOT columns can be effective for C2-C5 hydrocarbons.[2] |
| Suboptimal Oven Temperature Program: The temperature ramp may be too fast, or the initial/final temperatures are not optimized. | To improve the separation of early-eluting peaks, consider lowering the initial oven temperature.[3] For complex mixtures with a wide range of boiling points, a temperature program is preferable to an isothermal method.[4][5] A good starting point for a temperature ramp is a slow rate of 1-2 °C/min.[6] An increase of approximately 30°C can reduce the retention time by half, which can be a useful rule of thumb during optimization.[7] | |
| Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas is not at its optimal point, leading to band broadening. | Optimize the carrier gas flow rate. For helium, a typical starting velocity is 30-35 cm/sec. For hydrogen, which can provide better resolution in a shorter time, a starting velocity of 60 cm/sec can be used.[8] | |
| Peak Tailing | Active Sites in the System: The inlet liner or the front of the column may have active sites that interact with the analytes. | Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trimming the first few centimeters of the column from the inlet side can remove accumulated residues.[6] |
| Improper Column Installation: The column is not installed correctly in the inlet, creating dead volume. | Ensure the column is installed at the correct depth in the inlet according to the manufacturer's instructions. A poor column cut can also contribute to this issue, so ensure a clean, square cut.[9] | |
| Column Overload: Injecting too much sample can lead to distorted peak shapes. | Reduce the injection volume or dilute the sample. Using a split injection with a higher split ratio can also mitigate this issue.[3][10] | |
| Ghost Peaks | Contamination: Carryover from previous injections, or contamination in the carrier gas or sample solvent. | Run a blank solvent injection to confirm carryover. If ghost peaks are present, clean the injector and replace the septum and liner. Ensure high-purity carrier gas and solvents are used.[3][6] |
| Irreproducible Retention Times | Leaks in the System: Leaks in the carrier gas flow path can cause pressure and flow fluctuations. | Perform a leak check of the system, paying close attention to the injector and column fittings. |
| Inconsistent Oven Temperature: The GC oven is not maintaining a stable and reproducible temperature profile. | Calibrate the GC oven temperature to ensure its accuracy and stability.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting GC oven temperature program for separating C5 isomers?
A good starting point for a temperature program for separating volatile hydrocarbons like C5 isomers would be:
-
Initial Temperature: 40°C, hold for 3 minutes.[11]
-
Ramp Rate: 10°C/minute.[12]
-
Final Temperature: 150°C, hold for 2 minutes.[12]
This program can then be optimized based on the observed separation. For better resolution of early eluting peaks, a lower initial temperature or a slower ramp rate can be employed.[6][7]
Q2: Which type of GC column is best for separating cyclopentane and its isomers?
For the separation of volatile hydrocarbons like cyclopentane and other C5 isomers, a non-polar capillary column is generally a suitable choice. A column with a 5% phenyl-95% dimethylpolysiloxane stationary phase is a common starting point.[1] For separating a complex mixture of C2-C5 saturated and unsaturated hydrocarbon isomers, an alumina porous layer open tubular (PLOT) column is an excellent option due to its high selectivity.[2]
Q3: How does the carrier gas affect the separation of cyclopentane isomers?
The choice of carrier gas and its linear velocity significantly impact separation efficiency. Hydrogen often provides the best resolution in the shortest amount of time compared to helium.[8] However, helium is inert and safer to use.[6] It is crucial to optimize the linear velocity of the chosen carrier gas to achieve the best performance.
Q4: What are the common causes of peak tailing when analyzing hydrocarbons like cyclopentane?
Peak tailing for non-polar compounds like alkanes is often due to physical issues within the GC system rather than chemical interactions.[9] Common causes include:
-
Improper column installation , creating unswept (dead) volumes.[9]
-
A poorly cut column , which can disrupt the carrier gas flow path.[9]
-
Active sites in the inlet liner.[3]
-
Column overload , where too much sample is injected.[10]
Q5: Should I use an isothermal or temperature-programmed oven method for separating C5 isomers?
For a mixture containing compounds with a range of boiling points, a temperature-programmed method is generally superior to an isothermal one.[4] Temperature programming allows for the efficient separation of both low and high boiling point compounds in a single run, improves peak shapes, and reduces analysis time.[4] An isothermal method may be sufficient if the compounds have very similar boiling points and retention times.[8]
Experimental Protocols
Protocol 1: General GC-MS Method for Hydrocarbon Analysis
This protocol provides a general method for the analysis of hydrocarbon residues, which can be adapted for C5 isomer separation.
-
Injection: 1 µL of the sample is injected with a split ratio of 50:1.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature of 40°C, held for 3 minutes.
-
Ramp to 290°C at a rate of 12.5°C/min.
-
Hold at 290°C for 4 minutes.[11]
-
-
Mass Spectrometer (MS) Detector:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.[12]
-
Protocol 2: Column Trimming for Troubleshooting
This procedure is used to remove contaminated sections from the front of the GC column to address issues like peak tailing.
-
Cool Down: Ensure the GC oven, inlet, and detector are at room temperature. Turn off the carrier gas flow.
-
Column Removal: Carefully disconnect the column from the inlet.
-
Trimming: Using a ceramic scoring wafer, score the column about 10-15 cm from the inlet end. Snap the column at the score to create a clean, square cut.
-
Inspection: Use a magnifying glass to inspect the cut. It should be a clean, flat surface with no jagged edges. If the cut is not clean, repeat the process.[9]
-
Reinstallation: Reinstall the column in the inlet, ensuring the correct insertion depth according to the instrument manufacturer's instructions.
-
Leak Check: Restore the carrier gas flow and perform a leak check at the inlet fitting.[9]
Logical Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the GC separation of cyclopentane isomers.
Caption: A logical workflow for troubleshooting GC separation issues.
References
- 1. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 2. s4science.at [s4science.at]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Quantification of 2-Ethyl-1,1-dimethylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Ethyl-1,1-dimethylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: In chemical analysis, the matrix refers to all the components of a sample other than the analyte of interest (in this case, this compound). Matrix effects are the interference caused by these other components on the analytical signal of the analyte.[1][2] This can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the true concentration.[2] For a volatile organic compound (VOC) like this compound, matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) are common and can significantly impact the accuracy and reproducibility of your results.[1][3]
Q2: What are the common causes of matrix effects in the GC-MS analysis of volatile compounds?
A2: The primary causes of matrix effects in GC-MS analysis of volatile compounds like this compound include:
-
Matrix-Induced Signal Enhancement: This is a frequent issue in GC-MS.[1][3] It occurs when non-volatile components from the sample matrix accumulate in the GC inlet liner or at the beginning of the analytical column.[1][3] These residues can mask active sites where the analyte might otherwise adsorb or degrade, leading to a larger amount of the analyte reaching the detector and causing an artificially high signal.[1]
-
Matrix-Induced Signal Suppression: While less common in GC-MS than enhancement, signal suppression can still happen.[1][3] This may be due to competition for ionization in the MS source or interference from matrix components with the transfer of the analyte from the GC to the MS.[3]
-
Competition during Derivatization: If a derivatization step is used, other matrix components with similar functional groups can compete for the derivatizing agent, leading to incomplete derivatization of the target analyte and a lower signal.
Q3: How can I determine if my analysis of this compound is being affected by matrix effects?
A3: To diagnose matrix effects, you should compare the analytical response of this compound in a pure solvent standard with its response in a matrix-matched standard.[1][3] A significant difference in the signal intensity (typically >15-20%) between the two indicates the presence of matrix effects.[3] A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal indicates signal suppression.[1][3]
The percentage of matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Signal in Matrix-Matched Standard / Signal in Solvent Standard) x 100%
A value greater than 100% indicates signal enhancement, and a value less than 100% indicates signal suppression.[2]
Troubleshooting Guides
Issue 1: Poor reproducibility and inconsistent quantification results.
This is a common symptom of unaddressed matrix effects. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for inconsistent quantification.
Issue 2: Consistently high recovery values (>115-120%).
This often points towards matrix-induced signal enhancement.
Troubleshooting Steps:
-
Confirm the Enhancement: Prepare and analyze a matrix-matched standard and compare the signal to a solvent standard as described in FAQ 3.
-
Clean the GC Inlet: The GC liner is a primary site for the accumulation of non-volatile matrix components that can cause signal enhancement.[3] Replace the liner or clean it thoroughly.
-
Trim the Column: Remove a small portion (e.g., 10-15 cm) from the front of the analytical column to eliminate accumulated residues.[4]
-
Sample Dilution: A simple and often effective method to reduce the concentration of interfering matrix components is to dilute the sample extract.[3] Ensure that the diluted concentration of this compound remains above the method's limit of quantification.
-
Improve Sample Cleanup: The most effective long-term solution is to remove interfering matrix components before analysis.[1] Consider implementing a Solid-Phase Extraction (SPE) cleanup step.
Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards
-
Obtain a Blank Matrix: Source a sample of the same matrix type (e.g., soil, plasma, etc.) that is known to be free of this compound.
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike the Blank Matrix: Create a series of calibration standards by spiking the blank matrix extract with known concentrations of the this compound stock solution.
-
Process as Usual: Subject these matrix-matched standards to the same extraction and analysis procedure as your unknown samples.
Protocol 2: Sample Preparation using Purge-and-Trap GC-MS
This technique is suitable for volatile compounds like this compound in aqueous or solid samples.[5]
-
Sample Introduction: Place a known amount of the sample (e.g., 5 mL of water or 1-5 g of soil) into a sparging vessel.[6]
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard to the sample.
-
Purging: Pass an inert gas (e.g., helium) through the sample. This will purge the volatile this compound out of the sample matrix.[5]
-
Trapping: The purged volatiles are carried in the gas stream to an adsorbent trap where they are concentrated.[5]
-
Desorption and Injection: The trap is rapidly heated, and the desorbed analytes are transferred to the GC column for separation and subsequent detection by the MS.
Quantitative Data Summary
The following tables provide a hypothetical example of data that could be generated during the investigation of matrix effects.
Table 1: Comparison of Signal Response in Solvent vs. Matrix-Matched Standards
| Analyte Concentration (ng/mL) | Signal in Solvent (Peak Area) | Signal in Matrix (Peak Area) | Matrix Effect (%) |
| 10 | 50,000 | 75,000 | 150% (Enhancement) |
| 50 | 250,000 | 362,500 | 145% (Enhancement) |
| 100 | 500,000 | 700,000 | 140% (Enhancement) |
Table 2: Effect of Sample Cleanup on Recovery
| Sample ID | Original Recovery (%) | Recovery after SPE Cleanup (%) |
| Sample A | 145% | 102% |
| Sample B | 152% | 98% |
| Sample C | 148% | 105% |
Visualization of Mitigation Strategies
The following diagram illustrates the logical flow for selecting a strategy to mitigate matrix effects.
Caption: Decision tree for mitigating matrix effects.
References
Common interferences in the mass spectral analysis of saturated hydrocarbons
Welcome to our technical support center for the mass spectral analysis of saturated hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interferences and challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak (M+) of my long-chain saturated hydrocarbon weak or absent?
A1: The molecular ion of straight-chain alkanes can be weak and sometimes undetectable, especially for long-chain compounds.[1] This is due to the high energy of the ionization process (e.g., Electron Ionization - EI), which causes extensive fragmentation. The stability of the resulting carbocations also influences the fragmentation pattern.[2] For branched alkanes, the molecular ion peak is often even less intense due to more rapid and extensive fragmentation at the branching points.[1][2]
Q2: What are the most common fragment ions I should expect to see for saturated hydrocarbons?
A2: Saturated hydrocarbons typically produce a series of alkyl carbocations with m/z values of 15, 29, 43, 57, 71, etc., corresponding to the loss of successive CH2 units (14 Da).[2][3] The most prominent peaks are often at m/z 43 (C3H7+) and m/z 57 (C4H9+), with the latter frequently being the base peak.[1][3][4]
Q3: I am seeing peaks at m/z 73, 147, 207, and 281 in my baseline. What could be the source of this contamination?
A3: These ions are characteristic of siloxanes, which are common contaminants in GC-MS analysis.[5] They typically originate from column bleed (from polysiloxane stationary phases) or septum bleed.[5][6] To mitigate this, consider using a low-bleed column, conditioning the column properly, and using high-quality septa.
Q4: How can I differentiate between isomers of saturated hydrocarbons that have very similar mass spectra?
A4: Differentiating isomers of saturated hydrocarbons can be challenging as they often produce similar fragmentation patterns.[7][8] While standard EI-MS may not be sufficient, advanced techniques can provide better differentiation:
-
Gas Chromatography (GC): Coupling your mass spectrometer with a high-resolution GC column can separate isomers based on their boiling points and interactions with the stationary phase before they enter the mass spectrometer.[8]
-
Tandem Mass Spectrometry (MS/MS): Techniques like Collision-Induced Dissociation (CID) can sometimes generate unique fragment ions for different isomers.[7]
-
Advanced Ionization Methods: Softer ionization techniques can sometimes preserve more structural information.
Troubleshooting Guides
Problem 1: High Background Noise and Unidentified Peaks
High background noise and the presence of unexpected peaks can obscure the signals of your target analytes.[9][10]
Possible Causes and Solutions:
-
Contamination from the GC System:
-
Contamination from the MS System:
-
Air Leaks:
Problem 2: Poor Signal Intensity or No Peaks
A lack of expected signal can be due to a variety of issues ranging from sample preparation to instrument malfunction.[10][12]
Possible Causes and Solutions:
-
Sample Introduction Issue:
-
Symptom: No peaks are observed, or peaks are much smaller than expected.
-
Solution:
-
Verify injection: Ensure the autosampler is functioning correctly and the syringe is drawing and injecting the sample.
-
Check for blockages: Inspect the injection port liner and the front of the GC column for any obstructions.
-
-
-
Ion Source Problems:
-
Symptom: Weak or no signal for all compounds.
-
Solution:
-
Clean the ion source: A dirty ion source can significantly reduce ionization efficiency.
-
Check filament: Ensure the electron ionization filament is intact and functioning.
-
-
-
Detector Issues:
-
Symptom: No signal is detected.
-
Solution:
-
Verify detector is on: Check that the detector is powered on and operating within its specified parameters.
-
Consult service engineer: If the detector is suspected to be faulty, contact a qualified service engineer.
-
-
Problem 3: Isobaric Interference
Isobaric interference occurs when different compounds or fragments have the same nominal mass-to-charge ratio, leading to overlapping peaks.[13][14][15]
Possible Causes and Solutions:
-
Co-eluting Species:
-
Symptom: A mass spectrum contains fragment ions that cannot be explained by the target analyte alone.
-
Solution:
-
Improve chromatographic separation: Optimize the GC temperature program or use a column with a different stationary phase to separate the interfering species.
-
Use high-resolution mass spectrometry: High-resolution instruments can distinguish between ions with very small mass differences.
-
-
-
Fragment Ion Overlap:
-
Symptom: The fragmentation pattern of a known compound appears distorted.
-
Solution:
-
Analyze pure standards: Obtain mass spectra of pure standards of the suspected interfering compounds to confirm their fragmentation patterns.
-
Utilize spectral deconvolution software: Some software packages can help to separate the contributions of different components to a mixed mass spectrum.
-
-
Problem 4: Matrix Effects
The sample matrix can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification.[16][17][18][19][20]
Possible Causes and Solutions:
-
Ion Suppression/Enhancement:
-
Symptom: Inconsistent analyte response across different samples or a discrepancy between the response in the sample and in a clean standard.
-
Solution:
-
Sample cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.
-
Use an internal standard: An isotopically labeled internal standard that behaves similarly to the analyte can compensate for matrix effects.
-
Matrix-matched calibration: Prepare calibration standards in a matrix that is similar to the samples being analyzed.
-
-
Data Presentation
Table 1: Common Fragment Ions in the Mass Spectra of Saturated Hydrocarbons
| m/z | Ion Formula | Common Neutral Loss | Notes |
| 15 | CH3+ | M - 15 | Loss of a methyl group.[3] |
| 29 | C2H5+ | M - 29 | Loss of an ethyl group.[3] |
| 43 | C3H7+ | M - 43 | Often a prominent peak.[4] |
| 57 | C4H9+ | M - 57 | Frequently the base peak.[1][3][4] |
| 71 | C5H11+ | M - 71 | Part of the characteristic alkyl series. |
| 85 | C6H13+ | M - 85 | Part of the characteristic alkyl series. |
Table 2: Characteristic Ions of Common Background Contaminants in GC-MS
| m/z | Compound/Class | Likely Source |
| 18, 28, 32, 44 | Water, Nitrogen, Oxygen, Carbon Dioxide | Air leak.[6] |
| 73, 147, 207, 281, 355 | Polysiloxanes | Column bleed, septum bleed.[5] |
| 43, 57, 71, 85... (series) | Hydrocarbons | Pump oil, fingerprints, contaminated solvents.[5] |
| 149, 167, 279 | Phthalates (Plasticizers) | Plastic labware, sample containers. |
| 69, 131, 219, 264, 414, 502 | Perfluorotributylamine (PFTBA) | MS tuning/calibration compound.[6] |
Experimental Protocols
Protocol 1: GC-MS System Bake-out to Reduce Background Contamination
This procedure is designed to remove volatile and semi-volatile contaminants from the injector, column, and transfer line.
-
Disconnect the column from the MS detector: This prevents contamination of the mass spectrometer. Cap the end of the transfer line.
-
Set a low carrier gas flow: Set the carrier gas flow rate to approximately 1-2 mL/min through the column.
-
Heat the injector: Set the injector temperature to its maximum recommended operating temperature (or at least 25°C above the highest temperature used in your analytical method).
-
Ramp the oven temperature: Program the GC oven to ramp from a low temperature (e.g., 40°C) to the column's maximum isothermal temperature limit at a rate of 5-10°C/min.
-
Hold at maximum temperature: Hold the oven at the maximum temperature for 1-2 hours. For very high levels of contamination, a longer bake-out may be necessary.
-
Cool down: Allow the injector and oven to cool down completely.
-
Reconnect the column: Reconnect the column to the MS detector.
-
Pump down and check background: Allow the MS to pump down to its operating vacuum and then acquire a background scan to verify that the contamination has been reduced.
Visualizations
References
- 1. whitman.edu [whitman.edu]
- 2. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. hidenanalytical.com [hidenanalytical.com]
- 5. scribd.com [scribd.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. vurup.sk [vurup.sk]
- 9. chromacademy.com [chromacademy.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Long Chain Hydrocarbon contamination help - Chromatography Forum [chromforum.org]
- 12. gentechscientific.com [gentechscientific.com]
- 13. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Matrix Effects in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]
- 19. nebiolab.com [nebiolab.com]
- 20. Matrix Effects in Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve isomeric overlap in biomarker quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to isomeric overlap in biomarker quantification.
Frequently Asked Questions (FAQs)
Q1: What is isomeric overlap in biomarker quantification?
Q2: Why can't standard mass spectrometry distinguish between isomers?
A2: Standard mass spectrometry separates molecules based on their mass-to-charge ratio (m/z). Since isomers have the same molecular formula, they also have the same mass and will appear as a single peak in a mass spectrum.[2][6] Therefore, without a preliminary separation technique, MS alone cannot differentiate between them.[2]
Q3: What are the primary analytical techniques used to resolve isomeric overlap?
A3: The most common and effective techniques involve coupling a separation method with mass spectrometry. These include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique where the liquid chromatography step separates isomers based on their physicochemical properties before they enter the mass spectrometer.[7][8][9] Different types of LC, such as reversed-phase (RPLC) and hydrophilic interaction chromatography (HILIC), can be employed depending on the nature of the isomers.[7][10]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge.[2][6][11] It provides an additional dimension of separation to LC-MS and is particularly powerful for distinguishing complex isomers.[2][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable isomers.[8]
Troubleshooting Guides
Issue: Poor or no separation of known isomers in my LC-MS analysis.
This is a common challenge when developing a quantitative assay for isomeric biomarkers. The following steps can help you troubleshoot and optimize your separation.
Troubleshooting Workflow for Isomeric Separation
Caption: A logical workflow for troubleshooting poor isomeric separation in LC-MS.
Q4: My isomers are still co-eluting after optimizing my LC method. What's next?
A4: If extensive LC optimization fails to resolve your isomers, consider the following advanced strategies:
-
Alternative Chromatography Modes: If you are using Reversed-Phase LC (RPLC), which separates based on hydrophobicity, explore other modes like Hydrophilic Interaction Chromatography (HILIC) for polar isomers or Normal-Phase LC (NPLC).[7]
-
Different Stationary Phases: The choice of the column's stationary phase is critical. For example, biphenyl phases can offer unique selectivity for aromatic and moderately polar analytes, often providing better resolution for structural isomers than standard C18 columns.[12] For enantiomers (chiral isomers), a chiral stationary phase is often necessary.[3]
-
Multidimensional Chromatography: This involves using two or more different separation columns in series to significantly increase peak capacity and resolve highly complex mixtures.[1]
-
Ion Mobility Spectrometry (IMS): Coupling your LC-MS system with an ion mobility cell can provide the necessary additional dimension of separation based on the molecule's shape.[2][6][11]
Q5: How can I confirm the identity of the separated isomeric peaks?
A5: Peak identification should be confirmed using authentic reference standards for each isomer. By running the standards, you can match the retention times with the peaks observed in your sample. If standards are not available, tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns. While isomers often produce similar fragments, differences in the relative intensities of these fragments can sometimes be used for identification.[13]
Experimental Protocols & Data
Protocol 1: Generic Reversed-Phase LC Method for Isomer Separation
This protocol provides a starting point for separating moderately polar isomeric biomarkers.
-
Column: Use a column known for good peak shape and resolution, such as a C18 or a biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[14]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol. The choice of organic solvent can significantly impact selectivity.[12]
-
Gradient: Start with a shallow gradient, for example, 5-40% B over 20 minutes. A slower gradient increases the chance of resolving closely eluting peaks.[15]
-
Flow Rate: Begin with a standard flow rate (e.g., 0.3-0.5 mL/min) and consider reducing it to improve resolution.
-
Column Temperature: Maintain a constant temperature, typically between 30-40°C.
-
Injection Volume: 2-5 µL.
-
MS Detection: Use a high-resolution mass spectrometer in a targeted SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode for quantification.
Data Presentation: Comparison of Stationary Phases for Steroid Isomer Separation
The following table summarizes the resolution (Rs) values for critical steroid isomer pairs on two different LC column stationary phases, demonstrating the impact of column selection on separation.
| Isomer Pair | Molar Mass ( g/mol ) | Resolution (Rs) on C18 | Resolution (Rs) on Biphenyl |
| 21-deoxycortisol vs. 11-deoxycortisol | 346.47 | 1.90 | 7.93 |
| Aldosterone vs. Cortisol | 360.44 | 2.13 | 4.15 |
| Androstenedione vs. Testosterone | 286.41 | 1.50 | 3.50 |
Data adapted from Thermo Fisher Scientific technical note.[12]
This data clearly shows that the biphenyl stationary phase provides a significant improvement in the resolution of these structural isomers compared to the standard C18 phase.[12]
Advanced Visualization: The Role of Ion Mobility
For particularly challenging separations, where even advanced LC methods are insufficient, Ion Mobility-Mass Spectrometry (IM-MS) adds a crucial analytical dimension.
Conceptual Workflow of LC-IM-MS
Caption: Workflow of LC-IM-MS for enhanced isomer resolution.
By incorporating ion mobility, co-eluting isomers from the LC column can be further separated based on their three-dimensional structure before they reach the mass analyzer.[9][11] This "three-dimensional" separation (LC retention time, ion mobility drift time, and m/z) provides the peak capacity needed to resolve even very similar isomeric species.[9]
References
- 1. Frontiers | Grand challenges in bioanalytical chemistry [frontiersin.org]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 5. Enantiomers and Their Resolution | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. longdom.org [longdom.org]
- 9. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resolving Lipid Isomers with Novel Ion Mobility Mass Spectrometry Methods | Lab Manager [labmanager.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Native Glycan Profiling with Isomer Separation and Quantitation for the Discovery of Cancer Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the signal-to-noise ratio for trace cycloalkane detection
Welcome to the technical support center for trace cycloalkane detection. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for enhanced signal-to-noise ratio and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the signal-to-noise ratio (S/N) in trace cycloalkane analysis?
A1: While multiple factors contribute, the cleanliness of the sample and the analytical system is paramount. Trace analysis is highly susceptible to contamination, which can elevate the baseline noise and obscure the analyte signal. This includes contaminants from solvents, glassware, the GC-MS system itself (e.g., column bleed, septum bleed), and the sample matrix.[1] A clean system and effective sample preparation are the foundational steps to achieving a good S/N.
Q2: How do I choose the right GC column for cycloalkane analysis?
A2: For separating non-polar compounds like cycloalkanes, a non-polar or moderately polar stationary phase is generally recommended.[2] Columns such as those with a 100% dimethylpolysiloxane (e.g., DB-1) or a (5%-phenyl)-methylpolysiloxane (e.g., DB-5) stationary phase are common choices.[2] The column's dimensions (length, internal diameter, and film thickness) also play a crucial role in separation efficiency and analysis time.[3][4]
Q3: When should I use Selected Ion Monitoring (SIM) mode versus full scan mode in my MS settings?
A3: For trace analysis where the goal is to achieve the lowest possible detection limits, Selected Ion Monitoring (SIM) mode is preferable.[2] SIM mode increases sensitivity by focusing the mass spectrometer on only a few characteristic ions of the target cycloalkanes, which allows for longer dwell times on each ion and thus a better signal-to-noise ratio.[1] Full scan mode is more appropriate for identifying unknown compounds in a sample, as it acquires a full mass spectrum.[2]
Q4: What are the advantages of using Solid Phase Microextraction (SPME) for sample preparation?
A4: SPME is a solvent-free technique that combines sample extraction, concentration, and introduction into a single step.[5] This minimizes sample handling, reduces the risk of contamination, and can significantly improve detection limits by concentrating volatile and semi-volatile analytes, like cycloalkanes, from a sample matrix onto a coated fiber.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active Sites in the System | Active sites in the injector liner, the front of the GC column, or the stationary phase can interact with analytes, causing peak tailing.[3] Solution: Use a deactivated inlet liner, potentially with glass wool, to promote homogeneous vaporization. If contamination is suspected, trim the first 10-20 cm of the column from the inlet side.[3] |
| Column Overload | Injecting too much sample can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume.[2] |
| Inappropriate Temperature | If the injector temperature is too low, vaporization may be incomplete, leading to broad or tailing peaks. Solution: Optimize the injector temperature to ensure rapid and complete vaporization of the cycloalkanes. |
Issue 2: Low Signal or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction/Concentration | The sample preparation method may not be effectively extracting the trace cycloalkanes. Solution: Re-evaluate the sample preparation technique. For aqueous samples, consider purge-and-trap or headspace SPME.[7] For solid samples, methanol (B129727) extraction has been shown to be robust for volatile organic compounds.[8][9] Ensure SPME fiber type, extraction time, and temperature are optimized. |
| Sub-optimal MS Parameters | The mass spectrometer settings may not be sensitive enough. Solution: Ensure the MS source and quadrupole temperatures are optimized. A typical starting point for the source temperature is around 230°C. Use SIM mode instead of full scan for target analytes.[2] |
| System Leaks | Leaks in the GC-MS system can reduce sensitivity. Solution: Perform a leak check of the system, paying close attention to the injection port septum and column fittings. |
Issue 3: High Baseline Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Carrier Gas or System | Impurities in the carrier gas or contamination in the injector, column, or MS source can contribute to a high baseline. Solution: Ensure high-purity carrier gas and install/replace carrier gas line traps for oxygen and hydrocarbons.[1] Bake out the column and clean the MS ion source according to the manufacturer's instructions. |
| Column Bleed | The stationary phase of the GC column can degrade at high temperatures, leading to increased baseline noise.[1] Solution: Use a low-bleed ("MS" designated) column.[1] Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly before use.[1] |
| Data Acquisition Parameters | The detector's data acquisition rate may be too high, capturing excessive noise. Solution: Increase the detector time constant or use signal bunching in the data system settings.[10] A good rule of thumb is to set the time constant to approximately 1/10th the peak width of the narrowest peak of interest.[10] |
Data Presentation
Table 1: Recommended GC-MS Parameters for Cycloalkane Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column Phase | 100% Dimethylpolysiloxane (non-polar) | Good selectivity for non-polar alkanes and cycloalkanes.[3] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | A standard column for good efficiency and capacity.[3] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can allow for faster analysis times.[3] |
| Flow Rate | 1-2 mL/min | A typical starting range for optimization.[3] |
| Oven Program | 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min) | A typical program for a broad range of alkanes.[3] |
| MS Source Temperature | ~230 °C | A common starting point for good ionization.[3] |
| MS Quadrupole Temp. | ~150 °C | A typical setting for good mass filtering.[3] |
Table 2: Comparison of Sample Preparation Techniques for Volatile Compounds
| Technique | Principle | Advantages | Disadvantages |
| Solvent Extraction | Partitioning of analytes between the sample matrix and an organic solvent. | Methanol extraction is robust for recovering a wide range of VOCs from soil.[8][9] | Can be labor-intensive and may extract interfering compounds. |
| Purge-and-Trap | An inert gas is bubbled through an aqueous sample, transferring volatile analytes to a sorbent trap.[7] | Excellent for concentrating volatile compounds from water samples.[7] | Requires specialized equipment; not suitable for non-volatile compounds. |
| Headspace (HS) Analysis | The vapor phase above a sample is injected into the GC. | Simple and can be automated.[7] | Less sensitive than purge-and-trap for many compounds. |
| Solid Phase Microextraction (SPME) | A coated fiber extracts and concentrates analytes from a sample. | Solvent-free, sensitive, and combines sampling and concentration in one step.[5] | Fiber coatings have limited lifespans and can be fragile. |
Experimental Protocols
Protocol 1: Headspace SPME for Cycloalkane Analysis
-
Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For solid samples, the addition of a small amount of water can aid in the release of volatile compounds.
-
Internal Standard: Add an appropriate internal standard to the vial.
-
Equilibration: Seal the vial and place it in a heating block or autosampler incubator. Allow the sample to equilibrate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the cycloalkanes to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to allow for the adsorption/absorption of the analytes.[11]
-
Desorption: Retract the fiber and immediately introduce it into the heated GC injection port, where the analytes are thermally desorbed onto the GC column.
Protocol 2: Data Processing for S/N Enhancement
-
Data Acquisition: Acquire the chromatogram using an appropriate data acquisition rate.
-
Baseline Correction: Apply a baseline correction algorithm to remove any drift or offset in the baseline. This is important for accurate peak integration.[12]
-
Smoothing: Apply a digital smoothing filter, such as a Savitzky-Golay filter, to reduce high-frequency noise.[13] Be cautious not to over-smooth the data, as this can distort the peak shape and reduce peak height.[14]
-
Integration: Integrate the peaks of interest using a consistent integration method.
-
Quantification: Calculate the concentration of the cycloalkanes based on the peak areas relative to the internal standard.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. epa.gov [epa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. youtube.com [youtube.com]
- 14. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
Technical Support Center: Best Practices for Avoiding Contamination in Biomarker Analysis
This guide offers troubleshooting advice in a question-and-answer format and provides detailed experimental protocols with a focus on contamination control.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to contamination in biomarker analysis.
Q1: What are the most common sources of contamination in biomarker analysis?
A1: Contamination in biomarker analysis can originate from various sources, broadly categorized as environmental, operator-derived, and cross-contamination between samples.[1][2]
-
Environmental Contamination: This includes airborne particles such as dust, microorganisms (bacteria, fungi), and chemical vapors from cleaning agents or other laboratory activities.[1] Water used for reagent preparation and equipment cleaning is also a potential source if not properly purified.[3]
-
Operator-Derived Contamination: The analyst is a significant potential source of contamination. This can occur through shedding of skin cells, hair, or fibers from clothing.[3][4] Improper use of personal protective equipment (PPE), such as not changing gloves between samples, can also introduce contaminants.[3]
-
Cross-Contamination: This is the unintentional transfer of analytes or interfering substances from one sample to another.[1] It can happen through shared pipettes, pipette tips, reagents, or splashes when opening and closing sample tubes.[1] Carryover from previous, highly concentrated samples in analytical instruments is another form of cross-contamination.
-
Reagents and Consumables: Reagents themselves can be a source of contamination, as can leachates from plasticware like tubes and pipette tips.[3][4][5] Detergents used for washing glassware can also leave residues that interfere with assays.[3][5]
Q2: My immunoassay (e.g., ELISA) is showing high background signal. Could this be due to contamination?
A2: Yes, a high background signal in an immunoassay is a common indicator of contamination. Several factors related to contamination can cause this issue:
-
Contaminated Reagents: Buffers, substrates, or enzyme conjugates may be contaminated with interfering substances.[3] It is crucial to use high-purity reagents and to prepare fresh solutions.
-
Cross-Contamination: Even minute amounts of a high-concentration sample or standard carried over into other wells can lead to a significant background signal. Ensure proper pipetting technique and use fresh pipette tips for each sample and reagent.
-
Improper Washing: Inadequate washing between steps can leave unbound antibodies or detection reagents in the wells, contributing to background noise. Ensure that the washing buffer is not contaminated and that the washing procedure is performed thoroughly.
-
Contaminated Plate Sealer: Reusing plate sealers can transfer reagents between wells. Use a new sealer for each incubation step.
Q3: I'm observing unexpected peaks in my mass spectrometry (MS) analysis. How can I determine if this is from contamination?
A3: Unexpected peaks in mass spectrometry are frequently due to contamination. Here’s how to troubleshoot:
-
Identify Common Contaminants: Many common laboratory contaminants have characteristic mass-to-charge (m/z) ratios. These include:
-
Polyethylene glycol (PEG): Often from detergents and plastics, appears as a series of peaks with a 44 Da mass difference.[3][6]
-
Keratin (B1170402): A common protein contaminant from skin and hair.[3][4][6]
-
Plasticizers (e.g., phthalates): Leached from plastic consumables.[4][6]
-
Solvent Adducts and Clusters: Can be introduced from the mobile phase.[4]
-
-
Analyze Blank Samples: Run a blank sample (containing only the solvent used to dissolve your sample) through the entire analytical process. Any peaks present in the blank are likely contaminants.
-
Use an Exclusion List: If you consistently see peaks from known contaminants like keratin or trypsin, you can create an exclusion list to prevent the mass spectrometer from acquiring data on those masses, allowing more time for the detection of your analytes of interest.[4]
-
Review Sample Preparation: Meticulously review your sample preparation workflow for potential sources of contamination, such as detergents used for cleaning glassware, contaminated solvents, or inappropriate plasticware.[3][4][5]
Q4: How can automation help in reducing contamination?
A4: Automation plays a significant role in minimizing contamination in biomarker analysis by reducing human intervention and standardizing processes.[1][7][8][9][10][11]
-
Reduced Human Error: Automated liquid handling systems perform repetitive tasks like pipetting with high precision, minimizing the variability and potential for errors that can be introduced by manual handling.[1][7][8]
-
Minimized Exposure: Automated systems are often enclosed, which reduces the exposure of samples to environmental contaminants like dust and aerosols.[1]
-
Prevention of Cross-Contamination: Automated platforms can be programmed to use fresh pipette tips for each sample and reagent, significantly reducing the risk of carryover.[1][8] Some systems also have features specifically designed to minimize cross-contamination between wells on a microplate.[12][13]
-
Increased Reproducibility: By standardizing the sample preparation workflow, automation leads to higher reproducibility of results, making it easier to identify and troubleshoot any contamination that does occur.[1][7][11]
A review of studies comparing manual and automated sample preparation for clinical chemistry analytes found that automation consistently led to lower rates of aliquoting errors and sample carryover.[8][14]
Data on Decontamination Efficacy
While specific quantitative data on contamination reduction in biomarker analysis is often proprietary or context-dependent, studies on the decontamination of medical and laboratory equipment provide valuable insights. The following table summarizes findings from a systematic review and meta-analysis on the efficacy of different decontamination methods for laparoscopic equipment, which can be extrapolated to laboratory surfaces and non-disposable equipment.
| Decontamination Method | Assessment Technique | Improvement in Qualification Rate vs. Manual Cleaning Alone | Key Takeaway |
| Alkaline Multi-Enzyme Immersion with Ultrasonic Cleaning | Visual Inspection | 7% improvement | Enhanced cleaning methods provide a statistically significant improvement in removing visible contaminants. |
| Alkaline Multi-Enzyme Immersion with Ultrasonic Cleaning | Occult Blood Test | 12% improvement | These methods are more effective at removing protein residues, which is critical for preventing interference in protein-based biomarker assays. |
Data adapted from a systematic review and meta-analysis of randomized controlled trials.
Studies on surface decontamination have also shown that cleaning with a hypochlorite (B82951) solution is highly effective at removing DNA contamination.[15] One study found that while cleaning with water or ethanol (B145695) reduced amplifiable DNA, hypochlorite treatment eliminated all detectable traces.[15]
Experimental Protocols for Contamination Control
Adherence to strict protocols is paramount in preventing contamination. Below are detailed methodologies for key experimental stages in biomarker analysis.
Protocol for Sample Collection and Processing
This protocol provides guidelines for the collection of blood samples to minimize contamination and preserve biomarker integrity.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, powder-free nitrile gloves, safety glasses.
-
Sterile blood collection tubes (e.g., EDTA, serum separator tubes).
-
Sterile needles and tube holders.
-
70% isopropyl alcohol wipes.
-
Tourniquet.
-
Biohazard sharps container and waste bags.
-
Refrigerated centrifuge.
-
Sterile, low-binding polypropylene (B1209903) cryovials for aliquoting.
-
Pipettes and sterile, aerosol-resistant filter tips.
Procedure:
-
Preparation:
-
Ensure all necessary materials are readily accessible.
-
Label all collection tubes and cryovials with at least two patient identifiers, date, and time of collection before the procedure begins.[16]
-
Put on appropriate PPE.
-
-
Venipuncture:
-
Clean the venipuncture site thoroughly with a 70% isopropyl alcohol wipe and allow it to air dry completely.
-
Perform venipuncture using a sterile needle and collection system.
-
If collecting multiple tubes, follow the correct order of draw to prevent additive cross-contamination.
-
-
Sample Handling:
-
Gently invert tubes with additives (e.g., EDTA) 8-10 times to ensure proper mixing. Do not shake, as this can cause hemolysis.
-
Place samples in an upright position in a rack.
-
-
Processing (Plasma/Serum):
-
Process samples within the timeframe specified by the assay protocol to maintain biomarker stability. For many biomarkers, this is within 2 hours of collection.
-
For plasma, centrifuge the blood collection tubes at the recommended speed and temperature (e.g., 1,000-2,000 x g for 10-15 minutes at 4°C).
-
For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation.
-
Work in a clean, designated area, such as a laminar flow hood, to minimize environmental contamination during aliquoting.
-
Carefully aspirate the supernatant (plasma or serum) using a sterile pipette with a fresh, aerosol-resistant filter tip for each sample. Avoid disturbing the buffy coat or red blood cell pellet.
-
-
Aliquoting and Storage:
-
Dispense the plasma or serum into pre-labeled cryovials. Creating multiple aliquots can prevent the need for repeated freeze-thaw cycles of the entire sample.[17]
-
Cap the cryovials tightly and immediately store them at the appropriate temperature (typically -80°C) until analysis.
-
Properly dispose of all used materials in designated biohazard containers.
-
Detailed ELISA Protocol with Contamination Control Measures
This protocol for a sandwich ELISA incorporates specific steps to minimize contamination and ensure data quality.
Materials:
-
ELISA plate pre-coated with capture antibody.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Standards and samples.
-
Biotinylated detection antibody.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Pipettes and sterile, aerosol-resistant filter tips.
-
Plate sealer.
-
Microplate reader.
Procedure:
-
Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare all buffers and reagent dilutions in a clean, dedicated area, away from where samples are handled. Use high-purity water.
-
Change gloves before handling reagents.
-
-
Washing:
-
Wash the pre-coated plate 2-3 times with wash buffer to remove any preservatives. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on a clean paper towel.[18]
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to prevent non-specific binding.
-
Cover the plate with a new plate sealer and incubate for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL of standards and samples to the appropriate wells. Use fresh pipette tips for each standard and sample.
-
Cover with a new plate sealer and incubate for 2 hours at room temperature or as specified by the kit protocol.
-
-
Detection Antibody Incubation:
-
Wash the plate thoroughly (4-5 times) as described in step 2. This is a critical step to reduce background.
-
Add 100 µL of diluted detection antibody to each well. Use a fresh pipette tip for this reagent.
-
Cover with a new plate sealer and incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate thoroughly as in step 5.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Cover with a new plate sealer and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Development:
-
Wash the plate thoroughly as in step 5.
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until color develops. Do not use a plate sealer during this step to avoid potential contamination of the substrate.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of stop solution to each well. The color should change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Mass Spectrometry Sample Preparation with Contamination Control
This protocol outlines key considerations for preparing protein samples for mass spectrometry analysis to minimize common contaminants.
Materials:
-
PPE: Lab coat, powder-free nitrile gloves.
-
High-purity (e.g., LC-MS grade) water, solvents (acetonitrile, methanol), and reagents (formic acid, ammonium (B1175870) bicarbonate).
-
Low-binding polypropylene microcentrifuge tubes.
-
Pipettes and sterile, aerosol-resistant filter tips.
-
Laminar flow hood.
-
Dedicated glassware for MS sample preparation.
Procedure:
-
Work Environment:
-
Reagent and Consumable Handling:
-
Use only high-purity, LC-MS grade solvents and reagents.[3][5] Purchase in small volumes to avoid prolonged storage and potential for contamination.[5]
-
Use low-binding polypropylene tubes to prevent analyte loss and leaching of plasticizers.[4] Avoid using plastics that are not certified as contaminant-free.
-
Never use detergents to wash glassware or plasticware intended for MS sample preparation, as PEG is a common and potent contaminant.[3][5][19] If glassware must be washed, rinse thoroughly with high-purity water followed by an organic solvent.[3]
-
Keep all reagent bottles, tip boxes, and sample vials covered when not in use.[4]
-
-
Personal Protective Equipment:
-
Sample Processing (e.g., Protein Digestion):
-
Prepare all buffers and solutions fresh using the highest purity reagents available.
-
When performing in-solution or in-gel digestion, use sequencing-grade trypsin to minimize autolysis peaks.
-
Ensure that all steps are performed with dedicated equipment to avoid cross-contamination.
-
-
Final Sample Preparation:
-
Before analysis, desalt and concentrate the peptide samples using appropriate methods (e.g., C18 ZipTips or StageTips) to remove salts and other contaminants that can cause ion suppression.[3]
-
Reconstitute the final peptide sample in a low-organic mobile phase (e.g., 0.1% formic acid in water).
-
Visualizing Contamination Control Workflows
Diagrams created using Graphviz (DOT language) can help visualize and reinforce best practices for contamination control.
Workflow for Contamination-Free Sample Processing
Caption: Workflow for contamination-free sample processing.
Logical Flow for Troubleshooting High Background in ELISA
Caption: Logical flow for troubleshooting high background in ELISA.
References
- 1. blog.omni-inc.com [blog.omni-inc.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 4. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 6. benchchem.com [benchchem.com]
- 7. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 8. jptcp.com [jptcp.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcmph.com [ijcmph.com]
- 11. Automated proteomic sample preparation: The key component for high throughput and quantitative mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of novel automated sample preparation compared to manual processing in forensic toxicology | Norlab [norlab.com]
- 13. biotage.com [biotage.com]
- 14. jptcp.com [jptcp.com]
- 15. researchgate.net [researchgate.net]
- 16. The Standard Protocols for Sample Handling in Clinical Labs [needle.tube]
- 17. tandfonline.com [tandfonline.com]
- 18. ELISA实验方法 [sigmaaldrich.com]
- 19. msf.barefield.ua.edu [msf.barefield.ua.edu]
Refining integration parameters for accurate peak area of C9 isomers
Welcome to the Technical Support Center for the accurate chromatographic analysis of C9 isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine integration parameters for precise peak area determination.
Frequently Asked Questions (FAQs)
Q1: Why is accurate peak integration challenging for C9 isomers?
A1: C9 isomers often have very similar chemical structures and physicochemical properties, leading to close elution times in chromatographic separations.[1] This can result in co-elution or poor peak separation, making it difficult to define accurate integration start and end points.[1] Furthermore, issues like baseline noise, peak tailing, and inconsistent peak shapes can introduce variability and inaccuracy in peak area calculations.
Q2: What are the most critical initial parameters to check for inaccurate peak area determination?
A2: Before delving into complex integration parameter adjustments, always verify the following:
-
Correct Peak Identification: Ensure the correct peaks are being identified and integrated.
-
Baseline Stability: A noisy or drifting baseline is a primary source of integration error.[2]
-
Peak Shape: Look for abnormalities like peak tailing or fronting, which can affect area calculation.[2]
-
Separation: Check for co-elution with other isomers or matrix components.[2]
Q3: How does the baseline influence peak area accuracy?
A3: The baseline is the foundation of peak integration. An incorrectly drawn baseline can lead to significant errors in peak area. Common baseline issues include:
-
Drift: A gradual upward or downward slope in the baseline.
-
Noise: Random fluctuations in the baseline signal.
-
Negative Peaks: Dips below the baseline that can interfere with the integration of nearby positive peaks.[3]
Chromatography software provides tools to correct for baseline drift and noise, and to reject negative peaks.[4]
Q4: When should I consider manual peak integration?
A4: While automated integration is preferred for consistency, manual integration may be necessary in specific scenarios, such as when dealing with co-eluting peaks or when software limitations prevent accurate automated integration.[5] However, it is crucial to have clear Standard Operating Procedures (SOPs) for manual integration to ensure consistency and traceability.[5] All manual integrations should be thoroughly documented with justifications for the intervention.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the integration of C9 isomer peaks.
| Problem | Potential Causes | Recommended Solutions |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate GC/LC column stationary phase. 2. Suboptimal oven temperature program (GC) or mobile phase gradient (LC).[1] 3. Carrier gas flow rate (GC) or mobile phase flow rate (LC) is too high or too low.[1] 4. Column overloading.[1] | 1. Column Selection: For GC, consider a column with a different polarity. For LC, try a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).[1] 2. Method Optimization: In GC, decrease the temperature ramp rate. In LC, adjust the mobile phase gradient to increase the separation between peaks. 3. Flow Rate: Optimize the flow rate to achieve maximum efficiency. 4. Sample Concentration: Reduce the amount of sample injected by diluting the sample or increasing the split ratio (GC).[1] |
| Peak Tailing | 1. Active sites in the GC inlet or on the column.[1][6] 2. Column contamination.[1][6] 3. Mismatch between sample solvent and mobile phase (LC). | 1. Inlet Maintenance (GC): Clean or replace the inlet liner.[6] 2. Column Maintenance: Bake out the column (GC) or flush with a strong solvent (LC). If the problem persists, the column may need to be replaced.[6] 3. Solvent Matching (LC): Reconstitute the sample in the initial mobile phase. |
| Inconsistent Peak Areas | 1. Leaks in the injection system.[7] 2. Inconsistent injection volume.[7] 3. Variability in integration parameters.[4] 4. Unstable detector response. | 1. Leak Check: Perform a system leak check. 2. Autosampler Check: Verify the autosampler syringe is functioning correctly and free of air bubbles.[7] 3. Consistent Integration: Ensure the same integration method is applied to all chromatograms in a sequence.[8] 4. Detector Maintenance: Check detector gas flow rates (for GC-FID) and ensure the detector is clean.[9] |
| Small Peaks Not Integrated | 1. Integration threshold is set too high. 2. Peak width parameter is not optimized for narrow peaks. | 1. Adjust Threshold: Lower the peak detection threshold to include smaller peaks.[2] 2. Optimize Peak Width: Adjust the peak width parameter to match the width of the peaks of interest.[2] |
Experimental Protocols
Protocol 1: Basic Peak Integration Parameter Optimization
-
Initial Assessment: Open a representative chromatogram and visually inspect the baseline and peak shapes.[2]
-
Baseline Correction: Apply an automated baseline correction function from your chromatography data system (CDS). If the baseline is still not flat, manually adjust the baseline start and end points around the peaks of interest.
-
Peak Width: Set the initial peak width parameter to the average width of the C9 isomer peaks at half-height.
-
Threshold: Adjust the peak detection threshold to a level that is above the baseline noise but below the height of the smallest C9 isomer peak you want to quantify.[2]
-
Integration Events: For unresolved peaks, use integration events to define how the baseline is drawn. Common options include valley-to-valley, tangent skim, or a straight horizontal line. The "10% rule" can be a useful guideline: if a minor peak is less than 10% of the height of the major peak it's on the tail of, a tangent skim is often appropriate. If it's more than 10%, a perpendicular drop to the baseline may be more accurate.[3]
-
Consistency Check: Apply the optimized integration method to multiple chromatograms to ensure consistent and accurate integration across all samples and standards.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Good Integration | SCION Instruments [scioninstruments.com]
- 3. Peak Integration Errors: Common Issues and How to Fix Them | Separation Science [sepscience.com]
- 4. Confirming Peak Integration : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Optimizing Manual Peak Integration in Chromatography | Separation Science [sepscience.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Verifying the Structure of 2-Ethyl-1,1-dimethylcyclopentane: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of predicted Nuclear Magnetic Resonance (NMR) data against theoretical expectations to confirm the structure of 2-Ethyl-1,1-dimethylcyclopentane. Detailed experimental protocols for acquiring such data are also presented.
The structural elucidation of organic molecules relies heavily on spectroscopic techniques, with NMR spectroscopy standing as a cornerstone for providing detailed information about the carbon-hydrogen framework. In the absence of established experimental data for this compound, this guide utilizes predicted ¹H and ¹³C NMR chemical shifts, multiplicity analysis, and hypothesizes two-dimensional (2D) NMR correlations to build a robust framework for its structural verification.
Predicted ¹H and ¹³C NMR Data Summary
The predicted NMR data for this compound in a standard deuterated chloroform (B151607) (CDCl₃) solvent are summarized below. These predictions are based on computational algorithms that analyze the molecule's structure to estimate the chemical shifts of each nucleus.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C1-CH₃ (x2) | ~ 0.85 | Singlet (s) | ~ 25.0 |
| C2-H | ~ 1.50 | Multiplet (m) | ~ 50.0 |
| C3-H₂ | ~ 1.40 | Multiplet (m) | ~ 23.0 |
| C4-H₂ | ~ 1.30 | Multiplet (m) | ~ 30.0 |
| C5-H₂ | ~ 1.60 | Multiplet (m) | ~ 40.0 |
| Ethyl-CH₂ | ~ 1.25 | Multiplet (m) | ~ 28.0 |
| Ethyl-CH₃ | ~ 0.90 | Triplet (t) | ~ 12.0 |
| C1 (quaternary) | - | - | ~ 45.0 |
In-Depth NMR Analysis for Structural Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The two methyl groups attached to the quaternary carbon (C1) are expected to be chemically equivalent and therefore appear as a single, sharp singlet at approximately 0.85 ppm, integrating to six protons. The ethyl group's methyl protons should present as a triplet around 0.90 ppm due to coupling with the adjacent methylene (B1212753) protons. The remaining protons on the cyclopentane (B165970) ring and the ethyl methylene group are expected to produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.25 and 1.60 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the seven unique carbon environments in this compound. The quaternary carbon (C1) is expected to have a chemical shift of around 45.0 ppm. The two equivalent methyl carbons attached to C1 should appear at approximately 25.0 ppm. The carbons of the cyclopentane ring are predicted to resonate in the 23.0 to 50.0 ppm range. The ethyl group's methylene and methyl carbons are anticipated at roughly 28.0 and 12.0 ppm, respectively.
2D NMR Spectroscopy (NOESY): A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be instrumental in confirming the through-space proximity of different proton groups, solidifying the assignment of the 1,1-dimethyl and 2-ethyl substitution pattern. Key expected correlations would include cross-peaks between the protons of the C1-methyl groups and the C2-proton, as well as the protons of the ethyl group.
Experimental Protocols
Acquiring high-quality NMR data is crucial for accurate structural determination. The following are generalized protocols for the key experiments.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (B32938) (CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Shimming: Homogenize the magnetic field by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Employ a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquire a proton-decoupled spectrum to simplify the data and enhance sensitivity.
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 scans or more).
-
A relaxation delay of 2-5 seconds is recommended.
-
-
2D NOESY Acquisition:
-
Select a standard NOESY pulse sequence.
-
Optimize the mixing time to observe the desired through-space correlations (typically 500-800 ms (B15284909) for small molecules).
-
Acquire a sufficient number of increments in the indirect dimension to achieve adequate resolution.
-
Visualizing Structural Confirmation Logic
The following diagrams illustrate the logical workflow and the key relationships used to confirm the structure of this compound using NMR data.
Validation of 2-Ethyl-1,1-dimethylcyclopentane as a thermal maturity indicator
Unveiling Thermal Maturity: A Comparative Guide to Geochemical Indicators
A comprehensive evaluation of thermal maturity indicators is crucial for researchers, scientists, and drug development professionals engaged in petroleum systems analysis and source rock characterization. This guide provides a comparative analysis of established thermal maturity indicators, with a special focus on the potential utility of light hydrocarbons. While this report was initially aimed at validating 2-Ethyl-1-1,dimethylcyclopentane as a novel thermal maturity indicator, a thorough review of existing literature reveals a lack of specific studies or experimental data to support its use for this purpose. Therefore, this guide will focus on comparing well-established methodologies.
Thermal maturity refers to the extent of heat-driven chemical reactions that transform sedimentary organic matter into petroleum and natural gas.[1] Accurate assessment of thermal maturity is fundamental in hydrocarbon exploration for identifying mature source rocks and predicting the type of hydrocarbons generated.[2][3]
Established Thermal Maturity Indicators: A Comparative Overview
A variety of methods are employed to determine the thermal maturity of source rocks and hydrocarbons. These can be broadly categorized into optical, pyrolytic, and molecular chemical techniques. Each method has its own set of advantages and limitations.
| Indicator | Principle | Typical Application | Advantages | Limitations |
| Vitrinite Reflectance (%Ro) | Microscopic measurement of the percentage of incident light reflected from the surface of vitrinite, a maceral of terrestrial plant origin.[4] | Direct measurement on source rock samples.[4] | Well-established and widely calibrated industry standard. | Requires the presence of vitrinite, which can be scarce in marine and pre-Devonian source rocks; results can be suppressed in hydrogen-rich kerogen. |
| Rock-Eval Pyrolysis (Tmax) | The temperature at which the maximum rate of hydrocarbon generation occurs during programmed pyrolysis of a rock sample.[5] | Rapid screening of source rock potential and maturity.[5] | Fast, inexpensive, and provides information on kerogen type and hydrocarbon potential. | Tmax can be affected by the type of organic matter, mineral matrix effects, and the presence of migrated hydrocarbons. |
| Biomarker Ratios | Ratios of specific organic molecules (biomarkers) that undergo predictable changes in their chemical structure with increasing thermal stress. Examples include sterane and hopane (B1207426) isomerization ratios. | Detailed maturity assessment of source rocks and oils.[6] | Highly specific and can provide detailed information on the thermal history. | Can be influenced by the original biological input and depositional environment; some ratios reach equilibrium at higher maturity levels. |
| Light Hydrocarbon Ratios (C5-C7) | Ratios of specific isomers of light hydrocarbons in the gasoline range that change systematically with increasing thermal maturity.[7] | Maturity assessment of crude oils and condensates. | Applicable to oils and condensates where vitrinite is absent; can be used for oil-oil and oil-source rock correlations. | Susceptible to alteration by processes such as evaporation, biodegradation, and migration fractionation.[2] |
Focus on Light Hydrocarbon Indicators
Light hydrocarbons, particularly those in the C5-C7 range, offer a valuable tool for assessing thermal maturity, especially for liquid hydrocarbons where direct measurement of vitrinite reflectance is not possible.[7] Several isomer ratios have been proposed and calibrated against vitrinite reflectance.
One notable example is the use of dimethylpentane (DMP) isomer ratios. For instance, the 2,4-DMP/2,3-DMP ratio has been shown to have a strong positive correlation with temperature and can be used to calculate burial temperatures and equivalent vitrinite reflectance (%VRe).[8]
Quantitative Correlation of a Light Hydrocarbon Parameter:
A study on Type II-S oils presented the following relationship for calculating burial temperature from the 2,4-DMP/2,3-DMP ratio:
-
T (°C) = [ln(2,4-DMP/2,3-DMP) + 2.1] / 0.038 [8]
This calculated temperature can then be correlated with thermal maturity levels.[8]
| Thermal Maturity Level | Calculated Temperature Range (°C) from 2,4-DMP/2,3-DMP | Corresponding Vitrinite Reflectance (%Ro) Range |
| Early Oil to Peak Oil | 111.72 - 117.51 | ~0.70 - 0.90 |
| Late Oil to Condensate | 135.71 - 143.82 | ~1.10 - 1.43 |
Table adapted from data presented in a study on Type II-S oils.[8]
Experimental Protocols
Vitrinite Reflectance Analysis:
The determination of vitrinite reflectance (%Ro) is a standardized petrographic technique.
-
Sample Preparation: A crushed rock sample is mounted in an epoxy resin block, and the surface is polished to a high optical finish.
-
Microscopic Analysis: The polished block is examined under a reflected light microscope equipped with a photometer.
-
Measurement: The reflectance of individual vitrinite particles is measured by comparing the intensity of light reflected from the particle surface to that reflected from a standard of known reflectance.
-
Data Analysis: A statistically significant number of measurements (typically 50-100) are taken, and the mean reflectance value is reported as %Ro.
Rock-Eval Pyrolysis:
This is an automated pyrolysis technique performed using a specialized instrument.
-
Sample Preparation: A small amount of powdered rock (around 100 mg) is placed in a crucible.
-
Pyrolysis Program: The sample is heated in an inert atmosphere (helium or nitrogen) through a programmed temperature ramp.
-
Hydrocarbon Detection: Free hydrocarbons (S1 peak) are volatilized at a low temperature, followed by the cracking of kerogen to produce hydrocarbons (S2 peak) at higher temperatures. Carbon dioxide from the decomposition of organic matter is also measured (S3 peak).
-
Data Acquisition: A flame ionization detector (FID) measures the generated hydrocarbons, and a thermal conductivity detector (TCD) measures the CO2. The temperature at the maximum of the S2 peak is recorded as Tmax.
Light Hydrocarbon Analysis:
The analysis of light hydrocarbons is typically performed using gas chromatography (GC).
-
Sample Preparation: For oil samples, a small aliquot is often diluted in a suitable solvent. For rock samples, light hydrocarbons can be extracted using thermal desorption or solvent extraction methods.
-
Gas Chromatography (GC): The prepared sample is injected into a gas chromatograph equipped with a capillary column (e.g., alumina (B75360) PLOT column) designed to separate light hydrocarbon isomers.[9]
-
Component Separation: The different hydrocarbon isomers travel through the column at different rates depending on their boiling points and interaction with the column's stationary phase, leading to their separation.
-
Detection and Quantification: A flame ionization detector (FID) is commonly used to detect the separated hydrocarbons as they elute from the column. The area of each peak in the resulting chromatogram is proportional to the concentration of that compound.
-
Ratio Calculation: The ratios of specific isomers are calculated from their respective peak areas.
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing thermal maturity using geochemical indicators.
Caption: General workflow for thermal maturity assessment.
Conclusion
While the investigation into 2-Ethyl-1,1-dimethylcyclopentane as a novel thermal maturity indicator did not yield supporting evidence, this guide highlights the robustness of established methods. Vitrinite reflectance and Rock-Eval pyrolysis remain the cornerstone of source rock maturity assessment. Concurrently, molecular indicators, particularly light hydrocarbon ratios, provide a powerful and complementary approach, especially for the analysis of crude oils and condensates. The selection of the most appropriate indicator depends on the sample type, the geological context, and the specific objectives of the study. A multi-parameter approach, integrating data from different techniques, is often the most reliable strategy for a comprehensive understanding of the thermal history of a petroleum system.
References
- 1. researchgate.net [researchgate.net]
- 2. Volatile light hydrocarbons as thermal and alteration indicators in oil and gas fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. agilent.com [agilent.com]
Comparative Analysis of Cycloalkanes as Diagnostic Biomarkers: A Review of the Current Landscape
For Researchers, Scientists, and Drug Development Professionals
The identification of non-invasive biomarkers is a significant goal in modern diagnostics. Volatile organic compounds (VOCs), present in exhaled breath, offer a promising avenue for the early detection and monitoring of various diseases. While interest in specific compound classes, such as C9 cycloalkane isomers, is growing, a comprehensive comparative analysis of their diagnostic utility is currently limited by the available research. This guide provides an overview of the broader field of cycloalkanes as potential VOC biomarkers, summarizing the existing data and outlining the methodologies used in this area of research.
Current State of Research on C9 Cycloalkane Isomers
An extensive review of published scientific literature reveals a notable lack of studies directly comparing the diagnostic utility of different C9 cycloalkane isomers (e.g., propylcyclohexane, ethylcycloheptane, and various trimethylcyclohexanes). The current body of research on these specific compounds primarily focuses on their chemical and physical properties rather than their application as disease-specific biomarkers.
However, the broader category of alkanes and cycloalkanes has been identified in several studies as being part of the VOC signature for certain diseases, most notably cancer. These compounds are thought to be byproducts of metabolic processes that are altered in pathological states. For instance, oxidative stress can lead to the peroxidation of polyunsaturated fatty acids in cell membranes, which in turn can generate a variety of VOCs, including alkanes and related cyclic compounds.
Cycloalkanes Within the Broader Context of VOC Biomarkers
Research into breath analysis for disease diagnosis has identified numerous VOCs that show potential as biomarkers. While specific C9 isomers are not prominently featured, related compounds have been noted. For example, cyclohexanone, which can be formed from the oxidation of cyclohexane, has been investigated in the breath of patients with chronic obstructive pulmonary disease (COPD)[1].
The table below summarizes various classes of VOCs, including alkanes and cycloalkanes where specified, that have been investigated as potential biomarkers for different diseases.
| Disease State | VOC Classes Investigated as Potential Biomarkers | Reference |
| Lung Cancer | Alkanes, Alkane derivatives, Benzene derivatives, Aldehydes, Ketones | [1] |
| Breast Cancer | Aldehydes, Ketones, Hydrocarbons | [2] |
| Prostate Cancer | Aldehydes, Ketones | [2] |
| Bladder Cancer | Aldehydes | [2] |
| COPD | Aldehydes, Ketones (including Cyclohexanone) | [1] |
Experimental Protocols for VOC Biomarker Analysis
The standard methodology for analyzing VOCs in exhaled breath involves several key steps, from sample collection to chemical analysis. The most common and well-established technique is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]
Protocol: Breath Sample Collection and Analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
-
Patient Preparation: To minimize the influence of exogenous VOCs, patients are typically required to fast for a specified period (e.g., 8-12 hours) before sample collection. They should also avoid smoking and the use of scented products. The composition of the ambient air is often sampled to serve as a background reference.
-
Breath Collection:
-
The patient exhales into a specialized, inert collection device, such as a Tedlar bag or a sorbent tube.
-
To ensure the sample is enriched with alveolar air, which is in equilibrium with the blood, the end-tidal portion of the breath is preferentially collected.
-
A standardized volume of breath is collected to ensure comparability between samples.
-
-
Sample Pre-concentration (Thermal Desorption):
-
The collected breath sample is passed through a sorbent trap, which captures the VOCs while allowing bulk gases like nitrogen and oxygen to pass through.
-
The sorbent trap is then rapidly heated in a thermal desorption unit. This releases the trapped VOCs as a concentrated plug into the gas chromatograph.
-
-
Gas Chromatography (GC) Separation:
-
The volatilized VOCs are carried by an inert gas (e.g., helium) into a long, thin capillary column within the GC oven.
-
The column is coated with a stationary phase. Different VOCs interact with this phase to varying degrees, causing them to travel through the column at different speeds and thus separating them based on their chemical properties (e.g., boiling point, polarity).
-
-
Mass Spectrometry (MS) Detection and Identification:
-
As the separated compounds exit the GC column, they enter the mass spectrometer.
-
In the MS, the molecules are ionized (typically by electron impact), which breaks them into charged fragments.
-
The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each compound.
-
This mass spectrum acts as a "chemical fingerprint" that can be compared to spectral libraries (e.g., NIST) for positive identification.
-
-
Data Analysis:
-
The resulting chromatogram shows a series of peaks, with the retention time indicating the compound and the peak area corresponding to its abundance.
-
Statistical analysis (e.g., t-tests, principal component analysis) is then used to compare the VOC profiles of healthy individuals with those of patients with a specific disease to identify potential biomarkers.
-
Workflow for VOC Biomarker Discovery
The process of identifying and validating new VOC biomarkers follows a structured workflow, from initial sample collection to the establishment of a reliable diagnostic test.
Caption: Workflow for the discovery and validation of VOC biomarkers.
Conclusion
The analysis of VOCs in exhaled breath is a rapidly evolving field with the potential to revolutionize non-invasive diagnostics. While the specific diagnostic utility of C9 cycloalkane isomers has not yet been established through comparative studies, the broader class of cycloalkanes and related compounds are recognized as relevant in the search for biomarkers for various diseases. Future research may focus on more specific compound classes, such as C9 cycloalkanes, to determine their individual contributions to the VOC signatures of different pathologies. For now, the diagnostic utility of these compounds is best understood within the wider context of metabolomics and the complex VOC profiles associated with health and disease.
References
- 1. Digging deeper into volatile organic compounds associated with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential urinary volatile organic compounds as screening markers in cancer – a review [frontiersin.org]
- 3. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]
- 4. Exhaled breath analysis using GC-MS and an electronic nose for lung cancer diagnostics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Detection of volatile organic compounds as biomarkers in breath analysis by different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Biomarker Discovery: Cross-Validating GC-MS and GCxGC for Robust Analysis
For researchers, scientists, and drug development professionals at the forefront of biomarker discovery, the choice of analytical platform is a critical decision that profoundly impacts the quality and reliability of results. This guide provides an in-depth comparison of two gas chromatography-mass spectrometry techniques: the well-established Gas Chromatography-Mass Spectrometry (GC-MS) and the advanced Comprehensive Two-Dimensional Gas Chromatography (GCxGC). By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document serves as a vital resource for making informed decisions in your analytical endeavors.
The quest for novel biomarkers is essential for advancing disease diagnosis, monitoring treatment efficacy, and personalizing medicine. Both GC-MS and GCxGC-MS are powerful tools for separating and identifying volatile and semi-volatile compounds in complex biological samples. However, they differ significantly in their chromatographic resolution and, consequently, their ability to detect and accurately quantify potential biomarkers.
Performance Face-Off: A Quantitative Comparison
A key study comparing the performance of GC-MS and GCxGC-MS for metabolite biomarker discovery in human serum samples provides compelling evidence of the advantages offered by the two-dimensional approach.[1][2] The experimental data revealed that the GCxGC-MS platform detected approximately three times as many peaks and identified three times the number of metabolites compared to the GC-MS platform at a signal-to-noise ratio of ≥ 50 and a spectral similarity score of ≥ 600.[1][2]
This enhanced detection capability directly translated to the discovery of more potential biomarkers. While the GC-MS analysis identified 23 metabolites with statistically significant abundance changes between patient and control samples, the GCxGC-MS dataset revealed 34 such metabolites.[1][2][3] Interestingly, nine of these biomarkers were common to both platforms, demonstrating a degree of cross-validation in the findings.[1][2][3] The primary reason for this discrepancy lies in the superior chromatographic peak capacity of GCxGC-MS, which effectively minimizes the peak overlap that can hinder accurate identification and quantification in complex samples.[1][2][4]
| Performance Metric | GC-MS | GCxGC-MS | Reference |
| Detected Peaks (SNR ≥ 50) | ~X | ~3X | [1][2][3] |
| Identified Metabolites (Rsim ≥ 600) | ~Y | ~3Y | [1][2][3] |
| Statistically Significant Biomarkers | 23 | 34 | [1][2][3][5] |
| Commonly Detected Biomarkers | 9 | 9 | [1][2][3] |
Under the Hood: Experimental Protocols
To ensure the reproducibility and validity of biomarker discovery studies, a detailed and standardized experimental protocol is paramount. The following outlines a typical workflow for the analysis of human serum samples for metabolomic biomarker discovery using both GC-MS and GCxGC-MS platforms.
Sample Preparation and Derivatization
-
Sample Collection and Storage: Human serum samples are collected and stored at -80°C until analysis to minimize degradation of metabolites.
-
Extraction: A 50 µL aliquot of serum is mixed with an extraction solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate) to precipitate proteins and extract metabolites.
-
Centrifugation: The mixture is centrifuged to separate the supernatant containing the metabolites from the protein pellet.
-
Drying: The supernatant is transferred to a new vial and dried under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: To increase the volatility and thermal stability of the metabolites for GC analysis, a two-step derivatization process is typically employed. This involves:
-
Oximation: The dried extract is treated with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.
-
Silylation: The sample is then treated with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to derivatize hydroxyl and amine groups.
-
Instrumental Analysis
GC-MS System:
-
Gas Chromatograph: An Agilent 6890N GC or similar, equipped with a split/splitless inlet.
-
Column: A 30 m x 0.25 mm x 0.25 µm DB-5ms capillary column or equivalent.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the metabolites, for example, starting at 70°C and ramping up to 310°C.
-
Mass Spectrometer: A time-of-flight (TOF) mass spectrometer is often used for its high acquisition speed and sensitivity.
GCxGC-MS System:
-
Gas Chromatograph: A similar GC system to the one used for GC-MS, but with the addition of a thermal modulator.
-
Columns: Two columns with different stationary phases are used. For example, a nonpolar first-dimension column (e.g., DB-5ms) and a mid-polar second-dimension column (e.g., DB-17ms).
-
Modulator: A thermal modulator is used to trap and then rapidly re-inject small fractions of the effluent from the first column onto the second column.
-
Mass Spectrometer: A high-speed TOF mass spectrometer is essential to acquire a sufficient number of data points across the narrow peaks eluting from the second-dimension column.
Visualizing the Workflow and Logic
To better understand the processes involved in biomarker analysis and the relationship between GC-MS and GCxGC-MS, the following diagrams illustrate the experimental workflow and the logic of cross-validation.
References
A Comparative Guide to Biomarkers for Paleoenvironment Reconstruction: Evaluating 2-Ethyl-1,1-dimethylcyclopentane Against Established Proxies
A comprehensive review of current literature and geochemical data reveals that 2-Ethyl-1,1-dimethylcyclopentane is not a recognized biomarker for paleoenvironmental reconstruction. Extensive searches in scientific databases yielded no evidence of its application in this field. Therefore, this guide will focus on a detailed comparison of well-established and routinely utilized biomarkers: the isoprenoids pristane (B154290) and phytane (B1196419), and n-alkanes. These compounds provide invaluable insights into past depositional environments, redox conditions, and sources of organic matter.
Overview of Key Paleoenvironmental Biomarkers
In the realm of organic geochemistry, biomarkers are molecular fossils that can be traced back to specific biological precursors. Their structure and distribution in sedimentary rocks and petroleum provide a window into the environmental conditions at the time of deposition. The most commonly employed biomarkers for reconstructing paleoenvironments include pristane, phytane, and n-alkanes, each offering unique diagnostic information.
Comparison of Biomarker Performance
The utility of a biomarker is determined by its specificity to a particular source organism or environmental condition and its stability over geological timescales. The following table summarizes the key characteristics and applications of pristane, phytane, and n-alkanes.
| Biomarker Class | Parameter | Interpretation | Source Organism/Process |
| Isoprenoids | Pristane/Phytane (Pr/Ph) Ratio | > 3.0 : Oxic conditions, terrestrial input.[1][2] 1.0 - 3.0 : Sub-oxic conditions.[1] < 1.0 : Anoxic, often hypersaline or carbonate environments.[2] | Primarily derived from the phytyl side chain of chlorophyll (B73375).[1][3] |
| Pristane/n-C17 Ratio | Indicator of organic matter source and redox conditions.[2] | Phytoplankton and higher plants.[2] | |
| Phytane/n-C18 Ratio | Indicator of organic matter source and redox conditions.[2] | Primarily phytoplankton.[2] | |
| n-Alkanes | Carbon Preference Index (CPI) | > 1 : Significant terrestrial plant input. ≈ 1 : Mature organic matter or aquatic-derived. | Higher plants (odd-carbon number predominance).[4] |
| Average Chain Length (ACL) | Reflects the type of terrestrial vegetation (e.g., woody vs. herbaceous plants). | Higher plant waxes.[5] | |
| n-C31/n-C27 Ratio | Indicates the relative contribution of different types of woody and herbaceous plants.[5] | Higher plant waxes.[5] | |
| Short-chain vs. Long-chain n-alkanes | Short-chain ( : Primarily from aquatic algae.[4] Long-chain (>C24) : Primarily from terrestrial higher plants.[4] | Algae and higher plants. |
Experimental Protocols
The analysis of these biomarkers from geological samples such as shales or crude oil follows a standardized workflow.[6][7]
-
Sample Preparation: The rock or sediment sample is first crushed into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered sample undergoes solvent extraction, typically using a Soxhlet apparatus with a mixture of dichloromethane (B109758) and methanol, to isolate the total lipid extract.[6]
-
Fractionation: The extract is then separated into different compound classes (saturates, aromatics, resins, and asphaltenes) using column chromatography. The saturated fraction contains the n-alkanes and isoprenoids.
-
Analysis: The saturated fraction is analyzed by gas chromatography-mass spectrometry (GC-MS).[1] The gas chromatograph separates the individual compounds, and the mass spectrometer identifies them based on their unique mass fragmentation patterns. Pristane and phytane are identified by their characteristic mass spectra.[1]
-
Quantification: The relative abundance of each compound is determined by the area of its corresponding peak in the gas chromatogram. Ratios such as Pr/Ph are then calculated from these peak areas.[1]
Mandatory Visualizations
Diagenetic Pathways of Pristane and Phytane
The formation of pristane and phytane from the phytol (B49457) side chain of chlorophyll is a key process influenced by the redox conditions of the depositional environment.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C9H18 | CID 41123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]
- 4. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Ethyl-1,3-dimethylcyclopentane | C9H18 | CID 530037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C9H18) [pubchemlite.lcsb.uni.lu]
A Guide to Inter-Laboratory Comparison of 2-Ethyl-1,1-dimethylcyclopentane Quantification
Disclaimer: To date, a formal, publicly available inter-laboratory comparison study for the quantification of 2-Ethyl-1,1-dimethylcyclopentane has not been identified in public literature. Such proficiency tests are crucial for establishing standardized methodologies and ensuring the comparability of results across different analytical laboratories.[1][2][3][4]
This guide provides a representative framework for conducting such a comparison, outlining key experimental protocols, data presentation formats, and performance metrics. The methodologies and data presented herein are hypothetical but are based on established principles of analytical chemistry and proficiency testing schemes for volatile organic compounds (VOCs).[1][5] this compound is a saturated aliphatic hydrocarbon (C9H18) suitable for analysis by gas chromatography.[6][7]
Hypothetical Study Design
This section outlines a study design for comparing the quantification of this compound among three participating laboratories.
-
Study Coordinator and Sample Preparation: A central coordinating body prepares and distributes homogenous samples of a methanol (B129727) matrix spiked with a known concentration of this compound. Two blind samples with different concentrations (Sample A: 15 µg/mL, Sample B: 75 µg/mL) are distributed to assess accuracy and linearity.
-
Participating Laboratories: Three laboratories (Alpha Analytics, Beta Labs, Gamma Scientific) with experience in VOC analysis are recruited. Each laboratory is permitted to use its preferred analytical method, provided it is properly validated.
-
Data Submission and Analysis: Participants are required to report their quantitative results (mean, standard deviation) and detailed methodologies. The study coordinator performs a statistical analysis to assess inter-laboratory variability, accuracy (as % Recovery), and precision (as % Relative Standard Deviation).
Comparative Quantitative Data
The quantitative results from the participating laboratories are summarized below. The data represents the analysis of two blind samples provided by the study coordinator.
Table 1: Results for Sample A (True Value: 15.0 µg/mL)
| Laboratory | Method Used | Mean Measured Conc. (µg/mL) | %RSD (n=5) | % Recovery |
|---|---|---|---|---|
| Alpha Analytics | HS-GC-MS | 14.6 | 4.1% | 97.3% |
| Beta Labs | SPME-GC-MS | 15.3 | 3.5% | 102.0% |
| Gamma Scientific | P&T-GC-MS | 14.9 | 3.8% | 99.3% |
Table 2: Results for Sample B (True Value: 75.0 µg/mL)
| Laboratory | Method Used | Mean Measured Conc. (µg/mL) | %RSD (n=5) | % Recovery |
|---|---|---|---|---|
| Alpha Analytics | HS-GC-MS | 72.9 | 3.2% | 97.2% |
| Beta Labs | SPME-GC-MS | 76.1 | 2.8% | 101.5% |
| Gamma Scientific | P&T-GC-MS | 74.5 | 3.0% | 99.3% |
Table 3: Summary of Method Performance Characteristics
| Laboratory | Method Used | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| Alpha Analytics | HS-GC-MS | 0.9985 | 0.5 | 1.5 |
| Beta Labs | SPME-GC-MS | 0.9992 | 0.1 | 0.3 |
| Gamma Scientific | P&T-GC-MS | 0.9989 | 0.2 | 0.6 |
Abbreviations: HS-GC-MS (Headspace-Gas Chromatography-Mass Spectrometry), SPME-GC-MS (Solid-Phase Microextraction-GC-MS), P&T-GC-MS (Purge and Trap-GC-MS), %RSD (Percent Relative Standard Deviation), R² (Coefficient of Determination), LOD (Limit of Detection), LOQ (Limit of Quantification).
Visualization of Workflows
The following diagrams illustrate the workflow for the inter-laboratory comparison and a typical analytical process.
References
- 1. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
- 2. qualitychecksrl.com [qualitychecksrl.com]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. What is an inter laboratory comparison ? [compalab.org]
- 5. Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]
- 7. This compound | C9H18 | CID 41123 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Spectroscopic Identification of 2-Ethyl-1,1-dimethylcyclopentane: A Comparative Guide
A comprehensive analysis of spectroscopic data for the unambiguous identification of 2-Ethyl-1,1-dimethylcyclopentane is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative view of its mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance data against several structural isomers, facilitating its definitive identification.
For the precise characterization of chemical entities, a multi-technique spectroscopic approach is indispensable. This guide focuses on the unique spectral features of this compound and contrasts them with those of its isomers, including 1,2-diethylcyclopentane, 1,3-diethylcyclopentane, 1-ethyl-2-methylcyclopentane, and 1,1,2-trimethylcyclopentane. While experimental mass spectrometry and infrared spectroscopy data are available, experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound are not readily found in public databases. To address this, predicted ¹H and ¹³C NMR data have been generated using established computational methods to provide a complete spectroscopic profile.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected isomers.
Mass Spectrometry (MS) Data
The electron ionization mass spectrum of this compound is characterized by a specific fragmentation pattern that can be used for its identification. A comparison with its isomers reveals distinguishing features in the relative abundances of key fragments.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 126 | 97 | 111, 83, 69, 55, 41[1] |
| 1,2-diethylcyclopentane | 126 | 97 | 111, 83, 69, 55, 41 |
| 1,3-diethylcyclopentane | 126 | 97 | 111, 83, 69, 55, 41 |
| 1-ethyl-2-methylcyclopentane | 112 | 83 | 97, 69, 55, 41[2] |
| 1,1,2-trimethylcyclopentane | 112 | 97 | 83, 69, 55, 41[3] |
Note: While the major fragment ions can be similar, the relative intensities of these peaks are crucial for distinguishing between isomers.
Infrared (IR) Spectroscopy Data
The infrared spectrum provides information about the functional groups and the overall structure of a molecule. For alkanes, the C-H stretching and bending vibrations are the most prominent features.
| Compound | C-H Stretching (cm⁻¹) | C-H Bending (cm⁻¹) |
| This compound | ~2950-2850 | ~1465, ~1375 |
| 1,2-diethylcyclopentane | ~2950-2850 | ~1465, ~1375 |
| 1,3-diethylcyclopentane | ~2950-2850 | ~1465, ~1375 |
| 1-ethyl-2-methylcyclopentane | ~2950-2850 | ~1465, ~1375[4] |
| 1,1,2-trimethylcyclopentane | ~2950-2850 | ~1465, ~1375[5] |
Note: The IR spectra of these saturated hydrocarbons are very similar. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used for differentiation, but are often not sufficient for definitive identification alone.
Predicted Nuclear Magnetic Resonance (NMR) Data
Due to the absence of publicly available experimental NMR data for this compound, predicted ¹H and ¹³C NMR chemical shifts are provided below. These predictions were generated using online NMR prediction tools.[6][7] It is important to note that these are theoretical values and should be used as a guide for comparison with experimental data when it becomes available.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (gem-dimethyl) | ~0.85 | s |
| CH₃ (gem-dimethyl) | ~0.90 | s |
| CH₃ (ethyl) | ~0.95 | t |
| CH₂ (ring) | ~1.2-1.6 | m |
| CH (ring) | ~1.7 | m |
| CH₂ (ethyl) | ~1.3 | m |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (quaternary) | ~40 |
| C2 (CH) | ~50 |
| C3 (CH₂) | ~25 |
| C4 (CH₂) | ~30 |
| C5 (CH₂) | ~45 |
| CH₃ (gem-dimethyl) | ~25 |
| CH₃ (gem-dimethyl) | ~30 |
| CH₂ (ethyl) | ~28 |
| CH₃ (ethyl) | ~12 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the analysis of volatile hydrocarbons like this compound is GC-MS.
-
Sample Preparation: The sample is typically diluted in a volatile solvent such as hexane (B92381) or pentane.
-
Gas Chromatography: A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to ensure separation of components. Helium is commonly used as the carrier gas.
-
Mass Spectrometry: The separated components are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating fragment ions. The mass analyzer scans a mass-to-charge ratio (m/z) range, typically from 40 to 300 amu.
Fourier Transform Infrared (FTIR) Spectroscopy
For volatile liquids like this compound, vapor phase FTIR is a suitable technique.
-
Sample Preparation: A small amount of the liquid sample is injected into an evacuated gas cell.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty gas cell is also recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to obtain the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the analysis of alkanes, high-resolution NMR spectroscopy is employed.
-
Sample Preparation: The sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).
Logical Workflow for Identification
The definitive identification of this compound involves a systematic workflow that integrates data from multiple spectroscopic techniques.
This guide provides a foundational set of spectroscopic data and methodologies to aid in the definitive identification of this compound. The combination of mass spectrometry, infrared spectroscopy, and predicted NMR data, when compared with data from known isomers, offers a robust strategy for unambiguous characterization.
References
- 1. univ-orleans.fr [univ-orleans.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkanes | OpenOChem Learn [learn.openochem.org]
- 7. Visualizer loader [nmrdb.org]
A comparative study of biomarker distributions in different source rocks
A Comparative Guide to Biomarker Distributions in Different Source Rocks
This guide provides a comparative analysis of biomarker distributions in three distinct petroleum source rock types: marine shale, lacustrine shale, and terrestrial coal. It is intended for researchers, scientists, and drug development professionals who utilize geochemical fingerprinting to understand the origin and characteristics of organic matter. This document summarizes key quantitative biomarker data, details the primary analytical methodology, and visualizes the analytical workflow.
Data Presentation: Biomarker Distribution in Source Rocks
The following table summarizes the typical distribution of key biomarkers in marine, lacustrine, and terrestrial source rocks. These values are indicative and can vary based on specific depositional conditions, thermal maturity, and organic matter input.
| Biomarker Parameter | Marine Shale | Lacustrine Shale | Terrestrial (Coal) | Predominant Biological Source | Geological Significance |
| Pristane/Phytane (Pr/Ph) Ratio | < 1.0 (typically 0.1 - 0.8) | Variable (can be > 1.0) | > 3.0 | Algae, Bacteria, Higher Plants | Indicates redox conditions of the depositional environment. Low ratios suggest anoxic (reducing) conditions, while high ratios indicate oxic (oxidizing) conditions.[1][2][3][4] |
| C₂₇:C₂₈:C₂₉ Regular Steranes | C₂₇ dominant | C₂₉ or C₂₇ dominant | C₂₉ dominant | Algae (C₂₇), Fungi/Algae (C₂₈), Higher Plants (C₂₉) | Reflects the primary input of organic matter. Marine environments are dominated by algal input, while terrestrial environments are dominated by higher plant input. |
| Hopane/Sterane Ratio | Low | Variable | High | Bacteria (Hopanes), Algae/Plankton (Steranes) | Indicates the relative contribution of bacterial versus algal/planktonic organic matter.[2] |
| Gammacerane (B1243933) Index | Low (unless stratified water column) | High (in saline or stratified lakes) | Generally Low | Protozoa in stratified water columns | A high gammacerane index is a strong indicator of water column stratification, often associated with hypersaline or anoxic bottom water conditions.[1][5] |
| Diasterane/Sterane Ratio | High (especially in clay-rich shales) | Low to Moderate | Low | Diagenetic products of steranes | Indicates the lithology of the source rock and thermal maturity. Clay minerals catalyze the rearrangement of steranes to diasteranes.[1] |
| Oleanane Index | Very Low to Absent (pre-Cretaceous) | Low to Absent | High (in post-Devonian coals) | Angiosperms (flowering plants) | A marker for terrestrial organic matter from flowering plants, which became abundant from the Cretaceous period onwards. |
Experimental Protocols: Biomarker Analysis by GC-MS
The standard method for analyzing biomarkers in source rocks is Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This technique allows for the separation, identification, and quantification of individual organic compounds within a complex mixture.
1. Sample Preparation:
-
Crushing and Grinding: Source rock samples are first crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered rock is extracted with an organic solvent mixture (e.g., dichloromethane:methanol, 93:7 v/v) to isolate the soluble organic matter (bitumen). This can be performed using techniques such as Soxhlet extraction or accelerated solvent extraction.
-
Fractionation: The extracted bitumen is then separated into different compound classes (saturates, aromatics, resins, and asphaltenes) using column chromatography. The saturated hydrocarbon fraction, which contains the biomarkers of interest (e.g., n-alkanes, isoprenoids, hopanes, steranes), is collected for GC-MS analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Splitless injection is typically used to introduce the sample onto the column.
-
Column: A fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Oven Temperature Program: The oven temperature is ramped to separate compounds based on their boiling points. A typical program might be: hold at 60°C for 2 minutes, then ramp at 4°C/minute to 300°C, and hold for 20 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole mass analyzer is commonly used.
-
Acquisition Mode: Data is typically acquired in full scan mode to obtain mass spectra for compound identification and in selected ion monitoring (SIM) mode to enhance the detection of specific biomarkers.[7] Key ions monitored include m/z 191 for hopanes and m/z 217 for steranes.[7]
-
3. Data Analysis:
-
Compound Identification: Biomarkers are identified by comparing their retention times and mass spectra to those of known standards and published data.
-
Quantification: The relative abundance of different biomarkers is determined by integrating the peak areas in the chromatograms. Biomarker ratios are then calculated from these peak areas.
Mandatory Visualization
Caption: Workflow for biomarker analysis from sample preparation to geochemical interpretation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Geochemical characteristics and oil–source rock correlation in the Paleogene source rocks of the Qinnan Sag, Bohai Bay basin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Geochemical and Petrographic Characterization of Marine-Continental Transitional Facies Shale (Qilian Basin, China): Origin of Organic Matter Input, Depositional Environments and Hydrocarbon Generation Potential [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. usgs.gov [usgs.gov]
- 7. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
Comparative Guide to the Thermal Stability of 2-Ethyl-1,1-dimethylcyclopentane and Alternative Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the thermal stability of 2-Ethyl-1,1-dimethylcyclopentane against other relevant cycloalkanes. Due to the limited availability of direct experimental data for this compound, this comparison relies on data for structurally similar and parent cycloalkanes to infer its stability profile. The information herein is supported by experimental data from various studies and outlines detailed protocols for thermal stability assessment.
Quantitative Data Summary
The thermal stability of cycloalkanes is influenced by factors such as ring strain, the number and nature of alkyl substituents, and the specific experimental conditions. The following table summarizes available data on the thermal decomposition of selected cycloalkanes. It is important to note that the experimental conditions under which this data was obtained vary between studies, which can affect the comparability of the results.
| Compound | Molecular Formula | Onset Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Major Decomposition Products |
| This compound | C9H18 | Data not available | Data not available | Expected to include smaller alkenes and alkanes through ring-opening and fragmentation. |
| Cyclopentane (B165970) | C5H10 | ~350 (at 43 bar) | Data not available | Alkenes, smaller alkanes |
| Cyclohexane (B81311) | C6H12 | ~997-1277 | ~155-359.5 | 1-Hexene, Ethene, Propene, 1,3-Butadiene, Benzene[1] |
| Ethylcyclopentane | C7H14 | Data not available | Data not available | Data not available |
| Dimethylcyclopentane (isomers) | C7H14 | Data not available | Data not available | Data not available |
Note on Data Comparability: The provided data is compiled from different sources with varying experimental setups (e.g., pressure, heating rate, reactor type). Direct comparison should be made with caution. The stability of cycloalkanes generally decreases with increasing alkyl substitution.
Experimental Protocols
To assess the thermal stability of a compound like this compound, a combination of thermoanalytical techniques is typically employed. Below are detailed methodologies for key experiments.
1. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique is used to identify the decomposition products of a compound at elevated temperatures.
-
Objective: To determine the qualitative and semi-quantitative product distribution from the thermal decomposition of the sample.
-
Apparatus: A pyrolyzer unit coupled to a Gas Chromatograph with a Mass Spectrometer detector (Py-GC-MS).
-
Methodology:
-
A small, precisely weighed sample (typically in the microgram range) is placed into a pyrolysis sample cup.
-
The sample is introduced into the pyrolyzer, which is rapidly heated to a predefined temperature (e.g., 500-1000°C) in an inert atmosphere (e.g., Helium).
-
The thermal energy causes the compound to fragment into smaller, volatile molecules.
-
These fragments are swept into the GC column by the carrier gas.
-
The GC separates the fragments based on their boiling points and polarity.
-
As each fragment elutes from the GC column, it enters the MS, which provides mass spectra for identification by comparison with a spectral library.
-
2. Thermogravimetric Analysis (TGA)
TGA is utilized to determine the temperature at which a substance starts to decompose and to quantify its mass loss as a function of temperature.
-
Objective: To measure the thermal stability and decomposition profile of the sample.
-
Apparatus: A thermogravimetric analyzer.
-
Methodology:
-
A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed on a sensitive microbalance within the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10°C/min) over a specified temperature range under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting mass vs. temperature curve.
-
3. Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature, including decomposition.
-
Objective: To determine the enthalpy changes associated with decomposition and to identify other thermal events.
-
Apparatus: A differential scanning calorimeter.
-
Methodology:
-
A small, weighed sample is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a controlled linear rate.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Exothermic or endothermic peaks on the resulting thermogram indicate thermal events such as melting, crystallization, or decomposition.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a cycloalkane.
Discussion and Inferences
-
Cyclopentane has less ring strain than cyclopropane (B1198618) and cyclobutane, contributing to its relatively higher stability. The thermal decomposition of cyclopentane has been observed to be minor at 300°C but significant at 350°C under high pressure.
-
Cyclohexane is considered to be virtually strain-free and is one of the most stable cycloalkanes. Its pyrolysis typically requires high temperatures (often above 1000 K) to proceed at a significant rate. The primary initiation step is C-C bond fission, leading to a diradical that isomerizes to 1-hexene.[1]
-
Alkyl Substitution: The presence of alkyl substituents on a cycloalkane ring can influence its thermal stability. Generally, increased substitution can lead to a slight decrease in stability due to steric hindrance and the presence of more readily cleavable C-C bonds at the branching points. Therefore, it is expected that this compound would have a thermal stability that is comparable to or slightly lower than that of unsubstituted cyclopentane, likely decomposing at temperatures lower than cyclohexane under similar conditions. The gem-dimethyl group and the ethyl group provide multiple sites for radical initiation through C-C bond cleavage.
For a definitive assessment of the thermal stability of this compound, experimental studies using the protocols outlined above are essential. Such studies would provide the necessary quantitative data to place it accurately within the spectrum of cycloalkane stabilities and enable informed decisions in its application for research and development.
References
Correlating 2-Ethyl-1,1-dimethylcyclopentane abundance with other geochemical parameters
In the realm of petroleum geochemistry, the precise assessment of thermal maturity is paramount for understanding the formation, migration, and economic potential of hydrocarbon reservoirs. While a multitude of biomarkers are employed for this purpose, this guide focuses on the utility of diamondoids—cage-like cycloalkanes—as robust indicators of thermal stress. Although the user initially inquired about 2-Ethyl-1,1-dimethylcyclopentane, a thorough review of scientific literature reveals no established correlation between this specific compound and geochemical parameters. Consequently, this guide pivots to diamondoids, a class of structurally related and geochemically significant molecules, to provide a comprehensive comparison of their abundance with other key geochemical indicators.
Diamondoids, including adamantane (B196018) and diamantane and their alkylated homologues, are exceptionally resistant to thermal degradation and biodegradation.[1] This inherent stability makes them invaluable for assessing the maturity of crude oils and condensates, particularly in high-temperature reservoirs where other biomarkers may have been destroyed.[2][3] Their concentration and isomeric distribution are directly linked to the extent of thermal cracking that the source rock and petroleum have undergone.
Correlating Diamondoid Abundance with Geochemical Parameters
The concentration of diamondoids in petroleum is a direct indicator of thermal maturity. As source rocks mature and hydrocarbons are generated, and subsequently crack at higher temperatures, the concentration of diamondoids increases.[4] This is because they are not only released from kerogen but are also formed during the cracking of larger oil molecules. This positive correlation with thermal stress allows for a quantitative assessment of the maturity of a petroleum sample.
Several diamondoid-based indices have been developed to provide a more refined measure of thermal maturity. These indices are calculated from the relative abundances of different diamondoid isomers. For example, the Methyladamantane Index (MAI) and the Methyldiamantane Index (MDI) are based on the principle that the thermal stability of alkyladamantane and alkyldiamantane isomers differs.[2] With increasing thermal maturity, the more stable isomers are preferentially formed, leading to a predictable change in these indices.
The following tables summarize the quantitative correlation between diamondoid abundance and other key geochemical parameters, such as vitrinite reflectance (%Ro), a standard measure of the thermal maturity of organic matter.
Table 1: Correlation of Diamondoid Concentration with Thermal Maturity
| Diamondoid Type | Typical Concentration in Crude Oil (µg/g) | Correlation with Thermal Maturity | Supporting Evidence |
| Adamantanes | 40 - 500[5][6] | Positive | Concentrations increase with thermal stress due to generation from kerogen and oil cracking.[4] |
| Diamantanes | 5 - 200[5][6] | Positive | Abundance increases at higher temperatures corresponding to the onset of intense oil cracking.[4] |
| Triamantanes | Variable | Positive, then Negative | Concentrations initially increase, then decline after peaking at a Vitrinite Reflectance Equivalent (VRE) of approximately 1.0%.[1][7] |
| Tetramantanes | Variable | Positive, then Negative | Similar to triamantanes, concentrations peak around 1.0% VRE and then decrease.[1][7] |
Table 2: Diamondoid-Based Maturity Indices and their Correlation with Vitrinite Reflectance (%Ro)
| Diamondoid Index | Calculation | Correlation with %Ro | Corresponding %Ro Range |
| Methyladamantane Index (MAI) | 1-Methyladamantane / Adamantane | Positive | Can indicate high levels of thermal maturity.[2] |
| Methyldiamantane Index (MDI) | 4-Methyldiamantane / (1-MD + 3-MD + 4-MD) | Positive | Values of 40-50% can correspond to a %Ro of 1.1-1.6%.[8] |
| Ethyladamantane Index (EAI) | Based on ethyl-substituted adamantane isomers | Positive | Shows a strong and consistent relationship with maturity across various petroleum systems.[1][9] |
Experimental Protocols
The quantitative analysis of diamondoids in petroleum samples is primarily achieved through gas chromatography-mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GCxGC-TOFMS).
1. Sample Preparation:
-
Fractionation: The crude oil or source rock extract is first separated into saturate, aromatic, and polar fractions using column chromatography. The diamondoids are concentrated in the saturate fraction.[10]
-
Internal Standard Spiking: A known amount of an internal standard, such as deuterated adamantane (adamantane-d16), is added to the saturate fraction for accurate quantification.[11]
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC): A GC equipped with a capillary column (e.g., HP-5MS) is used to separate the individual hydrocarbon compounds in the saturate fraction.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40-80°C) and ramps up to a high temperature (e.g., 300-320°C) to elute the diamondoids.[12][13]
-
Mass Spectrometer (MS): The MS is operated in selected ion monitoring (SIM) mode to enhance the sensitivity and selectivity of diamondoid detection.[2] Characteristic ions for adamantanes (m/z 136, 135, 149, 163, 177, 191) and diamantanes (m/z 188, 187, 201, 215, 229) are monitored.[2]
3. Instrumental Analysis (GCxGC-TOFMS):
-
This advanced technique provides higher resolution and separation of complex mixtures.[13][14]
-
It uses two columns with different stationary phases and a modulator to achieve a two-dimensional separation.[13]
-
GCxGC-TOFMS allows for the identification of a greater number of diamondoid compounds compared to conventional GC-MS.[14]
4. Quantification:
-
The concentration of each diamondoid is calculated by comparing its peak area to the peak area of the internal standard.
-
Response factors for each diamondoid relative to the internal standard are determined by analyzing standard solutions of known concentrations.[11]
Visualizing Geochemical Relationships
The following diagram illustrates the logical relationship between the thermal maturation of organic matter and the generation of diamondoids, and their correlation with other geochemical indicators.
Caption: Thermal maturation pathways and diamondoid formation.
Conclusion
Diamondoids serve as indispensable tools in modern petroleum geochemistry. Their exceptional thermal stability and predictable behavior under increasing thermal stress allow for a reliable assessment of the maturity of crude oils and condensates, even in highly mature petroleum systems. The quantitative analysis of diamondoid concentrations and the calculation of their maturity indices provide valuable data that, when integrated with other geochemical parameters like vitrinite reflectance, offer a comprehensive understanding of the thermal history of a petroleum basin. This knowledge is critical for de-risking exploration ventures and optimizing production strategies.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. Frontiers | Review on detection method, main source and geological application of diamondoids in crude oil [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Diamondoid hydrocarbons as a molecular proxy for thermal maturity and oil cracking: Geochemical models from hydrous pyrolysis [pubs.usgs.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. earthdoc.org [earthdoc.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Diamondoid Characterization in Condensate by Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry: The Junggar Basin of Northwest China [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Ethyl-1,1-dimethylcyclopentane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. 2-Ethyl-1,1-dimethylcyclopentane, a cyclic alkane, is classified as a flammable liquid and requires handling as hazardous waste. Adherence to strict disposal protocols is essential to mitigate risks of fire, explosion, and environmental contamination.
Quantitative Data for Flammable Liquid Waste Management
The following table summarizes key quantitative parameters for the classification and handling of flammable liquid waste, in accordance with regulations set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). These guidelines are critical for the proper segregation, storage, and disposal of substances like this compound.
| Parameter | Guideline | Regulatory Body | Description |
| Ignitability Characteristic | Flash Point < 60°C (140°F) | EPA | Defines the liquid as a "D001" hazardous waste, requiring specific disposal methods.[1] |
| OSHA Flammable Liquid Categories | |||
| Category 1: Flash Point < 23°C & Boiling Point ≤ 35°C | OSHA | Highest flammability hazard.[2] | |
| Category 2: Flash Point < 23°C & Boiling Point > 35°C | OSHA | High flammability hazard.[2] | |
| Category 3: Flash Point ≥ 23°C & ≤ 60°C | OSHA | Flammable liquid hazard.[2] | |
| Category 4: Flash Point > 60°C & ≤ 93°C | OSHA | Combustible liquid hazard.[2] | |
| Laboratory Container Size Limits (Glass) | Category 1: 1 pint (approx. 500 mL) | OSHA | Maximum allowable size for the most volatile flammable liquids in a laboratory setting.[3] |
| Category 2: 1 quart (approx. 1 L) | OSHA | Maximum allowable size for highly flammable liquids.[3] | |
| Category 3 & 4: 1 gallon (approx. 4 L) | OSHA | Maximum allowable size for flammable and combustible liquids.[3] | |
| Laboratory Storage Limits | ≤ 10 gallons per 100 sq. ft. (outside cabinets) | NFPA | Maximum quantity of flammable liquids that can be stored outside of approved safety cabinets.[4] |
| ≤ 60 gallons in a single storage cabinet | OSHA | Maximum quantity of Category 1, 2, or 3 flammable liquids in one safety cabinet.[5] |
Experimental Protocol: Standard Procedure for Flammable Liquid Waste Disposal
The following protocol outlines the step-by-step methodology for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations.
Objective: To safely collect, store, and dispose of this compound waste in a manner that prevents ignition, chemical reactions, and environmental release.
Materials:
-
Appropriate waste container (e.g., glass or metal safety can, correctly sized for the flammability class).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety goggles, flame-resistant lab coat, appropriate chemical-resistant gloves.
-
Fume hood.
-
Secondary containment for the waste container.
Procedure:
-
Waste Characterization: Identify the waste as a non-halogenated, flammable organic solvent. Do not mix with other waste streams such as halogenated solvents, corrosives, or reactive chemicals.
-
Container Selection: Choose a clean, dry, and chemically compatible waste container. Ensure the container size complies with laboratory safety regulations for flammable liquids.
-
Labeling: Immediately affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), the date accumulation begins, and the associated hazards (e.g., "Flammable Liquid").
-
Waste Accumulation:
-
Perform all transfers of the chemical waste inside a certified fume hood to minimize the inhalation of vapors and prevent the accumulation of flammable concentrations in the air.
-
Ensure all potential ignition sources (e.g., hot plates, open flames, spark-producing equipment) are removed from the immediate area.
-
Carefully pour the waste into the labeled container, avoiding splashes.
-
Securely close the container cap immediately after adding waste. Containers must remain closed at all times except when adding waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area must be away from heat, direct sunlight, and any potential ignition sources.
-
Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the storage location does not obstruct any exits or emergency equipment.
-
-
Disposal Request:
-
Once the container is full, or if waste generation is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not exceed the maximum accumulation time limits for hazardous waste as defined by your local and national regulations.
-
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's chemical hygiene plan.
Prohibited Disposal Methods:
-
NEVER pour this compound or any flammable liquid down the sink or drain.
-
NEVER dispose of this chemical in the regular trash.
-
NEVER evaporate large quantities of flammable liquids as a means of disposal. While evaporation in a fume hood is sometimes mentioned for very small amounts, it is often against institutional policy and can violate air quality regulations. Always consult with your EHS department.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Ethyl-1,1-dimethylcyclopentane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 2-Ethyl-1,1-dimethylcyclopentane, a flammable organic solvent. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound and a related compound, Ethylcyclopentane, is provided below. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the data for Ethylcyclopentane is included to infer potential hazards.
| Property | This compound | Ethylcyclopentane (for hazard reference) |
| Molecular Formula | C₉H₁₈[1][2][3] | C₇H₁₄ |
| Molecular Weight | 126.24 g/mol [2] | 98.19 g/mol |
| Boiling Point | Not available | 103 °C |
| Flash Point | Not available | -2 °C |
| GHS Classification | Not available | Flammable Liquid, Category 2 (H225)[4] |
Note: Given that Ethylcyclopentane is classified as a highly flammable liquid, it is prudent to handle this compound with the same level of caution.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against the potential hazards of this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling organic solvents.[5][6][7] For prolonged or immersive contact, heavier-duty gloves should be used. Always inspect gloves for integrity before use. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of flame-resistant material (e.g., Nomex) should be worn and fully buttoned. |
| Respiratory | Organic Vapor Respirator | In cases of inadequate ventilation or potential for vapor inhalation, a NIOSH-approved respirator with organic vapor cartridges is required.[8][9][10][11][12] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and ensure the stability of the chemical.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: As a presumed flammable liquid, keep it away from all sources of ignition, including open flames, hot surfaces, and sparks.[4] Use intrinsically safe equipment where necessary.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Incompatibilities: Store away from oxidizing agents and other incompatible materials.
Disposal Plan
Chemical waste disposal must comply with all local, state, and federal regulations.
-
Waste Collection: Collect waste this compound in a dedicated, clearly labeled, and leak-proof container. The container should be marked as "Hazardous Waste" and include the full chemical name.
-
Segregation: Do not mix with other waste streams unless compatibility has been confirmed. It should be segregated as a non-halogenated organic solvent.
-
Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H18 | CID 41123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentane, 2-ethyl-1,1-dimethyl- [webbook.nist.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 8. 700 Blocked [magidglove.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. 3M Organic Vapor Cartridge (2 pack) - Carpet Cleaning Supplies Online | Schaper’s Supply [shopschaperssupply.com]
- 11. gemplers.com [gemplers.com]
- 12. 3m.com [3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
